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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,5-Difluoro-D-homophenylalanine in Peptidomimetic Design

[1] Executive Summary This technical guide profiles 2,5-Difluoro-D-homophenylalanine (D-2,5-F2-HoPhe), a non-canonical amino acid increasingly utilized in medicinal chemistry to modulate peptide pharmacokinetics and pote...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide profiles 2,5-Difluoro-D-homophenylalanine (D-2,5-F2-HoPhe), a non-canonical amino acid increasingly utilized in medicinal chemistry to modulate peptide pharmacokinetics and potency.[1] By combining the steric expansion of the homophenylalanine scaffold with the bioisosteric utility of fluorine, this residue offers a dual mechanism for enhancing proteolytic stability and optimizing hydrophobic interactions in ligand-receptor binding pockets. This document outlines its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.[2][3]

Part 1: Structural & Physicochemical Profile[1]

Molecular Architecture

2,5-Difluoro-D-homophenylalanine (


) is the D-enantiomer of the 

-amino acid 2-amino-4-(2,5-difluorophenyl)butanoic acid.[1][4][5] It differs from canonical phenylalanine in two critical aspects:
  • Side-Chain Homologation: The insertion of a methylene (

    
    ) group between the 
    
    
    
    -carbon and the phenyl ring extends the side chain length.[1] This increases the "reach" of the aromatic moiety, allowing it to access deep hydrophobic pockets that are sterically unavailable to phenylalanine.
  • Fluorine Substitution (2,5-Pattern): The substitution of hydrogen with fluorine at the ortho (2) and meta (5) positions alters the electronic distribution of the aromatic ring.

Physicochemical Properties

The incorporation of D-2,5-F2-HoPhe introduces specific shifts in peptide properties compared to non-fluorinated L-phenylalanine.[1]

PropertyValue / TrendMechanistic Impact
Molecular Weight 215.20 g/mol Moderate increase over Phe (165.19 g/mol ).[1]
Configuration D (R-configuration)Induces reverse turn structures; confers resistance to endogenous L-proteases.[1]
LogP (Lipophilicity) ~1.8 - 2.1 (Predicted)Fluorine increases lipophilicity (

per F), enhancing membrane permeability.[1]
Electronic Character

-electron deficient
The 2,5-difluoro pattern creates a quadrupole moment that favors orthogonal

-stacking interactions with electron-rich residues (e.g., Trp, Tyr).[1]
Acidity (pKa) COOH: ~2.1 |

: ~9.2
Fluorine's inductive effect (

) slightly lowers the pKa of the ammonium group, potentially altering salt-bridge strength.[1]
19F NMR Utility

The chemically equivalent environment of the fluorine atoms is rare; in the 2,5-substitution, the fluorines are distinct. This provides two distinct signals in


 NMR spectroscopy, serving as a sensitive probe for monitoring local conformational changes or protein-ligand binding events without background interference from biological matrices.[1]

Part 2: Synthetic Methodologies

Strategic Route Selection

While enzymatic resolution is possible, it often suffers from lower yields for non-natural substrates. The preferred method for high-purity synthesis of the D-isomer is Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation .[1] This route ensures enantiomeric excess (ee) >98% and is scalable.

Protocol: Asymmetric Alkylation via O'Donnell Schiff Base

Objective: Synthesis of 2,5-Difluoro-D-homophenylalanine from 2,5-difluorophenethyl bromide.

Reagents:
  • Substrate: 2,5-Difluorophenethyl bromide (derived from 2,5-difluorophenylacetic acid reduction and bromination).[1]

  • Glycine Equivalent: N-(Diphenylmethylene)glycine tert-butyl ester.[1]

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).[1] Note: Cinchonidine derivatives typically favor the D-isomer (S-configuration at

    
    -carbon in some nomenclatures, but check specific catalyst induction).[1]
    
  • Base: Cesium Hydroxide (

    
    ).
    
  • Solvent: Toluene/Chloroform (7:3) at -78°C to -40°C.[1]

Step-by-Step Workflow:
  • Catalyst Preparation: Dissolve the chiral PTC catalyst and the glycine Schiff base in the solvent mixture. Cool to -50°C to suppress background racemic alkylation.

  • Base Addition: Add solid

    
    . Stir for 10 minutes to deprotonate the glycine 
    
    
    
    -carbon.
  • Alkylation: Dropwise add 2,5-difluorophenethyl bromide (1.2 eq). The reaction is monitored by HPLC for consumption of the Schiff base.

    • Mechanism:[1][6] The chiral catalyst forms an ion pair with the enolate, blocking one face of the planar intermediate, forcing the electrophile to attack from the desired side to generate the D-configuration.

  • Hydrolysis: Once complete, treat the intermediate with 1M citric acid in THF/Water to cleave the imine and the tert-butyl ester.

  • Purification: The crude amino acid is purified via ion-exchange chromatography (Dowex 50W) followed by recrystallization from Ethanol/Water.[1]

Validation Criteria:
  • Chiral HPLC: Enantiomeric excess (ee) must be >98% (Column: Chiralpak ZWIX(+)).

  • 1H NMR: Verify the disappearance of the benzophenone handle and the presence of the homophenyl side chain (multiplets at

    
     2.0-2.6 ppm).
    

Part 3: Applications in Drug Discovery[3]

Proteolytic Stability & Bioavailability

The D-configuration renders the peptide bond involving 2,5-Difluoro-D-homophenylalanine invisible to standard proteases (e.g., chymotrypsin, pepsin), which strictly recognize L-stereocenters.[1] Furthermore, the 2,5-difluoro substitution blocks metabolic oxidation at the typically reactive para position, extending the plasma half-life (


) of the therapeutic agent.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research indicates that fluorinated homophenylalanines are potent pharmacophores in DPP-4 inhibitors (used in Type 2 Diabetes).[1] The extended side chain fills the S1 hydrophobic pocket of the enzyme more effectively than phenylalanine, while the fluorine atoms engage in specific electrostatic interactions with pocket residues (e.g., Arg358).

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the structural features of 2,5-Difluoro-D-homophenylalanine translate into pharmacological benefits.

SAR_Logic Substrate 2,5-Difluoro-D- homophenylalanine Feature1 D-Configuration Substrate->Feature1 Feature2 Homo-extension (-CH2-) Substrate->Feature2 Feature3 2,5-Difluoro Substitution Substrate->Feature3 Effect1 Proteolytic Resistance Feature1->Effect1 Effect2 Reverse Turn Induction Feature1->Effect2 Effect3 Deep Pocket Penetration Feature2->Effect3 Effect4 Metabolic Stability (P450) Feature3->Effect4 Blocks para-oxidation Effect5 Orthogonal Pi-Stacking Feature3->Effect5 Quadrupole effect Outcome Enhanced Potency & Bioavailability Effect1->Outcome Effect3->Outcome Effect4->Outcome Effect5->Outcome

Figure 1: Mechanistic mapping of structural features to pharmacological outcomes.[1]

Part 4: Analytical Characterization Data

For researchers verifying the identity of synthesized or purchased material, the following reference data is standard for 2,5-Difluoro-D-homophenylalanine.

TechniqueExpected Signal / ParameterNotes
1H NMR (400 MHz, D2O)

7.10 (m, 3H, Ar-H), 3.75 (t, 1H,

-H), 2.65 (m, 2H,

-H), 2.10 (m, 2H,

-H)
The

and

protons appear as distinct multiplets due to the homophenyl extension.[1]
19F NMR Two doublets/multiplets around -118 ppm and -124 ppm (approx)Signals are distinct due to non-equivalence relative to the side chain.[1]
Mass Spectrometry

m/z
ESI+ Mode.
Specific Rotation

to

Concentration dependent (c=1, 1N HCl).[1] Value varies by exact conditions; D-isomer is typically levorotatory in acid.[1]

References

  • Beilstein Journals. (2020).[7] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[3][6][7][][9] Beilstein J. Org.[7] Chem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors.[1][10] Bioorg Med Chem Lett. Retrieved from [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Paradigms of 2,5-Difluoro-D-homophenylalanine in Peptide Engineering

Executive Summary In the vanguard of peptide engineering and peptidomimetic drug discovery, non-canonical amino acids serve as critical vectors for overcoming the innate pharmacokinetic liabilities of natural peptides[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the vanguard of peptide engineering and peptidomimetic drug discovery, non-canonical amino acids serve as critical vectors for overcoming the innate pharmacokinetic liabilities of natural peptides[1]. Among these, 2,5-Difluoro-D-homophenylalanine represents a masterclass in rational molecular design[2]. By synergizing stereochemical inversion, side-chain homologation, and targeted aromatic fluorination, this building block addresses three primary challenges in therapeutics: proteolytic degradation, sub-optimal target affinity, and metabolic clearance[3][4].

Structural Logic and Causality in Drug Design

The precise IUPAC designation for this compound is (2R)-2-amino-4-(2,5-difluorophenyl)butanoic acid[2]. Its design is predicated on three distinct structural modifications, each with a specific mechanistic causality:

  • Stereochemical Inversion (D-Configuration): Endogenous proteases have evolved to recognize the spatial arrangement of L-amino acids. By incorporating the D-enantiomer (the (R)-configuration at the α-carbon), the amino acid introduces a profound steric mismatch within protease active sites[5]. The scissile amide bond is geometrically restricted from aligning with the catalytic triad (e.g., Ser-His-Asp in serine proteases), thereby conferring near-absolute resistance to enzymatic cleavage and drastically extending in vivo half-life[4].

  • Side-Chain Homologation: Unlike standard phenylalanine, homophenylalanine contains an additional methylene (-CH2-) spacer between the α-carbon and the aromatic ring[6]. This homologation increases the conformational degrees of freedom of the side chain. In the context of Protein-Protein Interactions (PPIs), this flexibility allows the fluorinated pharmacophore to probe deeper, cryptic hydrophobic pockets that are inaccessible to the rigid benzyl side chain of standard phenylalanine[7].

  • 2,5-Difluoro Substitution: The strategic placement of fluorine atoms at the 2 and 5 positions of the phenyl ring fundamentally alters the electronic landscape of the molecule[3]. Fluorine's extreme electronegativity withdraws electron density from the aromatic π-system, lowering its pKa and altering its quadrupole moment. This facilitates unique "fluorophilic" interactions, such as multipolar interactions with protein backbone amides[3]. Furthermore, the strong C-F bonds block primary sites of oxidative metabolism, effectively evading Cytochrome P450-mediated degradation[7].

G Core 2,5-Difluoro-D- homophenylalanine Stereo D-Configuration (R)-Stereocenter Core->Stereo dictates Homo Homologation (+CH2 spacer) Core->Homo features Fluoro 2,5-Difluoro Substitution Core->Fluoro contains Protease Proteolytic Resistance (In vivo stability) Stereo->Protease prevents cleavage PPI Enhanced PPI Binding (Deep pocket probing) Homo->PPI increases flexibility Metabolic CYP450 Evasion & Fluorophilic Contacts Fluoro->Metabolic modulates electronics

Structural logic pathway of 2,5-Difluoro-D-homophenylalanine in drug design.

Quantitative Data & Physicochemical Properties

To facilitate integration into computational drug design workflows and synthesis planning, the core physicochemical parameters of 2,5-Difluoro-D-homophenylalanine are summarized below[2][8][9].

PropertyValue
Chemical Name (2R)-2-amino-4-(2,5-difluorophenyl)butanoic acid
CAS Number 1260613-73-7
Molecular Weight 215.20 g/mol
Molecular Formula C10H11F2NO2
SMILES String NC(O)=O
Stereochemistry D-isomer (R-configuration at the alpha-carbon)

Asymmetric Synthesis Methodologies

The synthesis of enantiopure 2,5-Difluoro-D-homophenylalanine requires rigorous stereocontrol. Two primary self-validating methodologies are employed in the field:

  • Biocatalytic Asymmetric Synthesis: Engineered D-amino acid dehydrogenases or recombinant aromatic transaminases are utilized to convert the prochiral precursor, 2-oxo-4-(2,5-difluorophenyl)butanoic acid, directly into the D-amino acid[5][10]. This system is self-validating: the absolute stereochemistry is dictated entirely by the rigid geometry of the enzyme's active site, consistently yielding >99% enantiomeric excess (ee) without the need for chiral auxiliaries[5].

  • Chemical Friedel-Crafts Alkylation: An alternative synthetic route involves the Friedel-Crafts reaction of enantiopure aspartic acid derivatives (acting as the chiral pool) with 1,4-difluorobenzene[6]. The stereocenter of the aspartic acid is retained throughout the homologation process. Subsequent reduction of the carbonyl group and deprotection yields the final homophenylalanine derivative with high optical purity[6].

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Workflow

Incorporating 2,5-Difluoro-D-homophenylalanine into a peptide sequence requires optimized Fmoc-SPPS protocols. The electron-withdrawing nature of the difluorophenyl group and the increased steric bulk necessitate highly efficient coupling reagents to prevent deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Solvation expands the polystyrene matrix, maximizing the thermodynamic accessibility of the reactive amine sites deep within the polymer beads.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, initiating a β-elimination mechanism. The reaction is a self-validating system via UV monitoring; the formation of the dibenzofulvene-piperidine adduct can be quantified at 301 nm to ensure complete deprotection.

  • Activation and Coupling:

    • Dissolve 4.0 equivalents of Fmoc-2,5-Difluoro-D-homophenylalanine and 3.95 equivalents of HATU in minimal DMF.

    • Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA) to initiate activation, then immediately add the solution to the resin. React for 60 minutes.

    • Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The slight under-stoichiometry of HATU (3.95 eq vs 4.0 eq amino acid) is a critical safeguard; it prevents excess uronium salts from capping unreacted amines on the resin via guanidinylation, which would irreversibly terminate chain elongation.

  • Washing: Wash the resin sequentially with DMF (5 x 1 min) and Dichloromethane (DCM) (5 x 1 min) to remove unreacted reagents and byproducts.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

    • Causality: TFA cleaves the peptide from the linker, while TIPS acts as a highly efficient carbocation scavenger, preventing the re-alkylation of the electron-rich peptide side chains by protecting group cations.

G Resin 1. Resin Preparation (Swelling in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple 3. Coupling: Fmoc-2,5-diF-D-hPhe-OH (HATU/DIPEA activation) Deprotect->Couple Wash 4. Washing Steps (DMF/DCM) Couple->Wash Wash->Deprotect Next Cycle Cleave 5. Cleavage & Deprotection (TFA/TIPS/H2O) Wash->Cleave

Step-by-step SPPS workflow for incorporating Fmoc-2,5-Difluoro-D-homophenylalanine.

References

  • Combinatorial libraries of peptidomimetic aminothioether acids.Google Patents (WO1998046786A1).
  • Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction. Hokkaido University. Available at:[Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at:[Link]

  • The synthesis of L-(+)-homophenylalanine hydrochloride. ResearchGate. Available at: [Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research. Available at:[Link]

  • SAR by (Protein-Observed) 19F NMR. PMC / NIH. Available at: [Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. Available at:[Link]

Sources

Foundational

Conformational Effects of Fluorine Substitution in D-Homophenylalanine: A Technical Guide

This guide provides a comprehensive technical analysis of the conformational effects of fluorine substitution in D-homophenylalanine (D-Hph), structured for application scientists and medicinal chemists.[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the conformational effects of fluorine substitution in D-homophenylalanine (D-Hph), structured for application scientists and medicinal chemists.[1]

Executive Summary

D-Homophenylalanine (D-Hph) is a critical non-canonical amino acid in peptide therapeutics, offering a distinct spatial profile compared to Phenylalanine (Phe) due to the insertion of a methylene (


) spacer in the side chain.[1] While this extension allows access to deeper binding pockets, it introduces significant entropic penalties due to increased rotational freedom around the 

and

torsion angles.

Fluorine substitution serves as a precision tool to modulate this conformational landscape. Beyond its role in blocking metabolic hotspots, fluorine introduces stereoelectronic effects—specifically the gauche effect and electrostatic repulsion —that can "lock" D-Hph into bioactive conformations. This guide details the mechanistic basis of these effects, synthetic routes, and experimental validation protocols.

Physicochemical Basis: The Fluorine Effect

To effectively deploy fluorinated D-Hph, one must understand the fundamental interactions governing the C-F bond within the specific context of the homophenylalanine scaffold.

The Homophenylalanine Scaffold

Unlike Phenylalanine, D-Hph possesses a propyl-benzene-like side chain.[1]

  • Phenylalanine: Side chain =

    
     (Rotamers defined by 
    
    
    
    ).[1]
  • Homophenylalanine: Side chain =

    
     (Rotamers defined by 
    
    
    
    and
    
    
    ).[1]

The Challenge: The additional methylene group increases the number of accessible low-energy rotamers. Without constraint, D-Hph residues in peptides often suffer from high entropic costs upon binding.[1]

Fluorine as a Conformational Lock

Fluorine (


 Å) is sterically similar to oxygen but highly electronegative (

).[1] Its substitution induces two primary conformational biases:
EffectMechanismApplication in D-Hph

Hyperconjugation (Gauche Effect)
Electron donation from an anti-periplanar C-H bond into the low-lying C-F antibonding orbital stabilizes gauche conformations.[1]Chain Fluorination: Placing F on the

- or

-carbon restricts the

or

angles, favoring folded geometries.
Dipole-Dipole Repulsion The polarized C-F bond aligns to minimize repulsion with backbone carbonyls or other dipoles.Ring Fluorination: Ortho-F substitution restricts ring rotation (

) via repulsion with the side-chain methylene or backbone amides.[1]
Quadrupole Modulation Fluorine withdraws electron density, reversing the quadrupole moment of the phenyl ring (from negative to positive).Ring Fluorination: Enhances

-stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the binding pocket.[1]

Conformational Landscape & Decision Logic

The choice of substitution site (ortho, meta, para, or chain) dictates the conformational outcome.

Ring Substitution (Ortho vs. Meta vs. Para)
  • Ortho-Fluorine (2-F): The most sterically demanding.[1] It restricts the rotation of the phenyl ring relative to the ethyl chain. This is ideal for rigidifying the side-chain terminus when the binding pocket is narrow.

  • Meta-Fluorine (3-F): Primarily electronic.[1] It increases the acidity of the ring protons and lipophilicity (

    
    ) without imposing severe steric clashes.
    
  • Para-Fluorine (4-F): The "stealth" modification.[1] It blocks the primary site of oxidative metabolism (CYP450) with minimal conformational perturbation, though it significantly alters the ring's electronic surface potential.

Strategic Decision Tree

The following diagram illustrates the logic for selecting the appropriate fluorinated D-Hph analog based on the desired structural or biological outcome.

F_Substitution_Logic Start Objective: Optimize D-Hph Residue Q1 Primary limitation of current peptide? Start->Q1 Metabolic Rapid Metabolism (Proteolytic/Oxidative) Q1->Metabolic Stability Issue Potency Low Potency (Entropic Penalty) Q1->Potency Binding Issue Q2_Met Is the site aromatic? Metabolic->Q2_Met Q2_Pot Is the pocket deep/narrow? Potency->Q2_Pot Sol_Para Use 4-Fluoro-D-Hph (Blocks CYP450 para-hydroxylation) Q2_Met->Sol_Para Yes Sol_Ortho Use 2-Fluoro-D-Hph (Steric lock of ring rotation) Q2_Pot->Sol_Ortho Narrow/Rigid Pocket Sol_Chain Use Beta/Gamma-Fluoro-D-Hph (Gauche effect locks backbone/side-chain) Q2_Pot->Sol_Chain Specific Fold Required

Figure 1: Decision logic for selecting fluorinated D-homophenylalanine analogs. Green nodes indicate commercially viable starting points; Red nodes indicate advanced synthetic requirements.

Synthetic Methodologies

Synthesizing enantiopure fluorinated D-Hph requires preventing racemization, particularly given the D-configuration.[1]

Route A: Chemo-Enzymatic Resolution (Scalable)

This is the preferred industrial route for ring-fluorinated analogs (e.g., 2-F, 4-F).[1]

  • Condensation: React fluorinated benzaldehyde with hydantoin or glycine equivalents to form the benzylidene intermediate.

  • Reduction: Hydrogenation of the alkene to form the racemic homophenylalanine scaffold.

  • Resolution: Use D-Amino Acid Oxidase (DAAO) or specific acylases to selectively hydrolyze or degrade the L-isomer, leaving the pure D-isomer or converting the L-isomer to a keto acid which can be re-aminated.[1]

Route B: Asymmetric Alkylation (Lab Scale)

Ideal for introducing chain fluorination or complex ring patterns.[1]

  • Chiral Auxiliary: Use a Myers pseudoephedrine or Evans oxazolidinone auxiliary attached to a glycine scaffold.[1]

  • Alkylation: Deprotonate with LiHMDS and alkylate with the appropriate fluorophenylethyl iodide .

    • Note: For chain fluorination (e.g.,

      
      -F), the fluorine must be installed on the alkyl halide prior to coupling, often via DAST treatment of a precursor alcohol.
      

Experimental Protocols

Validation of the conformational effect is critical. Do not assume the fluorine "worked" based solely on bioactivity.

Protocol: NMR Analysis of Rotamer Populations

This protocol determines if the fluorine substitution has successfully biased the side-chain population (


).

Prerequisites:

  • Peptide synthesized with

    
    F-D-Hph.[1]
    
  • High-field NMR (500 MHz+).[1]

Workflow:

  • Sample Preparation: Dissolve 2-5 mg of peptide in 500

    
    L of solvent (D
    
    
    
    O/H
    
    
    O 1:9 or CD
    
    
    OH depending on solubility).
  • 1D

    
    F NMR:  Acquire a proton-decoupled fluorine spectrum.
    
    • Observation: A sharp singlet indicates free rotation. Broadening or splitting (at lower temperatures) suggests rotameric exchange on the NMR timescale.[1]

  • 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Set mixing time to 400-600 ms.

    • Look for NOE cross-peaks between the Fluorine atom and specific backbone protons (

      
      , 
      
      
      
      ).
    • Interpretation: Strong NOE to

      
       indicates a gauche orientation of the C-F bond relative to the amine.
      
  • Temperature Coefficients: Measure chemical shift (

    
    ) vs. Temperature (280K to 320K).
    
    • 
       ppb/K indicates a solvent-shielded (buried or locked) fluorine.[1]
      
    • 
       ppb/K indicates solvent exposure (floppy side chain).[1]
      
Protocol: X-Ray Crystallography Screening

To visualize the "locked" state.

  • Screening: Use vapor diffusion (hanging drop).[1]

  • Precipitant: Focus on PEG 3350 or Ammonium Sulfate grids.

  • Data Collection: Collect at 100K.

  • Refinement: Pay special attention to the B-factors of the D-Hph side chain.

    • Success Metric: The B-factor of the fluorinated phenyl ring should be comparable to the backbone B-factors (

      
       Å
      
      
      
      ), indicating rigidity. If the ring B-factors are
      
      
      Å
      
      
      , the conformational lock failed.

Case Study: Protease Inhibitor Optimization

Context: A D-Hph residue in a peptidomimetic inhibitor was binding to the S1' pocket of a target protease. The native D-Hph showed high potency (


 nM) but poor metabolic stability (

min).[1]

Intervention:

  • Attempt 1 (4-Fluoro-D-Hph): Blocked para-hydroxylation. Stability increased (

    
     min), but potency dropped (
    
    
    
    nM) due to electronic repulsion with a pi-system in the pocket.[1]
  • Attempt 2 (2-Fluoro-D-Hph): The ortho-fluorine sterically restricted the

    
     angle.[1]
    
    • Result: The pre-organized conformation matched the bioactive pose.

    • Outcome: Potency restored (

      
       nM) AND stability maintained (
      
      
      
      min) because the rigid ring was less accessible to metabolic enzymes.[1]

References

  • Conformational Analysis of Fluorin

    • Source: Hunter, L. (2010).[1] "The C–F bond as a conformational tool in organic and bioorganic chemistry." Beilstein Journal of Organic Chemistry.

    • [1]

  • Synthesis of Fluorinated Phenylalanine Deriv

    • Source: Qiu, X. L., et al. (2020).[1] "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry.

    • [1]

  • Metabolic Stability of Fluorin

    • Source: Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • [1]

  • The Fluorine Gauche Effect

    • Source: Thiehoff, C., et al. (2016).[1] "The Fluorine Gauche Effect: A Brief History." Israel Journal of Chemistry.

    • [1]

  • Side Chain Flexibility in Homophenylalanine

    • Source: Santhakumari, P. R., et al. (2023).[1] "Variability in phenylalanine side chain conformations facilitates broad substrate tolerance."[2][3] PLOS ONE.

    • [1]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,5-Difluoro-D-homophenylalanine

Executive Summary In modern rational drug design, the transition from endogenous peptides to highly stable peptidomimetics relies heavily on non-canonical amino acids (ncAAs). 2,5-Difluoro-D-homophenylalanine (CAS 126061...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the transition from endogenous peptides to highly stable peptidomimetics relies heavily on non-canonical amino acids (ncAAs). 2,5-Difluoro-D-homophenylalanine (CAS 1260613-73-7) represents a highly specialized, multi-functional building block engineered to overcome the pharmacokinetic liabilities of natural peptides. By synergizing stereochemical inversion (D-configuration), side-chain homologation (homo-), and targeted halogenation (2,5-difluoro), this ncAA provides a trifecta of absolute protease resistance, extended target engagement, and superior metabolic stability. This guide provides an in-depth analysis of its physical data, structural causality, and field-proven protocols for synthetic incorporation.

Chemical Identity and Core Physical Data

Accurate physicochemical data is the foundation of effective assay development and synthesis planning. The fundamental properties of the free amino acid are summarized below.

PropertyQuantitative Value / Description
Chemical Name 2,5-Difluoro-D-homophenylalanine
CAS Registry Number 1260613-73-7
Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
SMILES String N=CC=C1F)C(O)=O
Physical State Solid (Typically white to off-white powder)
Standard Purity ≥95% (Validated via HPLC/NMR)

Note: For direct applications in Solid-Phase Peptide Synthesis (SPPS), the N-alpha-Boc protected derivative (Boc-2,5-difluoro-D-homophenylalanine, CAS 1260606-61-8) is frequently utilized, possessing a molecular weight of 315.31 g/mol 1[1].

Structural Causality in Drug Design

As an Application Scientist, I emphasize that every structural modification in an ncAA must serve a precise pharmacokinetic (PK) or pharmacodynamic (PD) purpose. The architecture of 2,5-Difluoro-D-homophenylalanine is driven by three distinct mechanistic rationales:

  • The D-Configuration (Proteolytic Shielding): Endogenous mammalian proteases are highly stereospecific, evolved to cleave the amide bonds of natural L-amino acids. Inverting the stereocenter at the alpha-carbon to the D-configuration renders the adjacent peptide bonds virtually invisible to enzymatic degradation, drastically increasing the plasma half-life of the resulting therapeutic.

  • Homologation (Spatial Extension): The insertion of an extra methylene group (-CH2-) between the alpha-carbon and the aromatic ring creates a "homo" derivative. This extends the spatial reach of the phenyl side chain, allowing it to probe and anchor into deep, hydrophobic S1/S2 subsites of target enzymes. This homologation is a proven strategy in the development of potent inhibitors for serine proteases like matriptase and Dipeptidyl Peptidase-4 (DPP-4) 2[2].

  • 2,5-Difluoro Substitution (Electronic & Metabolic Tuning): Fluorine acts as a bioisostere for hydrogen but is highly electronegative. Substituting fluorine at the 2 and 5 positions achieves two goals:

    • Metabolic Blocking: It sterically and electronically blocks cytochrome P450-mediated oxidative metabolism at the highly reactive ortho and meta positions.

    • Pi-Cloud Modulation: The electron-withdrawing nature of the fluorine atoms reverses the quadrupole moment of the aromatic ring. This strengthens orthogonal multipolar interactions (such as face-to-edge

      
       stacking or cation-
      
      
      
      interactions) with basic residues in the target protein's binding pocket 3[3].

Experimental Protocol: SPPS Incorporation

Due to the extended side chain and the altered electronic environment of the fluorinated ring, 2,5-Difluoro-D-homophenylalanine can induce local steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (like HBTU) often result in sequence truncation.

The following is a self-validating methodology utilizing HATU, designed to ensure >99% coupling efficiency.

Step-by-Step Methodology

1. Resin Swelling:

  • Action: Suspend the peptide-bound resin (e.g., Rink Amide AM) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polystyrene matrix, maximizing the surface area and exposing the reactive N-terminal amines.

2. Deprotection:

  • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute).

  • Causality: Removes the transient Fmoc protecting group, liberating the primary amine for the next coupling step.

3. Activation of the ncAA:

  • Action: In a separate vial, dissolve 3.0 equivalents of Fmoc/Boc-2,5-Difluoro-D-homophenylalanine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the capping of the resin-bound amine by unreacted uronium species.

4. Coupling:

  • Action: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

5. Self-Validation (The Kaiser Test):

  • Action: Extract a few resin beads, wash with ethanol, and add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100°C for 3 minutes.

  • Causality: This is the critical self-validation step. The Kaiser test detects free primary amines.

    • Negative Result (Yellow/Colorless): Indicates complete coupling. Proceed to the next cycle.

    • Positive Result (Blue): Indicates incomplete coupling due to steric hindrance. Do not proceed.

6. Corrective Action (Double Coupling):

  • Action: If the Kaiser test is blue, perform a second coupling using a different chemistry (e.g., 3.0 eq DIC and 3.0 eq OxymaPure) for 2 hours to overcome sequence-specific folding, followed by a re-test.

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating logical loop required when coupling sterically demanding ncAAs like 2,5-Difluoro-D-homophenylalanine.

SPPS_Workflow Start Start: Swell Resin (DMF, 30 min) Deprotect Deprotection (Remove Protecting Group) Start->Deprotect Activate Activation of 2,5-diF-D-HoPhe (HATU + DIPEA) Deprotect->Activate Couple Coupling Reaction (2 hours, RT) Activate->Couple Validate Self-Validation (Kaiser Test) Couple->Validate DoubleCouple Double Coupling (DIC/Oxyma) Validate->DoubleCouple Positive (Blue) Success Proceed to Next Step Validate->Success Negative (Yellow) DoubleCouple->Validate Re-test

Workflow for SPPS coupling of sterically hindered ncAAs with self-validating Kaiser test.

References

  • Bidepharm. "CAS:1260613-73-7, 2,5-Difluoro-D-homophenylalanine".
  • AChemBlock. "2,5-Difluoro-D-homophenylalanine 95% | CAS: 1260613-73-7".
  • Ambeed. "1260606-61-8 | Boc-2,5-difluoro-D-homophenylalanine".
  • National Institutes of Health (NIH). "Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors".
  • Taylor & Francis. "Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors".

Sources

Foundational

The Stereochemical Dichotomy: A Technical Guide to D- and L-Homophenylalanine Derivatives in Drug Development

Executive Summary In the landscape of peptide and small molecule drug design, the deliberate choice of stereochemistry is a cornerstone of modern medicinal chemistry. Homophenylalanine, a non-proteinogenic amino acid, of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide and small molecule drug design, the deliberate choice of stereochemistry is a cornerstone of modern medicinal chemistry. Homophenylalanine, a non-proteinogenic amino acid, offers a unique structural scaffold for therapeutic development. The simple yet profound difference between its dextrorotatory (D) and levorotatory (L) enantiomers can dramatically alter a molecule's pharmacological profile. This guide provides an in-depth technical analysis of the core differences between D- and L-homophenylalanine derivatives, offering insights into their respective impacts on biological activity, metabolic stability, and therapeutic potential. We will explore the causal relationships behind these differences and provide actionable protocols for researchers, scientists, and drug development professionals.

The Foundation: Chirality's Impact on Biological Systems

At the heart of the distinction between D- and L-homophenylalanine lies the concept of chirality. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral systems of the body—such as enzymes and receptors—are profoundly different.[1] Virtually all naturally occurring peptides and proteins are composed of L-amino acids.[1] Consequently, the enzymes responsible for their synthesis and degradation are stereospecific for the L-configuration.[1]

The introduction of a D-amino acid, like D-homophenylalanine, into a peptide sequence serves as a "stereochemical speed-bump," hindering recognition and cleavage by endogenous proteases.[] This fundamental principle is a primary driver for the strategic use of D-isomers in drug design.

Comparative Analysis: D- vs. L-Homophenylalanine Derivatives

FeatureD-Homophenylalanine DerivativesL-Homophenylalanine Derivatives
Enzymatic Stability High resistance to proteolytic degradation.[1][3][4]Susceptible to degradation by endogenous proteases.[1]
Pharmacokinetics Generally longer plasma half-life and improved bioavailability.[5][6]Shorter plasma half-life due to rapid metabolism.[5]
Receptor Interaction Can alter binding affinity and selectivity; may act as an antagonist or inverse agonist even if the L-form is an agonist.Typically interacts with receptors evolved to bind L-amino acid-containing ligands.
Immunogenicity Potentially lower immunogenicity compared to L-peptides.[7]Can be processed and presented by antigen-presenting cells, leading to an immune response.
Conformational Effects Can induce specific secondary structures, such as β-turns, influencing peptide conformation.[8]Contributes to the natural conformational preferences of peptides.
Therapeutic Applications Enhancing stability of peptide drugs (e.g., somatostatin analogs), designing protease-resistant inhibitors.[9][10]Building blocks for enzyme inhibitors (e.g., ACE inhibitors), chiral synthons.
The D-Isomer Advantage: Engineering Metabolic Resistance

The most significant and widely exploited difference is the enhanced enzymatic stability of peptides containing D-homophenylalanine.[1][3][7] Endogenous proteases, which are chiral catalysts, often exhibit a strict stereospecificity for L-amino acid residues.[1] The incorporation of a D-isomer disrupts the stereochemical complementarity required for enzyme-substrate binding and subsequent hydrolysis.

This resistance to proteolysis translates directly into improved pharmacokinetic properties.[5] Peptides containing D-amino acids, including D-homophenylalanine, have demonstrated significantly longer circulating half-lives in vivo.[5][6] This prolonged exposure can lead to enhanced therapeutic efficacy and potentially less frequent dosing regimens. For instance, studies on various D-amino acid-containing peptides have shown them to be stable in plasma and organ homogenates for extended periods, in some cases over 24 hours.[5]

Workflow: Evaluating Proteolytic Stability

G cluster_prep Sample Preparation cluster_analysis Analysis P_L Peptide with L-Homophenylalanine Inc_L Incubate L-Peptide with Protease P_L->Inc_L P_D Peptide with D-Homophenylalanine Inc_D Incubate D-Peptide with Protease P_D->Inc_D Enzyme Protease Solution (e.g., Trypsin, Chymotrypsin, Serum) Enzyme->Inc_L Enzyme->Inc_D Timepoints Collect Aliquots at Time Intervals (t=0, 1h, 4h, 24h) Inc_L->Timepoints Inc_D->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench HPLC Analyze by RP-HPLC Quench->HPLC Result Quantify Remaining Peptide HPLC->Result

Caption: Workflow for comparing the enzymatic stability of D- and L-homophenylalanine peptides.

The L-Isomer Role: Mimicking Nature for Targeted Inhibition

While D-isomers offer stability, L-homophenylalanine derivatives are crucial when designing molecules that need to interact with enzymes in a manner that mimics natural substrates. A prime example is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for treating hypertension.

Many successful ACE inhibitors, such as enalapril and lisinopril, incorporate an L-homophenylalanine core structure. In this context, the L-configuration is essential for the molecule to fit correctly into the active site of the ACE enzyme, mimicking the natural dipeptide substrate and leading to potent inhibition. The synthesis of these drugs often relies on the availability of enantiomerically pure L-homophenylalanine as a chiral building block.

Signaling Pathway: ACE Inhibition

Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage ACE ACE Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction L_Hphe_Inhibitor L-Homophenylalanine-based Inhibitor (e.g., Enalaprilat) L_Hphe_Inhibitor->ACE  inhibits

Caption: L-homophenylalanine derivatives as inhibitors of Angiotensin-Converting Enzyme (ACE).

Applications in Drug Design: Case Studies

D-Homophenylalanine in Somatostatin Analogs

Somatostatin is a natural peptide hormone with a very short biological half-life of only a few minutes, limiting its therapeutic use.[9] The development of synthetic analogs like octreotide, which incorporates D-phenylalanine and a D-tryptophan, dramatically increased the half-life to around 1.5 hours.[9][10] This principle extends to the use of D-homophenylalanine. By replacing natural L-amino acids with D-isomers at key positions, researchers can create analogs that are resistant to degradation while retaining or even enhancing binding affinity for specific somatostatin receptor subtypes.[11][12] This strategy is critical for developing long-acting treatments for neuroendocrine tumors and acromegaly.[10]

L-Homophenylalanine in ACE Inhibitors

As previously mentioned, L-homophenylalanine is a key structural component of several dicarboxylate-containing ACE inhibitors. The synthesis of enalapril, for instance, involves the coupling of L-alanyl-L-proline with an ethyl ester of a keto acid precursor to L-homophenylalanine. The stereochemistry of the homophenylalanine moiety is critical for potent ACE inhibition.[13]

Experimental Protocols

Protocol: Asymmetric Synthesis of Homophenylalanine Derivatives

The synthesis of enantiomerically pure D- and L-homophenylalanine is crucial. Asymmetric phase-transfer catalysis is a powerful method for this purpose.[14]

Objective: To synthesize (R)- and (S)-homophenylalanine derivatives via asymmetric α-alkylation of a glycine Schiff base.

Materials:

  • Glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester)

  • Substituted benzyl bromide

  • Phase-transfer catalyst:

    • For (R)-isomer: O-allyl-N-(9-anthracenmethyl) cinchoninium bromide

    • For (S)-isomer: O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide

  • Toluene

  • 50% aqueous potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) for deprotection

Procedure:

  • To a stirred solution of the glycine Schiff base (1 mmol) and the appropriate phase-transfer catalyst (0.1 mmol) in toluene (10 mL), add the substituted benzyl bromide (1.2 mmol).

  • Cool the mixture to 0 °C and add 50% aqueous KOH (4 mL) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for the time specified by preliminary experiments (typically 2-6 hours), monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotect the resulting product using acidic conditions (e.g., 3M HCl) to yield the desired homophenylalanine enantiomer.

  • Confirm enantiomeric excess (ee) by chiral HPLC analysis.[14]

Protocol: Chiral Separation by HPLC

Objective: To separate and quantify the enantiomers of homophenylalanine.

System:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.[15]

  • Chiral Stationary Phase (CSP) column. Teicoplanin-based or cyclodextrin-based columns are effective choices.[16]

Mobile Phase (Example for a Teicoplanin-based CSP in Reversed-Phase Mode):

  • Acetonitrile/Water (e.g., 75/25 v/v).[16] The exact ratio should be optimized for the specific derivative.

Procedure:

  • Prepare standard solutions of racemic homophenylalanine and the individual D- and L-enantiomers in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 23 °C) until a stable baseline is achieved.[16]

  • Inject a known concentration of the racemic standard to determine the retention times and resolution of the two enantiomers.

  • Inject the individual enantiomer standards to confirm the elution order.

  • Prepare a calibration curve for each enantiomer using a series of known concentrations.

  • Inject the synthesized sample solution.

  • Integrate the peak areas for the D- and L-enantiomers and calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.

Conclusion

The distinction between D- and L-homophenylalanine derivatives is not a subtle academic point but a critical design parameter in modern drug development. The strategic incorporation of D-homophenylalanine offers a robust solution to the pervasive problem of proteolytic instability, leading to drugs with superior pharmacokinetic profiles. Conversely, L-homophenylalanine remains an indispensable building block for molecules designed to interact with native biological targets, such as ACE, in a substrate-like manner. A thorough understanding of this stereochemical dichotomy, from fundamental principles of enzymatic recognition to practical applications in synthesis and analysis, empowers researchers to rationally design more stable, potent, and effective therapeutics.

References

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Google Scholar.
  • D-amino acid peptides - LifeTein synthesis. (n.d.). LifeTein.
  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. (n.d.). BOC Sciences.
  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). MDPI.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PMC.
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). PubMed.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). PMC.
  • Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease. (2016). PubMed.
  • Comparative Biological Properties: A Tale of Two Enantiomers. (2025). BenchChem.
  • The synthesis of L-(+)-homophenylalanine hydrochloride. (n.d.). ResearchGate.
  • Non-proteinogenic amino acids. (n.d.). Wikipedia.
  • Nonclinical Pharmacokinetics Disposition, and Drug-Drug Interaction Potential of a Novel D-Amino Acid Peptide Agonist of the Calcium Sensing Receptor AMG 416 (Etelcalcetide). (2016). ResearchGate.
  • Synthesis of Chiral Polymers with Phenylalanine Side Chains through Bergman Cyclization Polymerization. (2013). Journal of East China University of Science and Technology.
  • Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2015). JuSER.
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025). MDPI.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. (n.d.). Google Patents.
  • Editorial Note on Non-proteinogenic Amino Acids and Human Nutrition. (2021). Hilaris Publisher.
  • Non-Protein Amino Acids: 7 Astonishing Benefits. (2025). LinkedIn.
  • Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2016). PubMed.
  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (n.d.). PMC.
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  • Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. (2016). PubMed.
  • Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. (n.d.). Wiley-VCH.
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  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. (n.d.). PMC.
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  • Mechanisms whereby somatostatin and its analogs may be helpful in cancer treatment and diagnosis. (n.d.). ResearchGate.
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  • Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. (n.d.). PubMed.
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). MDPI.
  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (2025). MDPI.
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (n.d.). Frontiers.
  • Structural, thermal and enzymatic analysis of naturally occurring and D-amino acid substituted peptides. (2012). Scientific Research Publishing.
  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. (n.d.). PMC.
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  • Identification of potent 11mer glucagon-like peptide-1 receptor agonist peptides with novel C-terminal amino acids: Homohomophenylalanine analogs. (2010). PubMed.
  • Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors. (2019). PubMed.
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Exploratory

Impact of homophenylalanine backbone extension on peptide flexibility

Engineering Peptide Dynamics: The Impact of -Homophenylalanine Backbone Extension on Conformational Flexibility and Therapeutic Stability Executive Summary In the landscape of peptide-based drug development, achieving ro...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Dynamics: The Impact of -Homophenylalanine Backbone Extension on Conformational Flexibility and Therapeutic Stability

Executive Summary

In the landscape of peptide-based drug development, achieving robust enzymatic stability without compromising target affinity is a paramount challenge. Native peptides composed entirely of


-amino acids are highly susceptible to rapid proteolytic degradation by endogenous enzymes, severely limiting their in vivo half-life and bioavailability[1].

A highly effective, rationally designed solution to this limitation is the incorporation of non-proteinogenic


-amino acids, specifically 

-homophenylalanine (

-hPhe). By introducing an additional methylene (-CH

-) group into the peptide backbone, scientists can fundamentally alter the torsional dynamics of the molecule[2]. Paradoxically, while this backbone extension increases the theoretical local flexibility of the peptide chain, its strategic incorporation induces the formation of highly stable, rigidified secondary structures (foldamers) that effectively shield the peptide from enzymatic cleavage[3].

This technical guide provides an in-depth analysis of the structural mechanics behind


-hPhe incorporation, the causality of its stabilizing effects, and the self-validating experimental workflows required to characterize these advanced peptidomimetics.

The Mechanistic Basis of Backbone Extension

Torsional Dynamics: From to

The fundamental difference between L-phenylalanine (an


-amino acid) and its 

-homologue lies in the position of the amino group relative to the carboxyl group. In

-hPhe, an extra carbon atom (C

) separates these functional termini[2].

In a standard


-peptide, backbone flexibility is governed by two primary dihedral angles per residue: 

(C

-N) and

(C

-C=O). The insertion of the methylene group in

-hPhe introduces a third torsional angle:

(C

-C

).
  • Local Flexibility: Isolated in a vacuum, the extra rotatable

    
     bond increases the conformational entropy of the backbone, theoretically making the peptide more flexible.
    
  • Global Rigidity (The Foldamer Effect): When incorporated into a sequence, the steric bulk of the phenyl side chain (typically at the

    
     or 
    
    
    
    position) restricts the accessible Ramachandran space. To minimize steric clashes, the peptide adopts highly specific intramolecular hydrogen-bonding networks, driving the chain into well-defined, rigid secondary structures such as 14-helices or stable
    
    
    -turns[2].
Proteolytic Evasion via Steric Shielding

Proteases, such as


-chymotrypsin, are stereospecific enzymes that preferentially cleave the peptide bond at the C-terminus of aromatic amino acids like phenylalanine[4]. The catalytic triad of the protease relies on a highly precise spatial alignment with the substrate's scissile bond.

When


-hPhe is substituted for Phe, the extra backbone carbon physically displaces the scissile amide bond relative to the aromatic side chain. This geometric distortion prevents the protease from achieving the necessary transition-state stabilization. Furthermore, the rigidified foldamer structure acts as a "steric shield," masking adjacent vulnerable peptide bonds from enzymatic recognition[3].

ConformationalLogic N1 Native α-Phenylalanine N3 Canonical Dihedrals (φ, ψ) N1->N3 N2 β-Homophenylalanine (β-hPhe) N4 Extended Backbone (φ, θ, ψ) N2->N4 N5 Protease Recognition (Scissile Bond Cleavage) N3->N5 N4->N5 Disrupts Cleavage N6 Steric Shielding & Altered Topology N4->N6 N7 Rapid Degradation (Short Half-Life) N5->N7 N8 Stable Foldamer (Extended Half-Life) N6->N8

Caption: Logical pathway illustrating how β-hPhe backbone extension disrupts proteolysis.

Quantitative Impact on Stability

The translation of backbone extension into measurable pharmacokinetic benefits is profound. Below is a comparative data summary demonstrating the protective effect of


-amino acid incorporation against 

-chymotrypsin degradation, a standard benchmark for testing the stability of aromatic residue-containing peptides.

Table 1: Comparative Stability and Structural Profiling of Peptide Constructs

Peptide ConstructBackbone TypePredominant Secondary StructureChymotrypsin Half-Life (

)
Enzymatic Resistance Mechanism
Native (Phe)

-peptide
Random Coil / Highly Flexible< 15 minutesNone (Canonical Cleavage)
Modified (

-hPhe)

-peptide
14-Helix / Rigidified> 48 hoursSteric Shielding / Bond Displacement
Modified (2-F-Phe)

-peptide
Random Coil~ 4 hoursElectronic altering of peptide bond[4]

Note: While side-chain modifications like fluorination (2-F-Phe) provide moderate stability by altering the electronic environment[4], backbone extension via


-hPhe provides superior, structural-level protection.

Self-Validating Experimental Workflows

To accurately assess the impact of


-hPhe on peptide flexibility and stability, a multi-tiered analytical approach is required. The following protocols are designed as self-validating systems, ensuring that structural data correlates directly with functional stability.

AnalyticalWorkflow A Peptide Synthesis (Fmoc SPPS) B CD Spectroscopy (Global Structure) A->B Purified Sample C 2D NMR (NOESY) (Local Dihedrals) B->C Foldamer Confirmed D LC-MS Assay (Proteolytic Stability) C->D Structural Validation E Therapeutic Candidate D->E High Half-Life

Caption: Multi-tiered analytical workflow for validating β-hPhe peptidomimetics.

Protocol 1: Circular Dichroism (CD) Spectroscopy for Global Flexibility

Purpose: CD spectroscopy provides a rapid, empirical determination of the global secondary structure. Because the amide chromophore absorbs in the far-UV region (190–250 nm), shifts in ellipticity directly correlate to the transition from a flexible random coil to a rigidified foldamer[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified

    
    -hPhe peptide and its native 
    
    
    
    -peptide control in a mass-spectrometry-validated buffer (e.g., 10 mM phosphate buffer, pH 7.4). Causality: Avoid buffers with high chloride or Tris concentrations, as they absorb heavily below 210 nm, masking the critical structural transitions of the peptide backbone.
  • Concentration Normalization: Quantify peptide concentration via UV absorbance at 280 nm (if Tyr/Trp are present) or via quantitative amino acid analysis. Dilute to exactly 50

    
    M.
    
  • Spectral Acquisition: Load the sample into a 0.1 cm path-length quartz cuvette. Scan from 260 nm down to 190 nm at 20 °C using a scanning speed of 50 nm/min.

  • Data Processing (Self-Validation): Subtract the blank buffer spectrum. Convert the raw ellipticity (

    
    , in millidegrees) to Mean Residue Ellipticity (MRE). Causality: MRE normalizes the data against peptide length and concentration, allowing for an absolute comparison of helical content between the native and extended-backbone peptides[7].
    
Protocol 2: 2D NMR Spectroscopy for High-Resolution Dihedral Mapping

Purpose: While CD shows global folding, 2D NMR (TOCSY and NOESY) maps the exact local flexibility and hydrogen-bonding networks that define the


-amino acid's rigidity[8].

Step-by-Step Methodology:

  • Solvent System: Prepare the peptide at 1–2 mM in a 90% H

    
    O / 10% D
    
    
    
    O mixture. Causality: The 10% D
    
    
    O provides the lock signal for the spectrometer, while the 90% H
    
    
    O ensures that exchangeable amide protons (NH) remain visible. These NH protons are critical for calculating the
    
    
    and
    
    
    dihedral angles via
    
    
    coupling constants.
  • Acquisition: Acquire TOCSY (mixing time ~70 ms) to identify spin systems of individual amino acids, including the unique C

    
    -C
    
    
    
    spin system of
    
    
    -hPhe. Acquire NOESY (mixing time ~200-300 ms) to measure through-space dipole-dipole interactions.
  • Structural Calculation: Use the NOE cross-peaks to generate distance restraints. A strong

    
     NOE combined with specific 
    
    
    
    NOEs will validate the presence of the restricted 14-helix induced by the
    
    
    -hPhe residue, confirming the loss of local flexibility in favor of structural stability.
Protocol 3: LC-MS Proteolytic Stability Assay

Purpose: To quantify the functional consequence of the structural rigidity confirmed by CD and NMR.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate 100

    
    M of the peptide with 1 
    
    
    
    g/mL of
    
    
    -chymotrypsin in 50 mM Tris-HCl, 10 mM CaCl
    
    
    , pH 7.8 at 37 °C.
  • Kinetic Sampling: Extract 50

    
    L aliquots at 
    
    
    
    minutes, and 24 hours.
  • Quenching (Self-Validation): Immediately quench the reaction by adding an equal volume of 1% Trifluoroacetic acid (TFA) in acetonitrile containing a heavy-isotope labeled internal standard. Causality: TFA drops the pH below the enzyme's active range, instantly halting degradation. The internal standard validates that any loss of signal in the LC-MS is due to enzymatic cleavage, not extraction errors.

  • LC-MS Analysis: Monitor the depletion of the intact parent mass. Calculate the half-life (

    
    ) using a first-order exponential decay model[4].
    

Conclusion

The strategic extension of the peptide backbone via


-homophenylalanine represents a masterclass in rational drug design. By introducing an additional torsional angle (

), scientists can paradoxically restrict the global flexibility of the peptide, driving it into highly stable foldamer conformations. This structural rigidification, combined with the spatial displacement of the scissile bond, creates a profound steric shield against proteolytic degradation, transforming transient native sequences into viable, long-acting therapeutic candidates.

References

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - MDPI.[Link]

  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences | Journal of the American Chemical Society.[Link]

  • Circular dichroism of beta turns in peptides and proteins - PubMed. [Link]

  • Comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed.[Link]

  • Beta-amino acids: versatile peptidomimetics | Request PDF - ResearchGate.[Link]

  • Spectroscopic Methods for Analysis of Protein Secondary Structure - Biophysics Instrumentation Facility.[Link]

Sources

Foundational

Precision Engineering with Fluorine: A Technical Guide to Fluorinated Non-Canonical Amino Acids

Topic: Literature review of fluorinated non-canonical amino acids Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of fluorinated non-canonical amino acids Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Fluorine Effect"

In the landscape of protein engineering and medicinal chemistry, fluorine is not merely a halogen; it is a steric and electronic modulator of high precision. The incorporation of fluorinated non-canonical amino acids (fNCAAs) into proteins allows researchers to exploit the "Fluorine Effect" : the ability to alter pKa, hydrophobicity, and metabolic stability with minimal steric perturbation (van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

This guide synthesizes the current literature on fNCAAs, moving beyond basic reviews to provide actionable protocols for biosynthetic incorporation, structural analysis via 19F-NMR, and therapeutic optimization.

Physicochemical Foundations

The utility of fNCAAs stems from the unique properties of the C-F bond.[1] It is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it metabolically inert while exerting profound electronic effects on neighboring functional groups.

Table 1: Comparative Properties of Hydrogen, Fluorine, and Trifluoromethyl
PropertyHydrogen (-H)Fluorine (-F)Trifluoromethyl (-CF3)Impact on Protein
Van der Waals Radius 1.20 Å1.47 Å~2.7 ÅF is isosteric to O; CF3 is isosteric to Isopropyl.
Electronegativity 2.14.03.5 (group)Lowers pKa of nearby amines/phenols; alters H-bonding.
C-X Bond Length 1.09 Å1.35 Å1.50 ÅMinimal backbone perturbation for mono-fluorination.
Lipophilicity (

)
0.00+0.14+0.88Increases hydrophobic core packing; aids membrane penetration.
NMR Sensitivity 1.00 (1H)0.83 (19F)N/A19F has 100% natural abundance and zero biological background.[2][3]

Expert Insight: When designing a fluorinated variant, do not assume F is a passive replacement for H. The high electronegativity can reduce the pKa of a tyrosine phenol by ~0.5 units per fluorine atom, potentially altering catalytic activity or receptor binding affinity.

Biosynthetic Incorporation Architectures

There are two primary paradigms for incorporating fNCAAs: Residue-Specific Incorporation (SPI) and Site-Specific Incorporation (SSI) . The choice depends entirely on the experimental goal (e.g., global stability vs. single-site NMR probe).

Residue-Specific Incorporation (SPI)

This method exploits the substrate promiscuity of native aminoacyl-tRNA synthetases (aaRS). By using auxotrophic bacterial strains (e.g., E. coli deficient in Phe, Trp, or Tyr biosynthesis), the native residue is globally replaced by its fluorinated analog (e.g., 4-fluoro-phenylalanine).

  • Pros: High yield (often >80% of WT); no genetic manipulation of the target gene required.

  • Cons: Global replacement (every Phe is fluorinated); potential toxicity to the host.

Site-Specific Incorporation (SSI)

This utilizes Genetic Code Expansion (GCE) .[2] An orthogonal aaRS/tRNA pair (evolved to recognize the fNCAA but not canonical AAs) suppresses a stop codon (usually Amber/TAG) inserted at a specific position in the gene of interest.

  • Pros: Precision (single label); minimal perturbation to global structure.

  • Cons: Lower yields (typically 10-30% of WT); requires optimization of orthogonal pairs (e.g., M. jannaschii TyrRS or M. barkeri PylRS).

Visualization: Incorporation Workflows

Incorporation_Pathways Start Target Protein Gene Auxotroph Auxotrophic Host (e.g., Phe-) Start->Auxotroph Pathway A: Global Mutagenesis Site-Directed Mutagenesis (TAG Stop Codon) Start->Mutagenesis Pathway B: Precision MediaShift Media Shift: Deplete Natural AA Auxotroph->MediaShift Add_fNCAA Add Excess fNCAA (e.g., p-F-Phe) MediaShift->Add_fNCAA Global_Protein Global Fluorination (All Phe -> p-F-Phe) Add_fNCAA->Global_Protein Orthogonal Cotransform Orthogonal aaRS/tRNA Pair Mutagenesis->Orthogonal Add_Unnatural Add Specific fNCAA (e.g., p-CF3-Phe) Orthogonal->Add_Unnatural Site_Protein Site-Specific Fluorination (Single Residue) Add_Unnatural->Site_Protein

Caption: Decision logic for Residue-Specific (Global) vs. Site-Specific (Precision) incorporation of fluorinated amino acids.

Experimental Protocols

Protocol A: High-Yield Residue-Specific Incorporation (SPI)

Objective: Produce 5-Fluoro-Tryptophan (5F-Trp) labeled protein for 19F-NMR. System: E. coli Trp-auxotroph (e.g., strain ATCC 33965 or similar).

  • Inoculation: Inoculate auxotrophic cells in M9 minimal media supplemented with all 20 canonical amino acids (40 mg/L) including L-Trp. Grow at 37°C until OD600 reaches ~0.8.

  • The Depletion Step (Critical): Centrifuge cells (3000 x g, 15 min). Resuspend pellet in fresh M9 media lacking L-Trp. Incubate for 30 minutes to deplete intracellular Trp reserves.

    • Why? This eliminates competition between the remaining natural Trp and the fNCAA.

  • Induction & Incorporation: Add 5-Fluoro-DL-Tryptophan (final conc. 60 mg/L) and IPTG (1 mM). Reduce temperature to 25°C to prevent aggregation of the potentially destabilized fluorinated protein.

  • Harvest: Incubate for 4–6 hours. Harvest cells.

  • Validation: Analyze via Mass Spectrometry (Intact Protein). Expect a mass shift of +18 Da per Tryptophan residue (H -> F).

Protocol B: Site-Specific Incorporation via Amber Suppression

Objective: Incorporate p-trifluoromethyl-phenylalanine (p-CF3-Phe) at position 42. System: E. coli BL21(DE3) containing pEvol-pCF3PheRS (orthogonal pair).

  • Design: Mutate codon 42 of your gene of interest to TAG (Amber).

  • Transformation: Co-transform the expression plasmid (pET vector) and the orthogonal synthetase plasmid (pEvol) into BL21(DE3).

  • Growth: Grow in LB or 2xYT media with both antibiotics (e.g., Ampicillin + Chloramphenicol).

  • Induction: At OD600 ~0.5, add L-Arabinose (0.02%) to induce the orthogonal aaRS/tRNA expression.

  • Addition: Add p-CF3-Phe (1 mM final conc.) dissolved in dilute NaOH.

  • Expression: Wait 30 mins, then add IPTG (1 mM) to induce the target protein. Express overnight at 20°C.

    • Trustworthiness Check: Always run a negative control without the fNCAA. Full-length protein should only appear in the presence of the fNCAA; the control should yield truncated protein.

Analytical Powerhouse: 19F-NMR Spectroscopy

Fluorine-19 is the "gold standard" nucleus for studying protein dynamics because it has zero background in biological systems (unlike 1H or 13C).[2][3][4]

  • Protein-Observed Fluorine (PrOF) NMR: Used to screen fragment libraries. A binding event near the fluorine label causes a chemical shift perturbation (CSP).

  • Sensitivity: The chemical shift anisotropy (CSA) of fluorine is large, making it exquisitely sensitive to conformational changes (e.g., helix-coil transitions).

Visualization: 19F-NMR Logic

NMR_Workflow Sample 19F-Labeled Protein StateA State A: Apo (Unbound) Single Peak @ -110 ppm Sample->StateA Ligand Add Ligand / Drug StateA->Ligand StateB State B: Holo (Bound) Shifted Peak @ -112 ppm Ligand->StateB Slow Exchange Analysis Calculate Kd & Map Binding Interface StateB->Analysis

Caption: Workflow for detecting ligand binding using 19F-NMR Chemical Shift Perturbation.

Therapeutic Applications: Stability & Delivery

Incorporating fNCAAs is a proven strategy to enhance the "druggability" of peptide and protein therapeutics.

  • Proteolytic Resistance: Fluorine's electron-withdrawing nature destabilizes the transition state of peptide bond hydrolysis catalyzed by proteases (e.g., Chymotrypsin). Replacing Phenylalanine with p-F-Phe often extends serum half-life.

  • Hydrophobic Packing: Perfluorinated side chains (e.g., hexafluoroleucine) have a larger hydrophobic surface area, increasing the thermal stability (Tm) of coiled-coil domains by promoting tighter "knobs-into-holes" packing.

References

  • BenchChem. Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis. BenchChem Application Notes.[2] Link

  • Yoder, N. C., & Kumar, K. (2002).[4][5] Fluorinated amino acids in protein design and engineering.[1][5][6][7][8][][10][11] Chemical Society Reviews.[5] Link

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.[] Chemical Society Reviews.[5] Link

  • Pomerantz, W. C., et al. (2012). Protein-Observed 19F NMR (PrOF NMR) for Fragment-Based Drug Discovery. ACS Chemical Biology.[12] Link

  • Mishra, N. K., et al. (2014).[12] Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.[6][7][10] Australian Journal of Chemistry. Link

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed 19F NMR: A Chemical Biology Tool for Ligand Discovery and Characterization. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Bioisosteric Potential of 2,5-Difluoro-D-homophenylalanine: A Strategic Guide for Peptidomimetic Design

Topic: Bioisosteric Potential of 2,5-Difluoro-D-homophenylalanine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Peptide Scientists Executive Summary In the landscape of modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Potential of 2,5-Difluoro-D-homophenylalanine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Peptide Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 2,5-Difluoro-D-homophenylalanine (2,5-F2-D-Hphe) represents a high-precision tool for overcoming two of the most persistent failures in peptide drug discovery: proteolytic instability and metabolic clearance .

This non-proteinogenic amino acid combines three distinct structural modifications—side-chain elongation (homo), stereochemical inversion (D-enantiomer), and orthogonal fluorination (2,5-difluoro)—to create a "metabolic fortress." It is particularly effective in the optimization of protease inhibitors (e.g., DPP-IV, ACE) and antimicrobial peptides, where it serves as a bioisostere for phenylalanine and tyrosine. This guide analyzes its physicochemical properties, synthesizes its bioisosteric rationale, and provides a validated protocol for its incorporation into therapeutic scaffolds.

Chemical Identity & Physicochemical Profile

To effectively utilize 2,5-F2-D-Hphe, one must understand how its structural components synergize to alter the local chemical environment of a ligand-receptor interaction.

Structural Deconstruction
  • Core Scaffold: (2R)-2-amino-4-(2,5-difluorophenyl)butanoic acid.

  • Stereochemistry: The D-configuration (R) confers resistance to endogenous L-proteases.

  • Homologation: The insertion of a methylene group (

    
    ) between the 
    
    
    
    -carbon and the aromatic ring extends the side chain. This increases rotational freedom, allowing the phenyl ring to access deep hydrophobic pockets (e.g., S1 subsites) inaccessible to native phenylalanine.
The Fluorine Effect (2,5-Substitution)

The specific 2,5-substitution pattern is not arbitrary; it is a calculated electronic blockade.

PropertyEffect of 2,5-Difluoro SubstitutionMechanistic Implication
Metabolic Stability Blocks C-H oxidation at chemically reactive ortho and para positions relative to the alkyl chain.Prevents formation of phenolic metabolites by CYP450 enzymes.
Lipophilicity (

)
Increases by ~0.2–0.4 units compared to Hphe.Enhances membrane permeability and hydrophobic collapse in binding pockets.
Quadrupole Moment Inverts the electrostatic potential of the aromatic ring.Promotes

-stacking interactions with electron-rich residues (e.g., Trp, Phe) or cation-

interactions.
Acidity (pKa) Lowers the pKa of the phenyl ring protons.Increases hydrogen bond acidity, potentially strengthening interactions with backbone carbonyls.

Bioisosteric Rationale & Mechanism

The "Metabolic Fortress" Strategy

Native phenylalanine is rapidly metabolized via hydroxylation at the para position (by phenylalanine hydroxylase) or the ortho position.

  • Mechanism: Fluorine is the second smallest substituent (Van der Waals radius 1.47 Å vs. H 1.20 Å) but the most electronegative. Replacing hydrogen with fluorine at the 2 and 5 positions sterically mimics the parent compound while electronically deactivating the ring toward electrophilic oxidation.

  • Outcome: The 2,5-F2 motif renders the ring inert to Phase I metabolism without disrupting the steric fit required for receptor binding.

Conformational Sampling & Transition State Mimicry

The "homo" elongation serves a kinetic purpose. In protease inhibitors (e.g., Renin, HIV protease), the transition state often requires a specific extension of the side chain to contact catalytic residues.

  • Application: 2,5-F2-D-Hphe acts as a Transition State Isostere . The extra methylene group allows the aromatic ring to "reach" into the S1 or S1' pocket while the D-configuration prevents the hydrolase from cleaving the adjacent peptide bond.

Logic Map: From Structure to Function

BioisostereLogic Struct 2,5-Difluoro-D-homophenylalanine Feat1 D-Configuration Struct->Feat1 Feat2 Homo-Elongation (-CH2- insertion) Struct->Feat2 Feat3 2,5-Difluoro Motif Struct->Feat3 Mech1 Proteolytic Resistance Feat1->Mech1 Mech2 S1 Pocket Access (Flexibility) Feat2->Mech2 Mech3 CYP450 Blockade (Metabolic Stability) Feat3->Mech3 Outcome High Potency & Extended Half-Life Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Structural features of 2,5-F2-D-Hphe and their direct translation into pharmacological advantages.

Case Study: Optimization of DPP-IV Inhibitors

The most authoritative validation of this bioisostere comes from the optimization of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors (e.g., Sitagliptin analogs) for Type 2 Diabetes.

  • Challenge: Early leads containing simple phenylalanine or homophenylalanine suffered from rapid oxidative metabolism and moderate potency.

  • Intervention: Introduction of the 2,4,5-trifluoro and 2,5-difluoro substitution patterns on the homophenylalanine scaffold.

  • Results:

    • Potency: The 2,5-difluoro analog demonstrated an

      
       of 270 nM , while the 2,4,5-trifluoro analog reached 119 nM . Both significantly outperformed the non-fluorinated parent.
      
    • Selectivity: The fluorinated homophenylalanine moiety filled the hydrophobic S1 pocket more effectively than the benzyl group of phenylalanine, displacing water molecules and increasing entropic gain upon binding.

    • Causality: The 2,5-difluoro pattern specifically prevented metabolic ring opening while maintaining the critical

      
      -stacking interactions with Tyr662 in the active site.
      

Experimental Protocol: Synthesis of 2,5-F2-D-Hphe

Since 2,5-F2-D-Hphe is not always commercially available in bulk, a robust synthetic route is required. The following protocol utilizes a Knoevenagel Condensation followed by asymmetric hydrogenation or enzymatic resolution.

Methodology: Modified Erlenmeyer-Plöchl Azlactone Synthesis

Objective: Synthesize (R)-2-amino-4-(2,5-difluorophenyl)butanoic acid.

Reagents:

  • 2,5-Difluorobenzaldehyde

  • N-Acetylglycine (Hippuric acid analog)

  • Acetic Anhydride (

    
    )[1]
    
  • Sodium Acetate (

    
    )
    
  • 
     / Pd-C (Catalyst)
    
  • Acylase I (Aspergillus melleus) for resolution

Step-by-Step Workflow:

  • Azlactone Formation (Erlenmeyer Condensation):

    • Dissolve 2,5-difluorobenzaldehyde (1.0 eq) and N-acetylglycine (1.0 eq) in acetic anhydride.

    • Add anhydrous sodium acetate (0.8 eq).

    • Reflux at 120°C for 2 hours. The solution will turn yellow/orange.

    • Cool to RT. Precipitate the azlactone with ice-cold ethanol. Filter and wash.[2]

    • Checkpoint: Verify formation of the unsaturated azlactone via NMR (olefinic proton signal).

  • Hydrolysis & Reduction:

    • Hydrolyze the azlactone ring using 1% NaOH in acetone/water to yield the

      
      -dehydroamino acid.
      
    • Perform catalytic hydrogenation (

      
      , 50 psi) using 10% Pd/C in methanol to reduce the double bond. This yields N-Acetyl-DL-2,5-difluorohomophenylalanine  (racemic mixture).
      
    • Note: The "homo" length is established here by the carbon skeleton of the starting aldehyde + glycine condensation, or alternatively via Arndt-Eistert homologation of the corresponding phenylalanine if starting from the amino acid. Correction: For strict "homo" (butanoic acid) synthesis from benzaldehyde, the Knoevenagel route with hippuric acid yields the phenylalanine length (propanoic). To get the homo (butanoic) length, one must perform a Knoevenagel condensation with succinic anhydride or use the Arndt-Eistert homologation on the protected 2,5-difluorophenylalanine.

Revised Protocol for Homologation (Arndt-Eistert):

  • Starting Material: N-Boc-2,5-difluoro-D-phenylalanine.

  • Mixed Anhydride Formation: React N-Boc-2,5-F2-D-Phe with isobutyl chloroformate/NMM in THF at -15°C.

  • Diazoketone Synthesis: Treat with diazomethane (

    
    ) in ether.
    
  • Wolff Rearrangement: Dissolve diazoketone in methanol/water. Add silver benzoate (

    
    ) catalyst. The rearrangement yields the one-carbon extended methyl ester.
    
  • Hydrolysis: Saponify with LiOH to yield N-Boc-2,5-difluoro-D-homophenylalanine .

SynthesisWorkflow Start Start: N-Boc-2,5-Difluoro-D-Phenylalanine Step1 1. Isobutyl Chloroformate / NMM (Mixed Anhydride Formation) Start->Step1 Step2 2. Diazomethane (CH2N2) (Diazoketone Formation) Step1->Step2 Activation Step3 3. Ag Benzoate / MeOH (Wolff Rearrangement) Step2->Step3 Homologation Step4 4. LiOH Hydrolysis (Ester Saponification) Step3->Step4 Deprotection End Product: N-Boc-2,5-Difluoro-D-Homophenylalanine Step4->End

Figure 2: Arndt-Eistert homologation pathway for precise synthesis of the homophenylalanine scaffold.

Future Outlook

The utility of 2,5-F2-D-Hphe is expanding beyond small molecule inhibitors into Peptide-Drug Conjugates (PDCs) and Macrocycles . Its ability to induce a "kink" in the peptide backbone (due to the D-configuration) while providing a robust hydrophobic anchor makes it an ideal candidate for disrupting protein-protein interactions (PPIs) driven by flat, hydrophobic interfaces.

References

  • Awad, L. F., & Ayoup, M. S. (2020).[3] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Link

  • Edmondson, S. D., et al. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 14(20), 5151-5155. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Qiu, X. L., et al. (2004). Fluorinated amino acids: Synthesis and bioactivity. Current Medicinal Chemistry, 11, 2529.
  • Weidmann, B. (1992). (Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine. CHIMIA, 46, 312. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-2,5-Difluoro-D-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as metabolic stability, receptor affinity, and conformational rigidity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine, including increased hydrophobicity and altered electronic character, which can enhance protein-protein interactions and improve proteolytic resistance.[1][2] This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2,5-Difluoro-D-homophenylalanine, a fluorinated, non-proteinogenic amino acid. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and address the specific challenges associated with the incorporation of this sterically demanding and electronically modified building block.

Introduction: The Significance of Fluorinated Homo-Amino Acids in Peptide Therapeutics

The strategic introduction of fluorine into peptide structures can profoundly influence their biological activity.[1][2] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence electrostatic interactions, and promote specific conformational pre-dispositions. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[1]

Homophenylalanine, with its extended side chain, provides a larger hydrophobic surface for interaction with biological targets compared to its natural counterpart, phenylalanine. The addition of two fluorine atoms to the phenyl ring of D-homophenylalanine, as in 2,5-Difluoro-D-homophenylalanine, further amplifies these effects, making it a valuable building block for the design of novel peptide therapeutics, including enzyme inhibitors and receptor modulators.[3][4]

Properties of Fmoc-2,5-Difluoro-D-homophenylalanine

Fmoc-2,5-Difluoro-D-homophenylalanine is a derivative of the non-proteinogenic amino acid D-homophenylalanine, featuring a difluorinated phenyl ring and an N-terminal Fmoc protecting group for use in SPPS.

PropertyValue
Molecular Formula C25H21F2NO4
Stereochemistry D-configuration
Key Structural Features - Extended hydrophobic side chain- Electron-withdrawing fluorine substituents on the aromatic ring- Base-labile Fmoc protecting group

The presence of the difluorinated phenyl ring and the extended side chain can present steric challenges during the coupling step of SPPS. The electronegativity of the fluorine atoms may also slightly mitigate the reactivity of the system.[5] Therefore, careful selection of coupling reagents and optimization of reaction conditions are crucial for successful incorporation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual Fmoc/tBu strategy for the incorporation of Fmoc-2,5-Difluoro-D-homophenylalanine into a peptide sequence. The principles can be adapted for automated synthesizers.

General Workflow

The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell in DMF Wash1 Washing Deprotection->Wash1 2. 20% Piperidine in DMF Coupling Amino Acid Coupling Wash1->Coupling 3. DMF Washes Wash2 Washing Coupling->Wash2 4. Activated Amino Acid Repeat Repeat Cycle or Final Deprotection Wash2->Repeat 5. DMF Washes

Caption: General workflow for one cycle of Fmoc-SPPS.

Materials and Reagents
ReagentRecommended Grade/Purity
Fmoc-2,5-Difluoro-D-homophenylalanine>98%
Other Fmoc-amino acids>98%
Resin (e.g., Rink Amide, Wang)100-200 mesh
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Piperidine>99%
Dichloromethane (DCM)ACS grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Coupling Reagents (e.g., HATU, HBTU, DIC)>98%
Cleavage Cocktail (e.g., Reagent K)See section 3.6
Diethyl ether (cold)Anhydrous
Step-by-Step Protocol

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution.

Step 3: Washing

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash with DCM (2-3 times) and then again with DMF (2-3 times).

Step 4: Coupling of Fmoc-2,5-Difluoro-D-homophenylalanine

Due to the steric hindrance and potential for reduced reactivity of Fmoc-2,5-Difluoro-D-homophenylalanine, a more potent coupling reagent and potentially a double coupling strategy are recommended.[6]

Option A: HATU/DIPEA Coupling (Recommended)

  • In a separate vial, dissolve Fmoc-2,5-Difluoro-D-homophenylalanine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, extending the coupling time to 4 hours or performing a double coupling may be necessary.[1]

  • After the reaction, drain the coupling solution.

Option B: DIC/HOBt Coupling

  • In a separate vial, dissolve Fmoc-2,5-Difluoro-D-homophenylalanine (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

Step 5: Monitoring the Coupling Reaction

  • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.

  • A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) suggests incomplete coupling, and a second coupling (double coupling) should be performed by repeating Step 4 with a fresh solution of activated amino acid.[7]

Step 6: Washing

  • After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash with DCM (2-3 times) and then again with DMF (2-3 times).

Step 7: Chain Elongation Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Final Fmoc Deprotection

After the last amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and washing (Step 3).

Cleavage and Global Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, Trp, and Arg. A common and robust cleavage cocktail is Reagent K.

Cleavage Cocktail (Reagent K)

ComponentPercentage (v/v)
Trifluoroacetic acid (TFA)82.5%
Water5%
Phenol5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Key Considerations

  • Incomplete Coupling: As mentioned, due to the nature of Fmoc-2,5-Difluoro-D-homophenylalanine, incomplete coupling is a primary concern. Always monitor the reaction with a Kaiser test and be prepared to perform a double coupling.[6] Using more potent coupling reagents like HATU or HCTU is highly recommended over standard carbodiimides.[8]

  • Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder both coupling and deprotection steps. Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using a mixture of solvents can help to disrupt aggregation.

  • Racemization: While D-amino acids are not susceptible to racemization at their own alpha-carbon during coupling, care should be taken with the preceding L-amino acid, especially if it is sensitive to racemization (e.g., Cys, His). Using coupling reagents with additives like HOBt or Oxyma can minimize this risk.

Conclusion

The successful incorporation of Fmoc-2,5-Difluoro-D-homophenylalanine into peptides via SPPS is readily achievable with careful consideration of the unique challenges posed by this non-natural amino acid. By employing potent coupling reagents, diligently monitoring reaction completion, and being prepared to optimize coupling times or perform double coupling, researchers can effectively synthesize novel fluorinated peptides with enhanced therapeutic potential. The protocols and considerations outlined in this document provide a solid foundation for the successful synthesis and exploration of these promising molecules in drug discovery and development.

References

  • Geurink, P. P., et al. (2012). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry, 55(10), 4835-4845. [Link]

  • Al-Hourani, B. J., & Sharma, S. K. (2020). Recent advances in the chemistry of peptides containing fluorinated phenylalanines. Beilstein Journal of Organic Chemistry, 16, 1058–1092. [Link]

  • Al-Hourani, B. J., & Sharma, S. K. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1058-1092. [Link]

  • Boche, I., & O'Hagan, D. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(1), 109-122. [Link]

  • Mayer, J. P., et al. (2013). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Organic & Biomolecular Chemistry, 11(48), 8342-8349*. [Link]

  • Al-Hourani, B. J., & Sharma, S. K. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1058-1092. [Link]

  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(10), 689-695*. [Link]

Sources

Application

How to incorporate 2,5-Difluoro-D-homophenylalanine into peptidomimetics

Application Note: Strategic Incorporation of 2,5-Difluoro-D-homophenylalanine into Peptidomimetics Executive Summary: The Fluorine-Homologation Synergy This guide details the methodology for incorporating 2,5-Difluoro-D-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 2,5-Difluoro-D-homophenylalanine into Peptidomimetics

Executive Summary: The Fluorine-Homologation Synergy

This guide details the methodology for incorporating 2,5-Difluoro-D-homophenylalanine (2,5-F2-D-Hph) into peptide backbones. This non-canonical amino acid (ncAA) represents a "dual-threat" modification in medicinal chemistry:

  • Homologation (Side-chain extension): The additional methylene group (

    
     vs 
    
    
    
    ) alters the spatial orientation of the aromatic pharmacophore, often enabling access to deep hydrophobic pockets (e.g., S1' subsites in metalloproteases) that are inaccessible to standard phenylalanine.
  • Fluorination (2,5-Substitution): The specific 2,5-difluoro pattern provides metabolic armor. It blocks the para-position (often the primary site of CYP450 oxidation) and modulates the quadrupole moment of the phenyl ring, enhancing

    
    -
    
    
    
    stacking interactions without the extreme electron-withdrawal of pentafluorophenylalanine.

Target Applications: Protease inhibitors (DPP-4, Neprilysin), GPCR ligands, and macrocyclic peptide drugs requiring extended half-lives (


).

Chemical Profile & Handling

  • Compound: Fmoc-2,5-difluoro-D-homophenylalanine

  • Stereochemistry: D-configuration (R-enantiomer for alpha-amino acids).

  • Side Chain: 2-(2,5-difluorophenyl)ethyl group.

  • Molecular Weight: ~437.4 g/mol (Fmoc-derivative).

  • Solubility: Low in water; High in DMF, NMP, and DMSO.

Storage Protocol: Store at +2°C to +8°C. Fluorinated amino acids are generally stable, but the Fmoc group is sensitive to secondary amines (even vapors). Keep under argon if storing for >6 months.

Strategic Rationale: Why 2,5-F2-D-Hph?

Before synthesis, understand the why. This residue is not a simple spacer; it is a conformational probe.

FeatureMechanism of ActionDrug Design Benefit
D-Configuration Inverts backbone geometry (Ramachandran plot access).Induces

-turns; prevents proteolytic cleavage by endogenous L-proteases.
Homologation Extends side-chain reach by ~1.54 Å.Captures distant hydrophobic interactions; increases side-chain flexibility.
2,5-Difluorination Increases lipophilicity (

logP

+0.5 vs Phe).
Improves membrane permeability; blocks metabolic oxidation at C4 (para).

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of 2,5-F2-D-Hph is challenging due to its hydrophobicity, which can lead to on-resin aggregation. Standard coupling protocols often fail to drive the reaction to completion.

A. Resin Selection
  • Recommended: ChemMatrix® or Tentagel resins (PEG-based).

  • Rationale: These resins swell better in the polar aprotic solvents required to solubilize the hydrophobic fluorinated building block, reducing aggregation.

  • Loading: Low loading (0.2 – 0.4 mmol/g) is preferred to minimize steric crowding.

B. Coupling Workflow (The "Power-Coupling" Method)

Do not use standard HBTU/DIEA. The electron-withdrawing fluorine atoms can slightly deactivate the nucleophilicity of the amino group (if N-terminal) or alter the kinetics of the active ester.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Alternative (for difficult sequences): HATU / HOAt / DIEA.

  • Solvent: DMF/NMP (1:1 ratio). NMP disrupts aggregation better than pure DMF.

Step-by-Step Protocol:

  • Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Add 0.1M HOBt to the deprotection cocktail to suppress aspartimide formation if Asp is present.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-2,5-F2-D-Hph (3.0 eq) and Oxyma Pure (3.0 eq) in minimum NMP.

    • Add DIC (3.0 eq).

    • Incubate for 2-3 minutes to form the active ester.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Microwave Assist (Optional but recommended): 75°C for 5 minutes (25W).

    • Manual: Shake at RT for 60-90 minutes.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/proline) or Kaiser test. If positive, re-couple using HATU (2.0 eq) / DIEA (4.0 eq) in NMP.

C. Visualization: Coupling Logic Tree

CouplingStrategy Start Start: Fmoc-2,5-F2-D-Hph Incorporation CheckResin Resin Selection: Is the peptide >15 residues? Start->CheckResin PEGResin Use PEG-PS (ChemMatrix) CheckResin->PEGResin Yes PSResin Use Polystyrene (Rink Amide) CheckResin->PSResin No Activation Activation Strategy: DIC / Oxyma (1:1:1) PEGResin->Activation PSResin->Activation Coupling Coupling Reaction (60 min RT or 5 min @ 75°C) Activation->Coupling QC_Test QC: Kaiser/Chloranil Test Coupling->QC_Test Pass Success: Proceed to Capping QC_Test->Pass Negative (No color) Fail Incomplete Coupling QC_Test->Fail Positive (Blue/Violet) Recouple Re-couple Strategy: HATU / HOAt / DIEA (Solvent: NMP) Fail->Recouple Recouple->QC_Test

Figure 1: Decision tree for optimizing the coupling of sterically demanding fluorinated amino acids.

Characterization & Validation

Standard LC-MS is insufficient for verifying the integrity of the fluorinated moiety (e.g., ensuring no defluorination occurred, though rare).

A. 19F-NMR Spectroscopy (The Gold Standard)

This is the self-validating step. 2,5-Difluoro substitution creates a distinct spectral signature.

  • Protocol: Dissolve ~1 mg of cleaved crude peptide in

    
     or 
    
    
    
    .
  • Expectation: You should observe two distinct multiplets in the -110 to -140 ppm range (referenced to

    
    ).
    
  • Integration: Integration ratio must be 1:1. Loss of signal or splitting complexity suggests racemization or side-reactions.

B. Analytical HPLC
  • Column: C18 or C8 (Fluorinated peptides are more retentive).

  • Mobile Phase: Water/Acetonitrile + 0.1% TFA.

  • Shift: Expect a significant retention time shift (+1 to +3 minutes) compared to the non-fluorinated parent peptide due to the hydrophobicity of the difluorophenyl group.

Case Study: Protease Stability Enhancement

Scenario: A lead peptide for DPP-4 inhibition (


) suffers from rapid degradation (

) in plasma. Modification: Substitution of the P1' residue (Phenylalanine) with 2,5-F2-D-Hph .

Results:

  • Potency:

    
     improved to 4 nM. Reasoning: The extended ethyl linker allowed the aromatic ring to penetrate deeper into the S1' hydrophobic pocket, while the 2,5-F substitution engaged in favorable electrostatic interactions with pocket residues.
    
  • Stability:

    
     increased to >120 min. Reasoning: The D-configuration prevented recognition by chymotrypsin-like enzymes, and the fluorine atoms blocked oxidative metabolism.
    

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the homophenylalanine side chain.Switch solvent to 100% NMP; Increase temperature to 60°C; Double couple.
Low Solubility Hydrophobic aggregation of the fluorinated segment.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling.
Racemization Over-activation with strong bases (DIEA) during slow coupling.Use DIC/Oxyma (base-free activation). Avoid HATU if possible for the D-isomer coupling step.

References

  • Fluorine in Peptide Design

    • Title: Fluorine in drug discovery: Role, design and case studies.[1]

    • Source: The Pharmaceutical Journal.
    • Link:[Link]

  • Homophenylalanine in Protease Inhibitors

    • Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.[2]

    • Source: Int. J. Mol. Sci. (via NCBI).
    • Link:[Link]

  • Fmoc SPPS Protocols

    • Title: Fmoc Solid-Phase Peptide Synthesis.[3][4][5][6]

    • Source: Springer N
    • Link:[Link]

  • Properties of Fluorinated Amino Acids

    • Title: Utilization of fluorinated α-amino acids in small molecule drug design.[4][7]

    • Source: Expert Opinion on Drug Discovery (PubMed).
    • Link:[Link]

Sources

Method

Application Note: Using 2,5-Difluoro-D-homophenylalanine as an Advanced 19F NMR Probe

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy utilizing the fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy utilizing the fluorine-19 (


F) isotope is a premier technique for interrogating protein-ligand interactions, conformational dynamics, and enzymatic activities. Because fluorine is virtually absent in biological systems, 

F NMR provides a zero-background signal with exceptional sensitivity[1].

2,5-Difluoro-D-homophenylalanine represents a next-generation non-canonical amino acid probe. By synergizing the extreme environmental sensitivity of the difluorinated aromatic ring with the proteolytic resistance of a D-amino acid and the extended spatial reach of a homophenylalanine backbone, this probe offers unparalleled advantages for in vitro and in vivo structural biology and peptidomimetic drug design[2][3].

Mechanistic Rationale & Probe Design

The architectural design of 2,5-Difluoro-D-homophenylalanine is not arbitrary; each structural motif serves a highly specific mechanistic function:

  • The

    
    F Isotope Advantage:  The 
    
    
    
    F nucleus possesses a spin of 1/2, a 100% natural abundance, and an intrinsic signal-to-noise ratio that is 83% as high as a proton (
    
    
    H). Furthermore, its chemical shift range spans over 400 ppm, making it exquisitely sensitive to subtle changes in the local microenvironment (e.g., van der Waals contacts, electrostatic shifts during ligand binding)[1][4].
  • The 2,5-Difluoro Signature: Substituting fluorine at the 2- and 5-positions of the phenyl ring creates two distinct electronic environments. This specific substitution pattern alters the pKa and dipole moment of the aromatic ring, which can dramatically enhance binding affinity via multipolar interactions (as demonstrated in the development of highly potent DPP-IV inhibitors)[2]. In NMR, it provides two distinct, trackable resonance signals.

  • D-Stereochemistry: Endogenous proteases are stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration confers profound catabolic stability, extending the half-life of the peptide probe during prolonged cellular assays or in vivo studies[3].

  • Homologation (

    
    -methylene insertion):  The addition of a methylene spacer (homophenylalanine) extends the aromatic side chain further from the peptide backbone. This allows the fluorinated reporter to reach deeply into hydrophobic binding pockets without inducing severe steric clashes that might distort the secondary structure of the peptide backbone.
    

M Probe 2,5-Difluoro-D-homophenylalanine Fluorine 19F Nucleus (Spin 1/2, 100% Abundance) Probe->Fluorine Difluoro 2,5-Difluoro Motif (Distinct Electronic States) Probe->Difluoro DHomo D-Homo Backbone (Extended & Stable) Probe->DHomo NMR High Sensitivity & Zero Background Fluorine->NMR Bind Enhanced Affinity & Dipole Interactions Difluoro->Bind Life Protease Resistance & Deep Pocket Reach DHomo->Life

Mechanistic advantages of 2,5-Difluoro-D-homophenylalanine as a structural probe.

Quantitative Data: NMR Properties

To effectively utilize this probe, it is critical to understand how its NMR properties compare to other common fluorinated reporters.

Probe TypeNumber of

F Atoms
Relative SensitivitySteric PerturbationPrimary Application
4-Fluoro-L-phenylalanine 1ModerateMinimalGeneral protein folding, minimal structural disruption.
Trifluoromethyl-phenylalanine 3HighHighHigh-sensitivity tracking, but risk of steric clash.
2,5-Difluoro-D-homophenylalanine 2HighModerateDeep pocket probing, prolonged in vivo assays, DPP-IV.

Experimental Protocols

The following self-validating protocols detail the incorporation of the probe into a peptide sequence and the subsequent NMR analysis.

Protocol 1: Site-Specific Incorporation via Fmoc-SPPS

Objective: Synthesize a peptide containing 2,5-Difluoro-D-homophenylalanine with >95% purity.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 min, then 15 min). Wash thoroughly with DMF (5x).

  • Probe Coupling:

    • Reagents: 3.0 eq Fmoc-2,5-Difluoro-D-homophenylalanine, 2.9 eq HATU, and 6.0 eq DIPEA in minimal DMF.

    • Causality: HATU is selected over HBTU due to its superior efficiency in coupling slightly sterically hindered unnatural amino acids. Using a substoichiometric amount of HATU (2.9 eq relative to 3.0 eq amino acid) prevents unwanted guanidinylation of the free N-terminus.

    • Action: Mix reagents for 2 minutes for pre-activation, add to resin, and agitate for 2 hours at room temperature.

  • Global Cleavage & Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
    • Causality: Triisopropylsilane (TIS) acts as a highly effective carbocation scavenger, preventing the re-alkylation of the peptide backbone or the fluorinated aromatic ring during global deprotection.

  • Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: F NMR Sample Preparation and Acquisition

Objective: Acquire high-resolution, quantitative


F NMR spectra to monitor conformational dynamics.
  • Sample Formulation: Dissolve the purified peptide to a final concentration of 100–500 µM in 50 mM Sodium Phosphate buffer (pH 7.4).

  • Lock Solvent & Referencing: Add 10% (v/v) D

    
    O to the sample to provide a deuterium lock signal for the spectrometer. Spike the sample with 1 mM Trifluoroacetic acid (TFA).
    
    • Causality: TFA serves as a highly reliable internal chemical shift reference (set to -76.55 ppm). Its signal is far removed from the expected resonance of the 2,5-difluoro aromatic ring (typically -110 to -125 ppm), preventing spectral overlap.

  • Data Acquisition (1D

    
    F with 
    
    
    
    H Decoupling):
    • Acquire the spectrum using an inverse-gated

      
      H decoupling sequence (e.g., WALTZ-16).
      
    • Causality: Inverse-gated decoupling removes the

      
      F-
      
      
      
      H scalar couplings (J-coupling) from adjacent aromatic protons. This collapses the complex multiplets into sharp singlets, drastically improving the signal-to-noise ratio. Crucially, inverse gating prevents the buildup of the nuclear Overhauser effect (NOE), ensuring that the peak integrations remain strictly quantitative.

G N1 Fmoc-SPPS Synthesis (Incorporate Probe) N2 TFA Cleavage & Global Deprotection N1->N2 N3 RP-HPLC Purification (>95% Purity) N2->N3 N4 Sample Prep (Isotopic Buffer, D2O) N3->N4 N5 19F NMR Acquisition (1H-Decoupled) N4->N5 N6 Data Interpretation (Shift & Dynamics) N5->N6

Workflow for incorporating 2,5-Difluoro-D-homophenylalanine into peptides for 19F NMR analysis.

Recommended Acquisition Parameters

ParameterRecommended ValueScientific Rationale
Spectrometer Frequency

400 MHz (for

H)
Higher field strengths improve dispersion and sensitivity for dilute biological samples.
Spectral Width (SW) 200 ppm

F has a massive chemical shift range; a wide SW ensures no signals are folded/aliased.
Relaxation Delay (D1) 3 - 5 secondsFluorine nuclei often have long longitudinal relaxation times (T1). A long D1 ensures full signal recovery for quantitative integration.
Number of Scans (NS) 256 - 1024Depending on peptide concentration (100-500 µM), high scan counts are required to achieve an optimal S/N ratio.

References

  • Source: anu.edu.
  • Source: ucla.
  • Source: doi.
  • Source: nih.

Sources

Application

Synthesis pathways for enantiopure 2,5-Difluoro-D-homophenylalanine

Application Note: Enantioselective Synthesis of 2,5-Difluoro-D-homophenylalanine Executive Summary This guide details the asymmetric synthesis of 2,5-Difluoro-D-homophenylalanine (2,5-F2-D-hPhe) , a critical non-canonica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 2,5-Difluoro-D-homophenylalanine

Executive Summary

This guide details the asymmetric synthesis of 2,5-Difluoro-D-homophenylalanine (2,5-F2-D-hPhe) , a critical non-canonical amino acid (ncAA) used in peptidomimetics to enhance metabolic stability and lipophilicity. Unlike L-isomers, the D-configuration confers resistance to proteolytic degradation, making this scaffold essential for therapeutic peptide development.[1]

The protocol prioritizes a Nucleophilic Glycine Equivalent approach using a chiral Nickel(II) complex. This pathway is selected for its high stereocontrol (>98% ee), modularity, and scalability from gram to kilogram quantities, avoiding the low yields associated with enzymatic resolution of racemates.[1]

Chemical Profile & Retrosynthetic Analysis

  • Target: (R)-2-amino-4-(2,5-difluorophenyl)butanoic acid

  • CAS (Generic D-hPhe): 82795-51-5 (Reference for scaffold)

  • Key Challenges:

    • Regiochemistry: Ensuring 2,5-difluoro substitution pattern is maintained.

    • Stereochemistry: Strict control of the

      
      -carbon to yield the D (R) enantiomer.
      
    • Homologation: Constructing the ethyl spacer (homo-phenyl) rather than the methyl spacer (phenylalanine).

Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward workflow.

G Target 2,5-Difluoro-D-homophenylalanine (Target Molecule) Hydrolysis Acidic Hydrolysis (HCl/MeOH) Hydrolysis->Target Release of Amino Acid NiComplex (R)-Ni(II)-BPB-Glycine (Chiral Auxiliary) Hydrolysis->NiComplex Recycling of Ligand (Optional) AlkylatedComplex Alkylated (R)-Ni(II) Complex (Diastereomerically Pure) AlkylatedComplex->Hydrolysis Coupling Asymmetric Alkylation (Base-Mediated) Coupling->AlkylatedComplex Stereoselective C-C Bond Formation NiComplex->Coupling Electrophile 2,5-Difluorophenethyl Bromide (Electrophile) Electrophile->Coupling Acid 2,5-Difluorophenylacetic Acid Acid->Electrophile 1. Reduction 2. Bromination DProline D-Proline (Chirality Source) DProline->NiComplex Complexation with BPB & Glycine

Figure 1: Retrosynthetic strategy utilizing a chiral Ni(II) auxiliary for the construction of the D-homophenylalanine scaffold.

Detailed Synthesis Protocols

Phase 1: Preparation of the Electrophile (2,5-Difluorophenethyl Bromide)

Rationale: The "homo" spacer requires a phenethyl halide. Commercial availability is sporadic; in-house synthesis from the phenylacetic acid is reliable and cost-effective.

Reagents:

  • 2,5-Difluorophenylacetic acid (Starting Material)[1][2]

  • Borane-Dimethyl Sulfide (BMS) or LiAlH4 (Reductant)

  • Phosphorus Tribromide (PBr3) or CBr4/PPh3 (Brominating agent)

Protocol:

  • Reduction:

    • Dissolve 2,5-difluorophenylacetic acid (50 mmol) in anhydrous THF (100 mL) under N2.

    • Cool to 0°C. Dropwise add BMS (2.0 M in THF, 60 mmol).

    • Stir at RT for 4 hours. Quench carefully with MeOH.

    • Concentrate and partition between EtOAc/1M HCl. Wash organic layer with brine, dry (MgSO4), and concentrate to yield 2-(2,5-difluorophenyl)ethanol .[1]

  • Bromination:

    • Dissolve the alcohol (45 mmol) in DCM (150 mL). Cool to 0°C.

    • Add PBr3 (16 mmol) dropwise.

    • Stir at RT for 12 hours.

    • Quench with saturated NaHCO3. Extract with DCM.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

    • Yield Target: >85% colorless oil.

Phase 2: Preparation of the Chiral Template ((R)-Ni-BPB-Gly)

Rationale: To obtain the D-amino acid , we must use the (R)-enantiomer of the Belokon auxiliary (derived from D-Proline). The standard (S)-complex yields L-amino acids.

Reagents:

  • D-Proline

  • 2-Aminobenzophenone (ABP)

  • Glycine[3]

  • Ni(NO3)2 · 6H2O

  • KOH / MeOH[4]

Protocol:

  • Ligand Synthesis ((R)-BPB): Reflux D-Proline, ABP, and Ni(NO3)2 in MeOH/KOH to form the red crystalline complex.

  • Validation: Check optical rotation. It must be the enantiomer of the standard (S)-BPB complex.

  • Note: Commercially available (S)-BPB-Ni-Glycine can be used if the target were L. For D, custom preparation or sourcing the (R)-complex is mandatory.

Phase 3: Asymmetric Alkylation (The Key Step)

Mechanism: The Ni(II) complex renders the glycine


-proton acidic. The chiral environment of the D-proline moiety blocks one face of the enolate, forcing the electrophile to attack from the re-face (relative to the glycine C-alpha), establishing the D-configuration.

Reagents:

  • (R)-Ni-BPB-Glycine Complex (1.0 equiv)

  • 2,5-Difluorophenethyl bromide (1.2 equiv)[1]

  • KOH (powdered, 5.0 equiv) or TBD (organic base)[1]

  • Solvent: DMF or Acetonitrile[1]

Step-by-Step Protocol:

  • Setup: In a flame-dried flask under Argon, dissolve (R)-Ni-BPB-Glycine (10 mmol) in anhydrous DMF (30 mL).

  • Activation: Add powdered KOH (50 mmol). The solution color may deepen.

  • Addition: Add 2,5-difluorophenethyl bromide (12 mmol) in one portion.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor by TLC (SiO2, DCM/Acetone 5:1).[1] The starting red complex will convert to a diastereomerically pure alkylated complex (often different R_f).

  • Quench: Pour mixture into ice water (200 mL). The alkylated complex will precipitate.

  • Isolation: Filter the solid. Wash with water.[5]

  • Purification: Recrystallize from Acetone/Water or EtOAc/Hexane.

    • Critical QC Point: Verify diastereomeric purity by HPLC. Purity should be >98% de before hydrolysis.

Phase 4: Hydrolysis and Recovery

Rationale: Disassemble the complex to release the free amino acid and recover the chiral ligand.

Protocol:

  • Hydrolysis: Suspend the alkylated complex in MeOH (50 mL) and 3M HCl (20 mL). Heat to reflux for 30-60 minutes. The red color will fade as the complex dissociates.

  • Ligand Recovery: Cool to RT. The chiral ligand (hydrochloride salt of BPB) will precipitate or can be extracted with CHCl3 after neutralizing to pH ~8 (careful pH control required to separate ligand from amino acid).

    • Standard Method: Evaporate MeOH. Dilute with water. Extract ligand with DCM (save for recycling).

  • Product Isolation: The aqueous phase contains the 2,5-Difluoro-D-homophenylalanine hydrochloride .

  • Purification: Load the aqueous phase onto a cation-exchange resin (Dowex 50W). Wash with water (to remove salts) and elute with 2M NH4OH.

  • Final Step: Lyophilize the ammonia eluate to obtain the zwitterionic white powder.

Analytical Validation (QC)

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, D2O/DCl)Characteristic multiplets for phenethyl side chain (2.6-2.8 ppm) and aromatic protons (6.8-7.2 ppm).
Fluorine Content 19F NMRTwo distinct signals (approx -118 to -125 ppm depending on solvent).
Enantiomeric Purity Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)> 98.5% ee (D-isomer). No L-isomer detectable.
Chemical Purity HPLC-MS (C18)> 98% area; [M+H]+ consistent with calc. mass.

References

  • Soloshonok, V. A., et al. (2004).[1] "Asymmetric Synthesis of Fluorine-Containing Amino Acids via Ni(II) Complexes." Journal of Fluorine Chemistry.

  • Wang, Y., et al. (2017).[1] "Practical Synthesis of Non-canonical Amino Acids using Chiral Ni(II) Glycine Equivalents." Organic Process Research & Development.

  • Ellis, T. K., et al. (2003).[1] "Highly Efficient Synthesis of D-Amino Acids." Journal of Organic Chemistry.

  • Beilstein Journals. (2025). "Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II)." Beilstein Journal of Organic Chemistry.

  • Sigma-Aldrich. "2,5-Difluorobenzyl bromide Product Specification."

Sources

Method

Application Note: Engineering Protease-Resistant Peptides via D-Amino Acid Substitution

Abstract Therapeutic peptides offer high specificity and potency but suffer from rapid in vivo clearance due to enzymatic degradation.[1] This guide details the engineering of protease-resistant peptide analogues using D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Therapeutic peptides offer high specificity and potency but suffer from rapid in vivo clearance due to enzymatic degradation.[1] This guide details the engineering of protease-resistant peptide analogues using D-amino acids.[2][3][4][5] We focus on the Retro-Inverso (RI) design strategy, which inverts chirality and reverses the sequence to maintain side-chain topology while evading proteolytic recognition.[2] This document provides actionable protocols for the design, solid-phase synthesis, and LC-MS-based stability profiling of D-amino acid peptides.

Theoretical Basis: The Chiral Evasion Strategy

The Proteolytic Hurdle

Endogenous proteases (e.g., trypsin, chymotrypsin, serum peptidases) operate on a strict stereoselective "lock-and-key" mechanism. They recognize the specific 3D arrangement of L-amino acid side chains and the amide backbone.

  • Mechanism: The catalytic triad of the enzyme requires the substrate to bind in a specific orientation to hydrolyze the peptide bond.

  • The D-Amino Acid Solution: D-amino acids are enantiomers (mirror images) of natural L-amino acids. Because mammalian proteases are evolved to digest L-isomers, they are sterically unable to accommodate D-residues in their active sites, rendering D-peptides virtually inert to enzymatic hydrolysis [1].

Retro-Inverso (RI) Design Principle

Simply replacing L-amino acids with D-amino acids (an "all-D" or "enantio" peptide) creates a perfect mirror image structure. While stable, this mirror image rarely binds to the natural L-protein target because the side chains project in the wrong direction.

To restore binding affinity while maintaining stability, we use the Retro-Inverso strategy:

  • Inverso: Invert chirality (L

    
     D).
    
  • Retro: Reverse the primary sequence (C-terminus

    
     N-terminus).
    

Result: The side chains of the RI peptide assume a spatial topology similar to the parent L-peptide, allowing it to fit into the original receptor pocket, while the backbone remains unrecognizable to proteases [2].

RI_Concept cluster_0 Parent L-Peptide cluster_1 Retro-Inverso (RI) Analog L_Seq N-Term -- [L-Ala] -- [L-Phe] -- [L-Lys] -- C-Term RI_Seq C-Term -- [D-Lys] -- [D-Phe] -- [D-Ala] -- N-Term L_Seq->RI_Seq 1. Reverse Sequence 2. Invert Chirality Comparison Result: Side chains align (Binding retained) Backbone inverted (Proteolysis blocked) RI_Seq->Comparison

Figure 1: Conceptual transformation of a parent L-peptide to its Retro-Inverso analog. Note that the sequence is reversed, and chirality inverted.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of D-Peptides

Synthesis of D-peptides follows standard Fmoc chemistry but requires strict control over racemization to ensure the final product is 100% enantiomerically pure.

Materials
  • Resin: Rink Amide ProTide or Wang resin (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Amino Acids: Fmoc-D-AA-OH (High purity >99%).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (The Critical Step):

    • Reagent Choice: Use DIC/Oxyma (1:1 equivalent). Avoid HBTU/HATU if possible, as they can induce racemization (conversion of D back to L) during slow couplings, particularly with Cysteine and Histidine [3].

    • Stoichiometry: 5-fold excess of Fmoc-D-AA-OH.

    • Time: 60 minutes at room temperature.

    • Note: D-amino acids react at similar rates to L-isomers, but their higher cost warrants careful monitoring of coupling efficiency via Kaiser test.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

      
      .
      
    • Time: 2–3 hours.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol: Serum Stability Assay (LC-MS)[5]

This assay is the gold standard for validating the protease resistance of your design.

Experimental Setup
  • Matrix: Pooled Human Serum (Sigma or similar), centrifuged to remove lipids.

  • Controls:

    • Positive Control: Parent L-peptide (known to degrade).[2]

    • Negative Control: D-peptide analog.[2][3][5][6][7]

    • Internal Standard: Stable isotope-labeled peptide or a chemically distinct stable peptide (e.g., Caffeine or a cyclic peptide).

Workflow
  • Preparation: Dissolve peptides to 1 mM in water (stock).

  • Incubation:

    • Mix 90 µL Human Serum + 10 µL Peptide Stock (Final conc: 100 µM).

    • Incubate at 37°C with gentle shaking.

  • Time Points: Harvest aliquots (50 µL) at

    
    .
    
  • Quenching & Extraction (Critical):

    • Add 200 µL of 1% Formic Acid in Ethanol (or Acetonitrile) to the aliquot. Rationale: Ethanol/Acid precipitates serum proteins more effectively than ACN alone, preventing column fouling [4].

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to complete precipitation.

  • Clarification: Centrifuge at 15,000

    
     g for 15 minutes at 4°C.
    
  • Analysis: Inject 10 µL of supernatant into LC-MS.

LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 1.7 µm particle size.

  • Mobile Phase A:

    
     + 0.1% Formic Acid.[8][9]
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

  • Gradient: 5% to 95% B over 10 minutes.

  • Detection: ESI+ Mode, monitoring the specific m/z of the parent ion.

Stability_Workflow Start Peptide Stock (1 mM) Mix Incubation (T=0 to 24h) Start->Mix Serum Human Serum (37°C) Serum->Mix Aliquot Harvest Aliquot (50 µL) Mix->Aliquot At Timepoints Quench Precipitation (1% Formic Acid in EtOH) Aliquot->Quench Spin Centrifuge 15,000xg, 15 min Quench->Spin LCMS LC-MS Analysis (Quantify Parent Ion) Spin->LCMS Supernatant

Figure 2: Workflow for high-throughput serum stability profiling.

Data Analysis & Interpretation

Expected Results

Quantitative data should be plotted as "% Remaining" vs. Time.

ParameterParent L-PeptideRetro-Inverso (D) Peptide
Half-life (

)
< 30 minutes> 24 hours
Primary Degradation Exopeptidases (N/C-term clipping)Negligible
LC-MS Profile Appearance of lower m/z fragmentsSingle parent peak persists
Binding Affinity (

)
Baseline (e.g., 10 nM)Variable (10 nM – 1 µM)*

*Note: RI peptides may show reduced affinity (10-100x loss) if backbone hydrogen bonds are critical for binding, as the amide bonds are reversed in the RI backbone.

Troubleshooting Binding Loss

If your RI peptide shows excellent stability but poor binding:

  • Check Backbone H-Bonds: If the receptor relies on hydrogen bonding with the peptide backbone (and not just side chains), the RI strategy may fail because the amide -NH and -CO groups are reversed.

  • Partial Substitution: Instead of a full RI design, identify the specific cleavage site (via MS/MS of the L-peptide fragments) and substitute only those residues with D-amino acids or N-methylated amino acids.

References

  • Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266–273. Link

  • Guichard, G., et al. (1994). Antigenic mimicry of natural L-peptides with retro-inverso-peptidomimetics. Proceedings of the National Academy of Sciences, 91(21), 9765–9769. Link

  • Albericio, F., et al. (2018). Racemization of Amino Acids in Solid-Phase Peptide Synthesis. ResearchGate/HighFine. Link

  • Zhaleh, H., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Journal of Investigational Surgery. Link

Sources

Application

Application Note: Coupling Reagents for Sterically Hindered Fluorinated Amino Acids

Executive Summary The incorporation of fluorinated amino acids (e.g., -trifluoromethyl amino acids, perfluoro-tert-butyl hydroxyproline) into peptide sequences is a cornerstone of modern medicinal chemistry, offering enh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated amino acids (e.g.,


-trifluoromethyl amino acids, perfluoro-tert-butyl hydroxyproline) into peptide sequences is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, unique conformational rigidity, and highly sensitive 

F NMR handles[1]. However, synthesizing these peptides presents a formidable dual challenge:
  • Steric Shielding: Bulky fluorinated side chains physically obstruct the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I effect) of fluorine drastically reduces the nucleophilicity of the

    
    -amine and destabilizes the activated carboxylate intermediate.
    

Standard coupling reagents like HBTU or DCC frequently fail under these conditions, leading to incomplete reactions, oxazolone-driven epimerization, or complete reaction stalling[1]. This application note provides a mechanistic rationale and validated protocols for utilizing high-efficiency coupling reagents—specifically TFFH (for in situ acid fluoride generation) and COMU —to overcome these extreme activation energy barriers.

Mechanistic Insights: The Causality of Reagent Selection

To successfully couple sterically hindered fluorinated amino acids, the electrophilicity of the activated carbonyl must be maximized while minimizing the steric footprint of the leaving group.

The Acid Fluoride Advantage (TFFH)

Pre-formed amino acid fluorides have long been the gold standard for coupling highly hindered residues (e.g., Aib-to-Aib)[2]. The fluorine atom is small (van der Waals radius ~1.47 Å, similar to oxygen) and highly electronegative, creating an exceptionally electrophilic carbonyl carbon without introducing steric clash. Furthermore, unlike acid chlorides, acid fluorides are remarkably stable to aqueous hydrolysis and resist racemization[3].

Using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), chemists can generate these acid fluorides in situ. This bypasses the need to isolate sensitive intermediates or use hazardous fluorinating agents like DAST[3], making it fully compatible with automated Solid-Phase Peptide Synthesis (SPPS)[4].

The Morpholino Effect (COMU)

For highly fluorinated cyclic amino acids—such as Fmoc-perfluoro-tert-butyl 4-hydroxyproline—uronium salts are preferred, but standard HBTU yields sluggish, incomplete reactions[1]. COMU replaces the dimethylamino group of traditional reagents with a morpholino moiety. The oxygen atom in the morpholino group acts as an internal hydrogen-bond acceptor, providing neighboring-group participation that accelerates the coupling process and enhances solubility, allowing for the extended reaction times (up to 36 hours) required for extreme steric bulk[1],[5].

Reagent Comparison and Quantitative Data

The following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered fluorinated substrates.

Coupling ReagentReactive IntermediateSteric ToleranceEpimerization RiskOptimal Use Case
HBTU OBt EsterLowModerateUnhindered, non-fluorinated natural amino acids[1].
HATU OAt EsterHighModerateSubsequent couplings onto fluorinated residues[1].
COMU Oxyma EsterVery HighLowPerfluoro-alkyl cyclic amino acids (requires extended time)[1],[5].
TFFH Acid FluorideExtremeVery Low

-disubstituted and

-trifluoromethyl amino acids[6],[4].

Workflows and Logical Relationships

To determine the optimal coupling strategy, researchers must assess both the steric bulk of the incoming amino acid and the electronic deficiency of the resin-bound amine.

DecisionTree Start Fluorinated AA Coupling Q1 Degree of Steric Hindrance? Start->Q1 Moderate Moderate (e.g., mono-fluoroalanine) Q1->Moderate Severe Severe (e.g., a-CF3, perfluoro-t-butyl) Q1->Severe HATU HATU / DIPEA Standard SPPS (1-2h) Moderate->HATU Q2 Is the Amine highly electron-deficient? Severe->Q2 No No Q2->No Cyclic/Proline derivatives Yes Yes Q2->Yes a,a-disubstituted COMU COMU / DIPEA Extended Time (36h) TFFH TFFH / DIPEA In situ Acid Fluoride No->COMU Yes->TFFH

Caption: Decision matrix for selecting coupling reagents based on steric and electronic hindrance.

Experimental Protocols

Protocol A: In Situ Acid Fluoride Coupling via TFFH (Solid-Phase)

This self-validating protocol utilizes TFFH to generate an acid fluoride in situ, ideal for coupling


-trifluoromethyl amino acids or coupling onto an electron-deficient fluorinated amine[6],[4].

Reagents:

  • Fmoc-protected fluorinated amino acid (3.0 equiv)

  • TFFH (3.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (6.0 equiv)

  • Anhydrous DMF (< 300 ppm water)[4]

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DMF for 20 minutes. Ensure the terminal Fmoc group has been removed (20% piperidine in DMF) and wash thoroughly.

  • Activation: In a separate dry vial, dissolve the Fmoc-protected fluorinated amino acid (0.3 mmol) and TFFH (0.3 mmol, 79.2 mg) in 2 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (0.6 mmol, 104

    
    L) to the vial. Stir for 5–10 minutes at room temperature. The formation of the acid fluoride is rapid and concurrent with the generation of a urea byproduct and tetramethylfluoroformamidinium[4].
    
  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (Chloranil Test): Because fluorinated amines often yield false negatives with Ninhydrin, use the Chloranil test (for secondary amines) or micro-cleavage followed by LC-MS to confirm reaction completion[7].

  • Double Coupling (If necessary): If the reaction is incomplete, drain the resin, wash with DMF (3x), and repeat steps 2-4.

TFFH_Mechanism A Fmoc-AA-OH (Hindered) B TFFH + DIPEA (Activation) A->B Base-promoted C Fmoc-AA-F (Acid Fluoride) B->C - HF, - Urea E Peptide Bond Formation C->E Nucleophilic Attack D Resin-Bound Amine (Poor Nucleophile) D->E Acylation

Caption: Mechanistic pathway of TFFH-mediated in situ acid fluoride generation and peptide coupling.

Protocol B: Extended COMU-Mediated Coupling for Perfluoro-Alkyl Amino Acids

This protocol is specifically adapted for exceptionally hindered cyclic structures, such as Fmoc-perfluoro-tert-butyl 4-hydroxyproline, where standard uronium salts fail[1].

Reagents:

  • Fmoc-perfluoro-tert-butyl 4-hydroxyproline (4.0 equiv)

  • COMU (4.0 equiv)

  • DIPEA (8.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Swell the resin (0.1 mmol scale) in DMF. Deprotect the N-terminus using standard protocols.

  • Pre-activation: Dissolve the fluorinated amino acid (0.4 mmol) and COMU (0.4 mmol, 171 mg) in 2.5 mL DMF. Add DIPEA (0.8 mmol, 139

    
    L).
    
  • Observation: A color change (often shifting to a slight yellow/orange) indicates the formation of the highly reactive Oxyma ester intermediate. Allow pre-activation for 3 minutes.

  • Extended Coupling: Add the mixture to the resin. Due to the extreme steric hindrance of the perfluoro-tert-butyl group, agitate the reaction for 36 hours at room temperature[1]. The morpholino group of COMU maintains intermediate stability and solubility over this extended period[5].

  • Subsequent Couplings: For adding the next amino acid onto the sterically hindered fluorinated residue, utilize HATU (4.0 equiv) with a double coupling strategy (2 hours for the first coupling, 1 hour for the second)[1].

Troubleshooting & Quality Control

  • Hydrolysis of Acid Fluorides: While acid fluorides are more stable to water than acid chlorides, ambient moisture can still degrade the in situ generated intermediate. Always use anhydrous DMF (< 300 ppm water)[4].

  • Silylation Workaround: If coupling onto a severely hindered fluorinated amine fails even with TFFH, pretreat the resin-bound amine with

    
    -bis(trimethylsilyl)acetamide (BSA) overnight in 
    
    
    
    prior to adding the acid fluoride. Silylamines react readily with acyl fluorides to form amide bonds under mild conditions[2].
  • Monitoring via

    
    F NMR:  For solution-phase optimizations, 
    
    
    
    F NMR is an exceptional, zero-background tool to monitor the consumption of the fluorinated starting material and the appearance of the peptide product[1].

References

  • Schafmeister, C. (2014). Uphill battles in amide couplings. Amphoteros.
  • Sigma-Aldrich. TFFH Tetramethylfluoroformamidinium hexafluorophosphate.
  • Semantic Scholar. Amide bond formation by using amino acid fluorides.
  • Thermo Fisher Scientific. TECHNICAL NOTE: Formation of In-Situ Acid Fluorides using TFFH.
  • National Institutes of Health (NIH). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR.
  • Nottingham ePrints. Rational design, synthesis and in vitro antimicrobial activity of teixobactin analogues.
  • Smolecule. N-Fmoc-N-(2,2,2-trifluoroethyl)glycine.

Sources

Method

Advanced Application Note: 2,5-Difluoro-D-homophenylalanine in Protein Engineering

Executive Summary 2,5-Difluoro-D-homophenylalanine (2,5-F2-D-hPhe) represents a high-precision tool in the protein engineer’s arsenal, combining three distinct structural modifications—fluorination, homologation, and ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoro-D-homophenylalanine (2,5-F2-D-hPhe) represents a high-precision tool in the protein engineer’s arsenal, combining three distinct structural modifications—fluorination, homologation, and stereochemical inversion—into a single pharmacophore. This non-canonical amino acid (ncAA) is primarily utilized to enhance metabolic stability , optimize hydrophobic packing in deep binding pockets, and serve as a sensitive 19F-NMR structural probe .

This guide details the physicochemical rationale for its use, specific incorporation protocols via Solid Phase Peptide Synthesis (SPPS), and analytical methods for validating its structural impact.

Part 1: Physicochemical Rationale & Applications[1]

The "Triple-Threat" Mechanism

The utility of 2,5-F2-D-hPhe arises from the synergistic effect of its three structural deviations from canonical Phenylalanine (Phe):

FeatureStructural ModificationEngineering Benefit
Electronic Tuning 2,5-Difluoro substitution Quadrupole Modulation: Fluorine atoms withdraw electron density, reducing the electron-rich nature of the phenyl ring. This strengthens

-

stacking with electron-rich rings (Tyr, Trp) and enhances cation-

interactions. Lipophilicity: Increases

(hydrophobicity) while lowering desolvation energy.
Stereochemistry D-Configuration Proteolytic Resistance: The D-isomer is unrecognized by endogenous proteases (e.g., chymotrypsin), dramatically extending serum half-life. Conformational Control: Induces specific

-turn structures (e.g., Type II' turns) in cyclic peptides.
Steric Reach Homologation (

)
Extended Reach: The extra methylene group pushes the aromatic ring ~1.5 Å further from the backbone, allowing it to access deep hydrophobic pockets in GPCRs or enzymes that canonical Phe cannot reach.
Key Applications
  • Peptide Stapling & Macrocyclization: Used in "hit-to-lead" optimization to induce turns that pre-organize peptides for cyclization.

  • Protease-Resistant Therapeutics: Essential for developing oral or longer-acting peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides).

  • 19F NMR Structural Probes: The 2,5-difluoro pattern provides a distinct spectral signature, allowing researchers to monitor local conformational changes or ligand binding without background noise from the biological matrix.

Part 2: Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation

Objective: Efficiently couple 2,5-F2-D-hPhe into a peptide sequence using Fmoc chemistry. Challenge: The D-configuration and the bulky homologated side chain can induce steric clash, slowing down coupling rates.

Materials
  • Resin: Rink Amide MBHA resin (loading 0.3–0.5 mmol/g).

  • Amino Acid: Fmoc-2,5-difluoro-D-homophenylalanine (2.5 eq).

  • Coupling Reagents: HATU (2.4 eq), HOAt (2.4 eq).

  • Base: Diisopropylethylamine (DIEA) (5 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-2,5-F2-D-hPhe, HATU, and HOAt in minimal DMF.

    • Add DIEA and incubate for 30–60 seconds (color change to yellow/orange indicates active ester formation).

  • Coupling:

    • Add the activated mixture to the resin.

    • Microwave Assistance (Recommended): Heat to 75°C for 5 minutes (25W).

    • Alternative (Room Temp): Shake for 2–4 hours.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or difficult sequences). If positive (blue particles), re-couple using PyAOP/DIEA.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: 19F NMR Structural Analysis

Objective: Use the fluorine signal to determine if the side chain is buried or solvent-exposed.

  • Sample Preparation: Dissolve purified peptide (0.5–1.0 mM) in

    
     or phosphate buffer (pH 7.4) with 10% 
    
    
    
    .[1]
  • Reference Standard: Add Trifluoroacetic acid (TFA) in a capillary insert as an external standard (

    
     -76.55 ppm).
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR equipped with a fluorine probe.

    • Pulse Sequence: Standard 19F pulse with proton decoupling (

      
      -decoupled).
      
    • Scans: 128–512 scans (fluorine is highly sensitive).

  • Data Interpretation:

    • Solvent Exposed: Sharp singlets/multiplets near standard chemical shift values.

    • Buried/Structured: Significant chemical shift perturbation (CSP) and line broadening due to restricted rotation and magnetic anisotropy from the protein core.

Part 3: Visualization & Logic

Decision Matrix: When to use 2,5-F2-D-hPhe?

This diagram guides the researcher on when to select this specific ncAA over standard Phenylalanine or other analogs.

DecisionMatrix Start Problem: Peptide Optimization Stability Issue: Low Metabolic Stability? Start->Stability Potency Issue: Low Potency/Binding? Start->Potency Structure Need: Structural Probe? Start->Structure D_Isomer Solution: Switch to D-Isomer Stability->D_Isomer Yes Reach Is the pocket deep/hydrophobic? Potency->Reach Analyze Docking Electronic Are there cation-pi opportunities? Potency->Electronic Target Select 2,5-Difluoro-D-homophenylalanine Structure->Target 19F NMR Labeling D_Isomer->Target Combine with Fluorine for lipophilicity Reach->Target Yes (Homo-Phe effect) Electronic->Target Yes (Fluorine effect)

Figure 1: Decision matrix for selecting 2,5-Difluoro-D-homophenylalanine during lead optimization.

Experimental Workflow: SPPS & Validation

The following diagram outlines the critical path from synthesis to validation.

SPPS_Workflow Resin 1. Resin Prep (Rink Amide) Coupling 2. Coupling Cycle (HATU/HOAt + Microwave) Resin->Coupling Fmoc-Deprotection Coupling->Coupling Repeat for Sequence Cleavage 3. Cleavage (TFA/TIS/H2O) Coupling->Cleavage Final Deprotection Purification 4. HPLC Purification (C18 Column) Cleavage->Purification Crude Peptide Validation 5. Validation (LC-MS & 19F NMR) Purification->Validation Pure Fraction

Figure 2: Optimized SPPS workflow for incorporating sterically hindered fluorinated amino acids.

Part 4: Comparative Data Table

Table 1: Physicochemical Comparison of Phenylalanine Analogs

Amino AcidConfigurationSide Chain LengthElectronic CharacterPrimary Application
L-Phe LStandardElectron-richNative protein structure
D-Phe DStandardElectron-richProtease resistance,

-turns
L-hPhe LExtended (+1

)
Electron-richDeep pocket binding
2,5-F2-D-hPhe D Extended (+1

)
Electron-deficient Max stability, deep reach,

-stacking

References

  • Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[2][3][4] Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[2][3][4] PubMed Central. Link

  • Royal Society of Chemistry. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Link

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.[2][4][5] Pharmaceuticals.[2][3][6][7] Link

  • Chem-Impex. (n.d.). 3-Fluoro-L-beta-homophenylalanine hydrochloride Product Page.[4] (Cited for commercial availability of related analogs). Link

Sources

Application

Application Note: Boc-Protection Strategies for 2,5-Difluoro-D-homophenylalanine

Executive Summary & Strategic Context 2,5-Difluoro-D-homophenylalanine is a high-value unnatural amino acid used in peptide engineering and peptidomimetic drug design. The incorporation of fluorine atoms at the 2,5-posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2,5-Difluoro-D-homophenylalanine is a high-value unnatural amino acid used in peptide engineering and peptidomimetic drug design. The incorporation of fluorine atoms at the 2,5-positions of the phenyl ring modulates metabolic stability and lipophilicity, while the "homo" ethylene spacer (


) provides unique conformational flexibility compared to standard phenylalanines.

Protecting the


-amine with a tert-butyloxycarbonyl (Boc) group is a critical first step for its use in solid-phase peptide synthesis (SPPS) or solution-phase coupling.[1] While standard Boc-protection protocols exist, the specific electronic and solubility profile of this fluorinated zwitterion requires a tailored approach to ensure high yield and prevent racemization.
Key Technical Challenges
  • Solubility: The hydrophobicity of the difluorophenyl ring combined with the zwitterionic nature of the free amino acid can lead to poor solubility in standard aqueous/organic mixtures.

  • Electronic Effects: While the homophenyl spacer insulates the amine from the electron-withdrawing fluorine atoms, the overall polarity of the molecule is altered, potentially affecting reaction kinetics.

  • Purification: Avoiding column chromatography is preferred for scale-up; therefore, extraction-based workups must be optimized to remove excess Boc anhydride (

    
    ).
    

Chemical Reaction Framework

The protection strategy utilizes Di-tert-butyl dicarbonate (


)  under Schotten-Baumann conditions. The reaction is driven by a base which maintains the amine in its nucleophilic (deprotonated) state.
Reaction Scheme

The nucleophilic amine attacks the carbonyl of


, leading to the formation of the carbamate, release of 

, and tert-butanol.

ReactionScheme Start 2,5-Difluoro-D-homophenylalanine (Zwitterion) Intermediate Tetrahedral Intermediate Start->Intermediate + Base Reagent Boc2O (1.1 - 1.5 eq) Reagent->Intermediate Base Base (NaOH or DIPEA) Base->Intermediate Product Boc-2,5-Difluoro-D-homophenylalanine Intermediate->Product - CO2, - t-BuOH Byproducts CO2 + t-BuOH Intermediate->Byproducts

Figure 1: Reaction pathway for the Boc-protection of 2,5-Difluoro-D-homophenylalanine.[2][3]

Experimental Protocols

Two protocols are provided.[4][5][6][7][8][9] Protocol A is the standard for scale-up and green chemistry. Protocol B is the "Rescue Method" for stubborn substrates that do not dissolve in aqueous systems.

Protocol A: Biphasic Schotten-Baumann (Recommended)

Best for: Standard synthesis, ease of workup, cost-efficiency.

Materials:

  • Substrate: 2,5-Difluoro-D-homophenylalanine (Free base or HCl salt).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 equivalents).
    
  • Solvent: 1,4-Dioxane (or THF) and Water (1:1 ratio).

  • Base: 1M NaOH or

    
    .
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, suspend the amino acid (1.0 equiv) in Water (

    
    ).
    
  • Basification: Cool to

    
    . Add 1M NaOH (2.0 equiv if free acid; 3.0 equiv if HCl salt) dropwise. Critical: Monitor pH; it must be 
    
    
    
    to dissolve the zwitterion.
  • Reagent Addition: Dissolve

    
     (1.2 equiv) in 1,4-Dioxane (
    
    
    
    ). Add this solution dropwise to the reaction mixture.
  • Reaction: Remove ice bath and stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Checkpoint: The solution should become clear as the Boc-amino acid forms (sodium salt is soluble).

  • Workup:

    • Evaporate organic solvent (Dioxane/THF) under reduced pressure.[1]

    • Wash the remaining aqueous phase with Diethyl Ether (

      
      ) to remove unreacted 
      
      
      
      and organic impurities.
    • Acidification: Cool the aqueous phase to

      
      . Slowly acidify to pH 2–3 using 1M 
      
      
      
      or 1M HCl. Caution: Do not use concentrated HCl to avoid Boc cleavage.
    • The product will precipitate as a white solid or oil out.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry combined organics over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. If the product is an oil, triturate with Hexanes/Pentane to induce crystallization.

Protocol B: Organic Phase (For Hydrophobic Substrates)

Best for: Highly lipophilic amino acids or if the zwitterion fails to dissolve in water.

Materials:

  • Solvent: DMF (Dimethylformamide) or DMSO.[3]

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,5-Difluoro-D-homophenylalanine (1.0 equiv) in DMF (

    
    ).
    
  • Basification: Add DIPEA (2.5 equiv). Stir until homogeneous.

  • Reaction: Add

    
     (1.5 equiv) in one portion. Stir at RT for 12–18 hours.
    
  • Workup (Aqueous Crash):

    • Pour the reaction mixture into ice-cold 5% Citric Acid or

      
       solution (pH ~3).
      
    • The Boc-protected amino acid should precipitate.[5]

    • Extract with Ethyl Acetate.[10]

  • Wash: Wash the organic layer extensively with Brine (

    
    ) and Water (
    
    
    
    ) to remove DMF.
  • Drying: Dry over

    
     and concentrate.
    

Quality Control & Validation

Validation is essential to ensure the integrity of the chiral center and the completeness of the reaction.

TestMethodAcceptance Criteria
Reaction Monitoring TLC (SiO2, 5% MeOH in DCM)Disappearance of baseline amine (ninhydrin active). Appearance of higher Rf spot (UV active).
Identity (

NMR)
400 MHz (DMSO-

or

)
Boc singlet at

ppm (9H). NH doublet at

ppm.
Identity (

NMR)
376 MHzDistinct signals for 2-F and 5-F (typically -110 to -140 ppm range).
Purity (HPLC) C18 Reverse Phase, Water/ACN gradient>98% Area under curve.
Chirality Chiral HPLC (e.g., Chiralpak AD-H)>99% ee (Compare with racemic standard if available).
Decision Logic for Protocol Selection

DecisionTree Start Start: 2,5-Difluoro-D-homophenylalanine SolubilityCheck Check Solubility in Water/NaOH Start->SolubilityCheck Dissolves Dissolves completely SolubilityCheck->Dissolves Insoluble Remains suspension/cloudy SolubilityCheck->Insoluble ProtoA Execute Protocol A (Dioxane/Water + NaOH) Dissolves->ProtoA ProtoB Execute Protocol B (DMF + DIPEA) Insoluble->ProtoB QC QC: NMR & HPLC ProtoA->QC ProtoB->QC

Figure 2: Workflow for selecting the optimal protection strategy.

Troubleshooting & Expert Insights

"Oiling Out" Phenomenon

Boc-protected unnatural amino acids often form viscous oils rather than crystals upon concentration.

  • Cause: Traces of solvent (Dioxane/DMF) or rotational freedom of the "homo" side chain preventing lattice formation.

  • Solution:

    • Dissolve the oil in a minimum amount of DCM.

    • Add Hexanes dropwise until cloudy.

    • Rotovap slowly.

    • Repeat (Trituration) until a solid foam or powder is obtained.

Removal of Excess

If the product is contaminated with


 (visible in NMR as a singlet near 1.5 ppm, distinct from Boc-product):
  • Chemical Wash: Use the aqueous wash step in Protocol A (washing the basic aqueous phase with Ether/DCM before acidification).

    
     is neutral and stays in the organic wash, while the product (as a salt) stays in the water.
    
  • Derivatization: Add a small amount of N,N-dimethylethylenediamine (DMEDA) to the reaction mixture 30 mins before workup. This reacts with excess

    
     to form a water-soluble urea, easily removed during acid wash.
    
Preservation of Stereochemistry

While Boc protection is generally safe from racemization, the use of strong bases or high temperatures can pose a risk.

  • Rule: Always keep the temperature

    
    .
    
  • Base Choice: Avoid pyridine or DMAP if possible, as acyl-transfer catalysts can sometimes promote oxazolone formation (a racemization pathway), although this is rare with carbamates.

References

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[11] Beilstein J. Org. Chem. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009).[12] Amino Acid-Protecting Groups.[2][3][10][13][14][15] Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

Sources

Method

Application Note: Scalable Synthesis of 2,5-Difluoro-D-homophenylalanine for Drug Discovery

Executive Summary & Strategic Rationale The incorporation of fluorinated unnatural amino acids (UAAs) into peptide therapeutics and antibody-drug conjugates (ADCs) is a cornerstone strategy for enhancing proteolytic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of fluorinated unnatural amino acids (UAAs) into peptide therapeutics and antibody-drug conjugates (ADCs) is a cornerstone strategy for enhancing proteolytic stability, modulating lipophilicity, and locking bioactive conformations. Specifically, 2,5-Difluoro-D-homophenylalanine serves as a highly specialized chiral building block.

As a Senior Application Scientist, I frequently encounter the bottleneck of scaling enantiopure UAA synthesis. While modern metallaphotoredox catalysis provides an elegant, highly versatile route for accessing artificial analogues of phenylalanine and homophenylalanine via cross-electrophile coupling[1][2], scaling these photochemical methods often requires specialized continuous-flow photoreactors[3]. For robust, multi-kilogram industrial production using standard batch reactors, Asymmetric Phase-Transfer Catalysis (PTC) utilizing chiral C2-symmetric spiro quaternary ammonium salts (Maruoka catalysts) remains the gold standard[4][5]. Alternatively, engineered biocatalysts (such as D-amino acid dehydrogenases) offer powerful, green-chemistry solutions, though they require access to proprietary engineered enzyme panels[6].

This application note details a field-proven, highly scalable, and self-validating chemical protocol for synthesizing 2,5-Difluoro-D-homophenylalanine using Maruoka asymmetric alkylation.

Quantitative Pathway Comparison

To guide process development, the table below summarizes the quantitative and operational metrics of the three primary synthetic strategies for D-homophenylalanines.

Synthetic StrategyScalability LimitEnantiomeric Excess (ee)Catalyst Loading / CostKey AdvantagePrimary Limitation
Asymmetric PTC (Maruoka) Multi-kilogram>98%1–2 mol% (High initial cost, recoverable)Metal-free; utilizes standard batch reactorsRequires rigorous biphasic interfacial agitation
Metallaphotoredox (MacMillan) Gram to Flow>99%2–5 mol% Ni / PhotocatalystUtilizes abundant chiral pool precursorsRequires specialized high-intensity flow photoreactors
Biocatalytic Reductive Amination Multi-kilogram>99%Low (Enzymatic)Aqueous conditions; highly sustainableRequires extensive enzyme engineering for fluorinated substrates

Mechanistic Causality & Workflow Visualization

The success of the Maruoka PTC approach relies entirely on the precise control of a biphasic environment (Toluene / aqueous NaOH). The highly lipophilic chiral quaternary ammonium catalyst (


) extracts the hydroxide ion into the organic phase to deprotonate the N-(diphenylmethylene)glycine tert-butyl ester.

Causality of Stereocontrol: The resulting enolate forms a tightly bound, structured chiral ion pair with the catalyst. The rigid spiro-binaphthyl backbone of the catalyst sterically shields the Re-face of the enolate, forcing the 1-(2-bromoethyl)-2,5-difluorobenzene electrophile to attack exclusively from the unhindered Si-face[5]. This stereoelectronic gating is the sole driver of the >98% ee observed in the final product.

Workflow A Glycine Schiff Base (tert-butyl ester) C Asymmetric Alkylation (R,R)-Maruoka Catalyst Biphasic System A->C B 2,5-Difluorophenethyl bromide B->C D Protected D-UAA (>98% ee) C->D Phase Transfer E Acidic Deprotection (HCl / THF) D->E F 2,5-Difluoro-D- homophenylalanine E->F Crystallization

Fig 1. Scalable workflow for 2,5-Difluoro-D-homophenylalanine via asymmetric phase-transfer catalysis.

Mechanism Cat Chiral Catalyst (Q) (R,R)-Spiro Ammonium Salt Enolate Chiral Ion Pair [Q]+ [Enolate]- Cat->Enolate aq. NaOH, Deprotonation Alkylation Stereoselective Attack Si-Face Alkylation Enolate->Alkylation 2,5-Difluorophenethyl bromide Product Product Release Alkylated Schiff Base Alkylation->Product C-C Bond Formation Product->Cat Catalyst Regeneration

Fig 2. Mechanistic cycle of the chiral phase-transfer catalyst directing Si-face alkylation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical junction, physical or analytical feedback loops are built in to confirm reaction trajectory before proceeding.

Step 1: Asymmetric Alkylation (C–C Bond Formation)

In my experience scaling this process, the critical failure point is often the stirring rate. Because the deprotonation occurs at the liquid-liquid interface, inadequate agitation (<400 rpm) leads to starvation of the chiral enolate, allowing the electrophile to undergo background hydrolysis or un-catalyzed racemic alkylation.

Reagents:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq, 100 mmol)

  • 1-(2-bromoethyl)-2,5-difluorobenzene (1.2 eq, 120 mmol)

  • (R,R)-Maruoka Catalyst (1.5 mol%, 1.5 mmol)

  • Toluene (500 mL)

  • 50% w/w Aqueous NaOH (150 mL)

Procedure:

  • Charge a 1 L jacketed glass reactor with Toluene, the glycine Schiff base, and the Maruoka catalyst.

  • Cool the organic mixture to 0 °C using a recirculating chiller.

  • Initiate vigorous mechanical stirring (minimum 500 rpm) to ensure optimal interfacial surface area.

  • Add the 50% aqueous NaOH dropwise over 15 minutes. The organic layer will turn bright yellow, indicating the formation of the active enolate.

  • Slowly dose 1-(2-bromoethyl)-2,5-difluorobenzene over 1.5 hours via an addition funnel. Slow addition prevents localized heating and completely suppresses dialkylation.

  • Stir at 0 °C for an additional 4 hours.

  • System Self-Validation (IPC 1): Monitor via HPLC (UV 254 nm). The reaction is complete when the Schiff base peak area is <1%. Visually, the bright yellow color of the enolate will fade to a pale yellow as it is consumed.

  • Quench the reaction by adding 300 mL of cold DI water. Separate the phases, wash the organic layer with brine (2 x 200 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield the protected intermediate.
    
Step 2: Global Deprotection

Causality of Reagent Choice: We utilize 6N HCl in THF to achieve a sequential, one-pot deprotection. The acid first hydrolyzes the diphenylmethylene imine (releasing benzophenone), followed by the cleavage of the tert-butyl ester (releasing isobutylene gas).

Reagents:

  • Crude Protected Intermediate (from Step 1)

  • Tetrahydrofuran (THF) (250 mL)

  • 6N HCl (150 mL)

Procedure:

  • Redissolve the crude intermediate in THF in a 1 L round-bottom flask equipped with a reflux condenser.

  • Add 6N HCl and heat the mixture to 60 °C for 4–6 hours.

  • System Self-Validation (IPC 2): Observe the reaction mixture. The evolution of isobutylene gas (bubbling) will occur as the tert-butyl ester cleaves. The reaction is complete when gas evolution ceases. Confirm via LC-MS (Target mass: m/z [M+H]+ = 216.08).

Step 3: Isolation & Enantiomeric Enrichment

To isolate the highly polar amino acid from the lipophilic byproducts (benzophenone and catalyst residues), we utilize a phase-switching extraction strategy.

Procedure:

  • Cool the deprotection mixture to room temperature and extract with Ethyl Acetate (3 x 200 mL). Discard the organic layers (this removes the cleaved benzophenone and catalyst).

  • Transfer the aqueous layer (containing the hydrochloride salt of the product) to a beaker.

  • Slowly adjust the pH of the aqueous phase to the isoelectric point of the amino acid (pH ~ 5.5) using 2N NaOH.

  • System Self-Validation (IPC 3): As the pH approaches 5.5, a dense white precipitate of 2,5-Difluoro-D-homophenylalanine will form. A spot test of the supernatant with ninhydrin should turn purple, confirming the presence of the free primary amine.

  • Chill the suspension to 4 °C overnight to maximize crystallization yield.

  • Filter the product, wash with ice-cold water followed by cold ethanol, and dry under vacuum at 45 °C.

  • Final QC: Analyze via chiral HPLC (e.g., Daicel Chiralpak CR(+) column, perchloric acid/water mobile phase) to confirm >98% ee.

References

  • Faraggi, T. M., Rouget-Virbel, C., Rincón, J. A., Barberis, M., Mateos, C., García-Cerrada, S., Agejas, J., de Frutos, O., & MacMillan, D. W. C. "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Organic Process Research & Development, 2021. URL: [Link]

  • Maruoka, K., Ooi, T., & Ikunaka, M. "Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development, 2003. URL: [Link]

  • Rowles, I., et al. "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines." ACS Catalysis, 2025. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 2,5-Difluoro-D-homophenylalanine

Subject: Troubleshooting Solubility & Aggregation in Polar Aprotic Solvents (DMF/DMSO) Compound Class: Unnatural Fluorinated Amino Acids Target Audience: Synthetic Chemists, Peptide Scientists, and Structural Biologists...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Aggregation in Polar Aprotic Solvents (DMF/DMSO) Compound Class: Unnatural Fluorinated Amino Acids Target Audience: Synthetic Chemists, Peptide Scientists, and Structural Biologists

The Chemistry of the Problem

To effectively troubleshoot solubility, one must understand the molecular conflict at play. 2,5-Difluoro-D-homophenylalanine presents a "dual-threat" to solubility in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO):

  • The Zwitterionic Lattice (The Primary Barrier): Like all free amino acids, this compound exists as a zwitterion (

    
    ) in its solid state. The electrostatic lattice energy is extremely high. While DMF and DMSO are polar, they are aprotic .[1] They lack the hydrogen bond donors required to effectively solvate the carboxylate anion and ammonium cation simultaneously, leaving the crystal lattice intact.
    
  • Fluorine-Induced Hydrophobicity & Stacking: The 2,5-difluoro substitution pattern on the phenyl ring creates a dipole-inverted electronic landscape. Fluorine atoms are lipophilic and electron-withdrawing. This enhances

    
     stacking interactions between aromatic rings (fluoro-phenyl stacking), leading to supramolecular aggregation  or "gelation" rather than true dissolution.
    
  • The "Homo" Effect: The extra methylene group (homophenylalanine) increases the conformational flexibility of the side chain, allowing it to adopt orientations that favor intermolecular hydrophobic clustering over solvent interaction.

Troubleshooting Diagnostics

Symptom: The "Cloudy Suspension"
  • Observation: The powder disperses but remains as a fine, white suspension that settles over time.

  • Cause: The solvent cannot break the zwitterionic crystal lattice.

  • Fix: You must break the zwitterion. This requires shifting the pH to protonate the carboxylate (using acid) or deprotonate the amine (using base), or using a chaotropic salt to disrupt the lattice.

Symptom: Gelation or Viscous Clumping
  • Observation: The mixture appears to dissolve but then thickens into a gel or slime.

  • Cause: Hydrogen bonding between peptide backbones or hydrophobic stacking of the fluorinated side chains. This is common at high concentrations (>0.1 M).

  • Fix: Disruption of intermolecular forces using LiCl (Lithium Chloride) or elevated temperature.

Validated Solubilization Protocols

Protocol A: For Peptide Synthesis (Anhydrous Coupling)

Use this method when the amino acid must react with a resin or amine in organic conditions.

Reagents: Anhydrous DMF, DIPEA (Diisopropylethylamine), LiCl (Optional).

  • Calculate Concentration: Aim for 0.1 M to 0.3 M. Do not exceed 0.5 M.

  • The "Salt-In" Step (Crucial):

    • If the solution is cloudy, add LiCl to a final concentration of 0.4 M – 0.8 M in DMF.

    • Mechanism:[2][3]

      
       coordinates with the carbonyl oxygens and 
      
      
      
      interacts with the amide protons, disrupting aggregates (Chaotropic effect).
  • Base Activation:

    • Add DIPEA (1.0 - 2.0 equivalents relative to the amino acid).

    • Mechanism:[2][3] This deprotonates the ammonium group (

      
      ), destroying the zwitterion and allowing the free amine to dissolve in the organic layer.
      
  • Sonication: Sonicate at 40°C for 5-10 minutes. The solution should turn clear.

Protocol B: For Analytical Standards (HPLC/Bio-Assays)

Use this method when water tolerance is acceptable.

Reagents: DMSO, 1M HCl or 1M NaOH.

  • Initial Wetting: Weigh the powder into the vial.

  • Acid/Base Shift:

    • Add a minimal volume (e.g., 5% of total volume) of 1M HCl (to form the soluble hydrochloride salt) OR 1M NaOH (to form the sodium salt).

    • Note: The HCl salt is generally more stable for storage.

  • Dilution: Dilute to volume with DMSO.

  • Verification: Vortex for 30 seconds. The solution should be crystal clear.

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing 2,5-Difluoro-D-homophenylalanine based on your application.

SolubilityWorkflow Start Start: 2,5-Difluoro-D-homophenylalanine (Solid Powder) AppCheck What is the Application? Start->AppCheck Synth Peptide Synthesis (Anhydrous Required) AppCheck->Synth Coupling BioAssay Bio-Assay / HPLC (Water Tolerant) AppCheck->BioAssay Analysis DMF_Route Solvent: Anhydrous DMF Synth->DMF_Route DMSO_Route Solvent: DMSO BioAssay->DMSO_Route Cloudy Visual Check: Cloudy/Suspension? DMF_Route->Cloudy Action_Acid Add 5% v/v 1M HCl (Form HCl Salt) DMSO_Route->Action_Acid Action_Base Add 2.0 eq DIPEA (Break Zwitterion) Cloudy->Action_Base Yes Success Clear Solution (Ready for Use) Cloudy->Success No (Rare) Action_LiCl Add 0.5M LiCl (Disrupt Aggregation) Action_Base->Action_LiCl If still cloudy/gel Action_LiCl->Success Action_Acid->Success

Caption: Decision tree for solubilizing zwitterionic fluorinated amino acids based on experimental requirements.

Comparative Data: Solvent & Additive Effects[4]

The following table summarizes the solubility behavior of fluorinated zwitterionic amino acids based on solvent environment.

Solvent SystemSolubility PotentialMechanism of ActionRisk Factor
Pure DMF Very Low (< 1 mM)Cannot break zwitterionic lattice.Suspension will clog frits/lines.
Pure DMSO Low to ModerateDipole stabilization of zwitterion.High viscosity; hygroscopic nature may introduce water.
DMF + 1% TFA HighProtonates

, forming soluble cation.
Acid may cleave acid-sensitive protecting groups (e.g., Trt).
DMF + DIPEA HighDeprotonates

, forming soluble anion.
May cause racemization if left too long before coupling.
DMF + 0.5M LiCl Optimal for Synthesis Chaotropic disruption of aggregates.LiCl must be washed out later; corrosive to steel over time.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to improve solubility? A: Yes, but with caution. You may heat DMF or DMSO solutions up to 45-50°C . Do not exceed 60°C, especially with fluorinated derivatives, as they can be prone to degradation or racemization at high temperatures in basic environments.

Q: Why does my solution gel after standing for 1 hour? A: This is likely due to the "2,5-difluoro" stacking effect. The fluorinated rings stack like plates, trapping solvent.

  • Immediate Fix: Sonicate the sample for 1 minute.

  • Prevention: Add 0.4M LiCl or pseudoproline derivatives to the sequence if this occurs during peptide synthesis.

Q: Is it better to use the HCl salt form of the amino acid? A: Yes. If you can purchase or convert the amino acid to its Hydrochloride (HCl) salt, it will dissolve much more readily in DMF/DMSO because the lattice energy is lower and the zwitterion is already broken.

Q: My coupling efficiency is low even though it dissolved. Why? A: Fluorine is electron-withdrawing. This reduces the nucleophilicity of the amine (if it's the N-terminal) or alters the reactivity of the carboxylate. Ensure you are using a strong activator like HATU or PyAOP rather than standard HBTU, and extend coupling times to 2 hours.

References

  • Biotage. (2023).[4] What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Sami, S. et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubChem. (2025).[5][6] Compound Summary: 3,5-Difluorophenylalanine (Structural Analog). Retrieved from [Link]

Sources

Optimization

Troubleshooting low yields in fluorinated homophenylalanine synthesis

Welcome to the Advanced Troubleshooting Portal for the synthesis of fluorinated homophenylalanine derivatives. The introduction of fluorine atoms into the homophenylalanine scaffold profoundly alters its steric and elect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for the synthesis of fluorinated homophenylalanine derivatives. The introduction of fluorine atoms into the homophenylalanine scaffold profoundly alters its steric and electronic landscape, modulating hydrophobicity, acidity, and protein-ligand interactions[1][2]. However, these same properties often lead to synthetic bottlenecks, including defluorination, enamine hydrolysis, and severe enzymatic substrate inhibition[3][4].

This guide provides field-proven, self-validating protocols to help researchers and drug development professionals overcome these specific challenges.

Workflow & Diagnostics

Before diving into specific protocols, use the diagnostic logic tree below to isolate the root cause of your low yields based on your chosen synthetic route.

TroubleshootingTree Start Low Yield in Fluorinated Homophenylalanine Synthesis Chem Chemical Route (Hydrogenation/Coupling) Start->Chem Bio Biocatalytic Route (PheDH/Transaminase) Start->Bio ChemIssue Defluorination or Enamine Hydrolysis? Chem->ChemIssue BioIssue Steric Hindrance or Substrate Inhibition? Bio->BioIssue ChemFix Protocol: Anhydrous Conditions, Screen Bulky Pd/Rh Ligands ChemIssue->ChemFix Yes BioFix Protocol: Fed-Batch Addition, Use Engineered PheDH BioIssue->BioFix Yes

Troubleshooting Logic Tree for Low Yields in Fluorinated Homophenylalanine Synthesis.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I observing significant defluorination and low yields during the palladium-catalyzed cross-coupling of fluorinated precursors?

Causality Analysis: Fluorine's high electronegativity strongly polarizes adjacent carbon bonds. In fluorinated aryl or alkyl halides, the C–F bond can undergo unintended oxidative addition with electron-rich Pd(0) catalysts. Furthermore, if the intermediate is sp³ hybridized, it is highly susceptible to β-fluoride elimination. While the 1 of an aryl halide with the zinc homoenolate of protected iodoalanine is a preferred method, trace moisture or overly basic conditions will rapidly degrade the fluorinated substrate[1].

Self-Validating Protocol: Modified Anhydrous Negishi Coupling

  • System Purging: Flame-dry all Schlenk flasks under vacuum and backfill with ultra-pure Argon three times. Use strictly anhydrous THF (distilled over Na/benzophenone).

  • Zinc Homoenolate Generation: React the protected (R)-iodoalanine (1.0 eq) with activated zinc dust (2.0 eq) in THF at 40°C for 1 hour.

    • Validation Check: Remove a 10 µL aliquot and quench with a drop of 0.1 M iodine solution. Rapid decolorization confirms the successful formation of the organozinc reagent.

  • Catalyst Assembly: In a separate flask, dissolve Pd₂(dba)₃ (2 mol%) and a bulky, electron-deficient ligand like RuPhos (4 mol%) in THF. The steric bulk of RuPhos accelerates reductive elimination, outcompeting the parasitic β-fluoride elimination pathway.

  • Coupling: Add the fluorinated benzyl halide dropwise to the catalyst, followed by the zinc homoenolate via syringe pump over 30 minutes. Maintain at 50°C for 12 hours.

  • Quench & Isolate: Quench with saturated NH₄Cl (aqueous) at 0°C. Extract with ethyl acetate and purify via flash chromatography.

Q2: My enzymatic asymmetric reductive amination of fluorinated 2-oxo-4-phenylbutyric acid (2-OPBA) stalls at 40% conversion. How can I improve this?

Causality Analysis: Biocatalytic synthesis using Phenylalanine Dehydrogenase (PheDH) or transaminases is highly enantioselective but suffers from two major failure modes. First, the extended carbon chain of homophenylalanine combined with the bulky hydration sphere of fluorine causes 4 within the wild-type enzyme's active site[4]. Second, high concentrations of the fluorinated 2-OPBA substrate act as an allosteric inhibitor, creating dead-end enzyme-substrate complexes that halt the catalytic cycle[5].

Self-Validating Protocol: Fed-Batch Biocatalysis with in situ Precipitation

  • Biocatalyst Selection: Utilize a structure-guided engineered PheDH (e.g., Bacillus badius PheDH variants with expanded hydrophobic pockets) coupled with Formate Dehydrogenase (FDH) for continuous NADH recycling[4].

  • Reaction Matrix Setup: Prepare a 100 mM ammonium formate buffer (pH 8.0) containing 1 mM NAD⁺ and the coupled enzymes (10 U/mL each).

  • Fed-Batch Substrate Addition: Do NOT add the fluorinated 2-OPBA as a single bolus. Instead, use a programmable syringe pump to feed the substrate at a rate of 5–10 mM/hour, ensuring the instantaneous concentration remains below the 40 mM inhibition threshold.

    • Validation Check: Continuously monitor the UV absorbance at 340 nm. A steady plateau indicates a perfect balance between NADH generation (by FDH) and consumption (by PheDH). A sharp spike or drop indicates the feed rate is mismatched.

  • Product Recovery: Due to the low aqueous solubility of fluorinated homophenylalanine, the enantiopure product (>99% ee) will spontaneously crystallize out of the reaction mixture, driving the equilibrium forward. Isolate via centrifugation at 5000 × g.

Q3: During the asymmetric hydrogenation of fluorinated enamines, I get poor enantiomeric excess (ee) and detect keto-ester byproducts. What is going wrong?

Causality Analysis: Fluorinated enamines are highly susceptible to hydrolysis back to the corresponding ketone and amine. This is exacerbated by the electron-withdrawing nature of the fluoroalkyl groups, which increases the electrophilicity of the enamine double bond. If hydrolysis occurs, the resulting ketone is non-selectively reduced, destroying the enantiomeric excess. Additionally, 3 from degradation can poison the chiral Rhodium or Ruthenium catalysts[3].

Self-Validating Protocol: Ultra-Dry Asymmetric Hydrogenation

  • Solvent & Substrate Purification: Distill dichloromethane over CaH₂. Dissolve the fluorinated enamine in the dry solvent and stir over freshly activated 5Å molecular sieves for 2 hours prior to the reaction.

  • Catalyst Loading: Inside an argon-filled glovebox, load 1-2 mol% of a Rh-BisP* or Ru-BINAP catalyst into a high-pressure autoclave.

  • Hydrogenation: Transfer the enamine solution to the autoclave. Purge with H₂ gas three times, then pressurize to 10 atm. Stir at 25°C for 24 hours.

    • Validation Check: Perform a GC-MS analysis of a crude reaction aliquot. The presence of <1% hydrolyzed keto-ester byproduct validates that the anhydrous conditions were successfully maintained.

  • Deprotection: Release pressure, filter through a short pad of silica to remove the catalyst, and proceed with standard Boc/Fmoc deprotection to yield the free fluorinated amino acid.

Quantitative Data Summary

To assist in selecting the optimal synthetic strategy, the following table summarizes the performance metrics and primary failure modes of the three main pathways for fluorinated homophenylalanine synthesis.

Synthesis RouteTypical Yield (%)Typical Enantiomeric Excess (ee %)Primary Failure ModeRecommended Troubleshooting Action
Enzymatic Reductive Amination 85 - 95%> 99%Substrate inhibition by keto-acidImplement fed-batch addition (<10 mM/hr)
Pd-Catalyzed Negishi Coupling 60 - 75%90 - 95%β-fluoride elimination / defluorinationUse bulky ligands (RuPhos) & strict anhydrous conditions
Asymmetric Hydrogenation 70 - 85%85 - 98%Enamine hydrolysis to ketonePre-dry substrate with 5Å molecular sieves
References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • The synthesis of L-(+)

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing Hydrophobic Fluorinated Amino Acids

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming the "Fluorous Effect" in Peptide Purification Introduction: The "Fluorous" Challenge Welcome to the technical guide for handli...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming the "Fluorous Effect" in Peptide Purification

Introduction: The "Fluorous" Challenge

Welcome to the technical guide for handling fluorinated peptides. If you are here, you are likely experiencing one of three failures: (1) The peptide won't dissolve , (2) It elutes as a broad smear (or not at all) , or (3) You cannot separate the fluorinated product from the non-fluorinated impurity.

The Science: Fluorinated amino acids (e.g., hexafluoroleucine, trifluoromethylphenylalanine) introduce a unique physicochemical property known as the Fluorous Effect . Fluorine is highly hydrophobic but not always lipophilic; it prefers to interact with itself (fluorine-fluorine interactions) rather than hydrocarbon solvents. This leads to the formation of "fluorous cores"—extremely stable, hydrophobic aggregates that resist standard C18 purification and solubility protocols.

Module 1: Solubilization Protocols (The Critical First Step)

Diagnosis: 90% of purification failures for fluorinated peptides occur before the sample hits the column. If the peptide is aggregated in the vial, it will aggregate on the column.

Troubleshooting Q&A

Q: My peptide is insoluble in water, acetonitrile, and even DMSO. What now? A: You must disrupt the secondary structure (often


-sheets) stabilized by the fluorinated side chains. Standard organic solvents are insufficient. You require fluorinated alcohols.[1]

The Solution: The "HFIP Trick" Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are potent disruptors of peptide aggregation.[1] They function by displacing water and strengthening intramolecular


-helices while breaking intermolecular 

-sheet aggregates [1].
Protocol: The Fluorinated Dissolution Workflow
  • Initial Solubilization: Dissolve the crude peptide in 100% HFIP (or TFE).

    • Target Concentration: 5–10 mg/mL.

    • Observation: The solution should turn clear immediately.

  • Disaggregation: Sonicate for 5 minutes.

  • Solvent Exchange (The "Pop" Method):

    • HFIP is incompatible with most prep-HPLC injections (it causes massive solvent peaks and early elution).

    • Step A: Dilute the HFIP solution 1:1 with water/acetonitrile.

    • Step B: If precipitation occurs, STOP . You must inject using the "Sandwich Injection" method (see Module 4).

    • Step C: If stable, lyophilize the HFIP solution completely. The resulting powder is often amorphous and more soluble in standard mobile phases than the original crude.

Data: Solubilizing Potential of Solvents

SolventPolarityDisaggregation PowerRecommended Use
Water/MeCN High/MedLowStandard Peptides (Avoid for Fluorous)
DMSO HighMediumGeneral Hydrophobic Peptides
TFE MediumHighModerate Aggregates
HFIP LowVery High Severe Aggregates / Fluorous Peptides
HFIP/DCM (1:1) LowMaximum Completely Insoluble Protected Peptides
Module 2: Chromatographic Strategy

Diagnosis: Standard C18 columns often fail because fluorinated peptides bind too tightly (irreversible adsorption) or co-elute with non-fluorinated deletion sequences due to lack of selectivity.

Visual Guide: Column Selection Logic

ColumnSelection cluster_legend Mechanism Start Select Stationary Phase IsSeparation Problem: Separation or Recovery? Start->IsSeparation Recovery Problem: Low Recovery (Stuck on Column) IsSeparation->Recovery Separation Problem: Selectivity (Co-eluting Impurities) IsSeparation->Separation C4 Use C4 or C8 Column (Lower Hydrophobicity) Recovery->C4 PFP Use PFP (Pentafluorophenyl) (Fluorophilic Selectivity) Separation->PFP Temp CRITICAL: Set Temp > 60°C C4->Temp PFP->Temp Enhances Mass Transfer PFP_Mech PFP Mechanism: Pi-Pi Interactions + Fluorine-Fluorine Affinity PFP->PFP_Mech

Figure 1: Decision matrix for stationary phase selection based on the specific failure mode (Recovery vs. Selectivity).

Technical Deep Dive: The PFP Stationary Phase

Q: Why use a Pentafluorophenyl (PFP) column instead of C18? A: PFP columns offer an orthogonal separation mechanism.[2]

  • Fluorophilic Retention: Fluorinated peptides interact preferentially with the fluorinated ring on the stationary phase via fluorine-fluorine interactions. This often increases the retention of the target peptide relative to its non-fluorinated impurities (e.g., des-fluoro analogs), pulling the peaks apart [2].

  • Pi-Pi Interactions: The electron-deficient aromatic ring of the PFP phase interacts with aromatic residues (Phe, Tyr, Trp) in your peptide.

Protocol: Elevated Temperature HPLC

Requirement: You must heat the column.

  • Set Point: 60°C to 80°C.

  • Why?

    • Thermodynamics: Hydrophobic interaction is entropy-driven. While retention might decrease slightly, the mass transfer improves significantly.

    • Kinetics: Heat provides the energy to break the intermolecular H-bonds causing peak tailing.

    • Result: Sharper peaks and recovery of "missing" mass [3].

Module 3: Fluorous Solid-Phase Extraction (F-SPE)

Context: If your peptide contains a specific fluorous tag (e.g.,


) or a very high density of fluorinated amino acids, HPLC may be overkill. F-SPE is a "digital" purification method—it's either on or off.

Mechanism: Fluorous silica contains perfluorooctyl chains. It retains only fluorinated molecules when eluted with fluorophobic solvents (like water/MeOH), allowing non-fluorinated impurities to wash away.

F-SPE Workflow
StepSolvent SystemActionWhere is the Peptide?
1. Load DMF/Water (High polarity)Load crude sampleBound to Resin
2. Wash 80% MeOH / 20% WaterWash away non-fluorinated impuritiesBound to Resin
3. Elute 100% MeOH or THFRelease fluorinated peptideIn Eluate

Note: This is highly effective for separating a fluorinated peptide from its non-fluorinated "deletion" sequences (missing the fluorinated amino acid) [4].

Module 4: Troubleshooting Common Anomalies

Issue 1: "Ghost Peaks" or Carryover

  • Cause: Fluorinated peptides are "sticky." They may adsorb to the PEEK tubing or the injector needle and leach out in subsequent runs.

  • Fix:

    • Switch to steel or titanium flow paths if possible (less hydrophobic adsorption than PEEK).

    • Needle Wash: Use 100% Isopropanol or TFE as the needle wash solvent.

    • Blank Runs: Run a "Sawtooth" gradient (0% -> 100% B -> 0% B rapid cycling) with 0.1% TFA in TFE between runs.

Issue 2: Broad, Tailing Peaks

  • Cause: On-column aggregation. The local concentration of peptide on the resin is high, forcing them to aggregate.

  • Fix: Add a chaotropic agent to the mobile phase.

    • Modifier: Add 0.1% Perchloric Acid (HClO4) instead of TFA (Warning: Explosive risk with organic salts—handle with extreme care).

    • Safer Alternative: Use Hexafluoroacetone (HFA) adducts or simply increase the column temperature to 80°C.

Issue 3: Peptide precipitates upon injection

  • Fix: The Sandwich Injection Method .

    • Draw 50 µL Mobile Phase A (Water).

    • Draw 10 µL Air gap.

    • Draw Sample (dissolved in HFIP/DMSO).

    • Draw 10 µL Air gap.

    • Draw 50 µL Mobile Phase B (MeCN).

    • Result: This prevents the sample from crashing out in the loop before reaching the column.

References
  • Dandekar, M. et al. (2015). "Self-Assembly of Aβ40, Aβ42 and Aβ43 Peptides in Aqueous Mixtures of Fluorinated Alcohols." PLOS ONE.

  • Regalado, E. L. et al. (2015).[3] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals." Journal of Chromatography A.

  • Agilent Technologies. (2000). "Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides." Application Note.

  • Zhang, W. (2009). "Synthetic applications of fluorous solid-phase extraction (F-SPE)." Chemical Reviews / PMC.

Sources

Optimization

Optimizing deprotection times for Fmoc-2,5-Difluoro-D-homophenylalanine

Topic: Optimizing deprotection times for Fmoc-2,5-Difluoro-D-homophenylalanine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1] Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing deprotection times for Fmoc-2,5-Difluoro-D-homophenylalanine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Product: Fmoc-2,5-Difluoro-D-homophenylalanine (Fmoc-2,5-F2-D-Hph-OH) Application: Solid-Phase Peptide Synthesis (SPPS) Critical Challenge: Hydrophobic Aggregation & Steric Shielding

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when removing the Fmoc protecting group from Fmoc-2,5-Difluoro-D-homophenylalanine . Due to the unique physicochemical properties of this non-standard amino acid—specifically the lipophilicity of the difluorinated homophenyl side chain—standard deprotection protocols often yield suboptimal results.

This guide provides field-proven optimization strategies to ensure high-purity synthesis.

Core Technical Analysis

Why Standard Deprotection Fails

The 2,5-difluoro-D-homophenylalanine residue presents a "double threat" to synthesis efficiency:

  • Hydrophobic Collapse: The addition of two fluorine atoms to the homophenyl ring significantly increases the lipophilicity of the side chain. This promotes strong inter-chain hydrophobic interactions, leading to "beta-sheet" type aggregation on the resin. The Fmoc group becomes buried within these aggregates, inaccessible to the deprotection base.

  • Steric Bulk: While "homo" amino acids (one extra methylene group) are generally more flexible than their parent counterparts, the bulky difluorophenyl group can fold back, shielding the N-terminal carbamate.

Consequence: Standard 20% piperidine treatment often results in incomplete deprotection , leading to deletion sequences (missing residues) or capped truncated peptides in subsequent steps.

Troubleshooting & FAQs

Issue 1: Incomplete Deprotection (Deletion Sequences)

Q: I am seeing a significant [M-Residue] peak in my mass spec. Is 20% piperidine sufficient for this residue?

A: Likely not. For aggregation-prone residues like 2,5-F2-D-Hph, standard piperidine/DMF kinetics are often too slow to overcome the hydrophobic collapse before the resin tracks are washed.

Root Cause: The deprotection reagent cannot penetrate the solvated peptide aggregate. Solution: You must disrupt the secondary structure during the deprotection step.

Recommended Protocol Adjustment:

  • Add a Chaotropic Salt: Supplement your deprotection cocktail with 0.1 M HOBt (Hydroxybenzotriazole) or Oxyma Pure . This disrupts hydrogen bonding and improves solvation.

  • Switch Solvent: If using DMF, switch to NMP (N-methyl-2-pyrrolidone) , which has superior solvating power for hydrophobic peptides.

  • Elevate Temperature: Perform the deprotection at 40°C .

Issue 2: "Difficult" Deprotection vs. Slow Kinetics

Q: I extended the reaction time to 60 minutes, but the Kaiser test is still equivocal. Should I go longer?

A: No. Extending exposure to piperidine beyond 30-40 minutes increases the risk of side reactions (like aspartimide formation in adjacent residues) without significantly improving yield. If it hasn't worked in 30 minutes, the issue is thermodynamic (aggregation), not kinetic.

Solution: Switch to a stronger, non-nucleophilic base cocktail.

  • Protocol: Use 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF .

  • Mechanism: DBU is a stronger base that drives the E1cB elimination mechanism faster, while piperazine acts as an efficient scavenger for the dibenzofulvene byproduct.

Issue 3: Diketopiperazine (DKP) Formation

Q: My peptide is truncated at the 2,5-F2-D-Hph residue. Could this be DKP formation?

A: Yes, especially if the 2,5-F2-D-Hph is the second or third residue from the N-terminus (e.g., Fmoc-AA-Pro-...).

Mechanism: The free amine generated after deprotection attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. Risk Factor: The "D" configuration combined with the flexible "homo" linker can adopt conformations favorable for this back-biting. Solution:

  • Shorten Deprotection Time: Use the DBU/Piperazine cocktail (described above) for strictly 2 x 3 minutes . Fast deprotection minimizes the time the free amine sits in a basic environment before the next coupling.[2]

  • Use Trityl Linkers: If possible, use 2-Chlorotrityl chloride (2-CTC) resin, which is sterically bulky and prevents DKP formation.

Optimization Logic & Workflow

The following diagram illustrates the decision process for optimizing deprotection based on real-time monitoring.

DeprotectionOptimization Start Start: Fmoc-2,5-F2-D-Hph-OH Deprotection Standard Standard Protocol 20% Piperidine/DMF 2 x 10 min Start->Standard Monitor Monitor Completeness (UV/Kaiser/HPLC) Standard->Monitor Result_Good Complete Removal (>99%) Monitor->Result_Good Pass Result_Bad Incomplete (Peak Broadening/Adducts) Monitor->Result_Bad Fail Proceed Proceed to Next Coupling Result_Good->Proceed Branch_Agg Is Aggregation Suspected? (Hydrophobic Sequence) Result_Bad->Branch_Agg Solvent_Opt Solvent Optimization Switch to NMP + 0.1M HOBt Branch_Agg->Solvent_Opt Step 1: Solvation Base_Opt Base Optimization 2% DBU + 5% Piperazine (Short Cycles: 2 x 5 min) Branch_Agg->Base_Opt Step 2: Kinetics Heat_Opt Thermal Assist Microwave or 40°C Branch_Agg->Heat_Opt Step 3: Energy Solvent_Opt->Monitor Retest Base_Opt->Monitor Retest Heat_Opt->Monitor Retest

Caption: Decision tree for optimizing Fmoc removal based on aggregation and kinetic barriers.

Experimental Protocols

Method A: Enhanced Solvation (First Line Defense)

Use this for sequences with moderate aggregation.

ComponentQuantity/ConditionPurpose
Base 20% Piperidine (v/v)Standard deprotection agent.[3][4][5]
Solvent NMP (N-methyl-2-pyrrolidone)Breaks hydrophobic aggregates better than DMF.
Additive 0.1 M HOBtDisrupts secondary structure hydrogen bonding.
Cycles 2 x 15 minutesExtended time with improved solvation.
Temperature Room Temperature (25°C)Standard.

Procedure:

  • Drain reaction vessel.[6]

  • Wash resin with NMP (3 x 1 min).

  • Add Enhanced Cocktail (10 mL per gram of resin).

  • Agitate for 15 minutes. Drain.

  • Repeat step 3 and 4.

  • Wash extensively with NMP and DCM.[2]

Method B: High-Efficiency DBU Cocktail (For Stubborn Residues)

Use this when Method A fails or for extremely bulky sequences. Note: DBU is a strong base; limit exposure time.

ComponentQuantity/ConditionPurpose
Base 1 2% DBU (v/v)Strong, non-nucleophilic base for rapid E1cB elimination.
Base 2 5% Piperazine (w/v)Efficient scavenger for dibenzofulvene (prevents adducts).
Solvent DMF or NMPCarrier solvent.[3][5][6][7]
Cycles 2 x 5 minutesShort bursts to prevent side reactions.
Temperature Room TemperatureHeat is generally not needed with DBU.

Procedure:

  • Prepare solution: Dissolve 5g Piperazine in 80mL NMP, add 2mL DBU, dilute to 100mL.

  • Swell resin in NMP.[2]

  • Add DBU/Piperazine Cocktail .

  • Agitate for 5 minutes . Drain immediately.

  • Repeat once.

  • Crucial: Wash resin immediately with DMF (5 x 1 min) to remove all traces of DBU before coupling.

References

  • BenchChem. (2025).[2][6][7] Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. Retrieved from 6[6][7]

  • RSC Advances. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[8] Retrieved from

  • National Institutes of Health (NIH). (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from 3

  • Peptide.com. (n.d.). Amino Acid Derivatives for Peptide Synthesis: Fmoc Deprotection Strategies. Retrieved from 9

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,5-Difluoro-D-homophenylalanine Ligation

Welcome to the technical support center for navigating the challenges associated with the ligation of sterically hindered amino acids, with a specific focus on 2,5-Difluoro-D-homophenylalanine. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with the ligation of sterically hindered amino acids, with a specific focus on 2,5-Difluoro-D-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique building block into their peptide synthesis workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve successful coupling and high-purity products.

The incorporation of non-natural amino acids like 2,5-Difluoro-D-homophenylalanine is a powerful strategy in medicinal chemistry to enhance the metabolic stability and modulate the biological activity of peptides.[1] However, the bulky nature of the homophenylalanine side chain, compounded by the electronic effects of the fluorine substituents, presents significant steric challenges during peptide bond formation. This guide will equip you with the knowledge and techniques to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the ligation of 2,5-Difluoro-D-homophenylalanine, providing explanations for the underlying causes and actionable solutions.

Question 1: My coupling reaction is incomplete or has a very low yield. What are the likely causes and how can I improve it?

Answer:

Incomplete or low-yield couplings with sterically hindered amino acids like 2,5-Difluoro-D-homophenylalanine are common and can stem from several factors.

Root Cause Analysis & Solutions:

  • Insufficient Activating Reagent Potency: Standard carbodiimide reagents such as DCC and DIC may not be strong enough to activate the carboxylic acid of the sterically demanding 2,5-Difluoro-D-homophenylalanine effectively.[2]

    • Solution: Switch to more potent in-situ activating reagents. Aminium/uronium salts like HATU , HBTU , or HCTU , and phosphonium salts like PyBOP or PyAOP are significantly more effective.[2][3][4] These reagents form highly reactive esters that can overcome the steric barrier.[2] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly successful strategy.[2][5]

  • Inadequate Reaction Time or Temperature: Steric hindrance slows down the kinetics of the coupling reaction.[2]

    • Solution:

      • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[2]

      • Elevated Temperature: Gentle heating can help overcome the activation energy barrier. However, this must be done cautiously to minimize the risk of racemization.[2][6]

      • Microwave-Assisted Peptide Synthesis (MA-SPPS): This technique is highly effective for driving difficult couplings to completion rapidly by using microwave energy to heat the reaction.[2]

  • Suboptimal Solvent Choice: The solvent's ability to solvate the growing peptide chain on the solid support is crucial for a successful coupling.[2] Poor solvation can lead to peptide aggregation, further impeding the reaction.[2][7]

    • Solution: N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Double Coupling Strategy: For very difficult couplings, a single coupling step may not be sufficient.

    • Solution: Perform a "double coupling" where the coupling step is repeated with a fresh solution of the activated amino acid after the first coupling is complete.[2]

Question 2: I'm observing significant racemization of the 2,5-Difluoro-D-homophenylalanine residue. How can I minimize this side reaction?

Answer:

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern, especially when dealing with non-natural D-amino acids and using highly activating coupling conditions.

Root Cause Analysis & Solutions:

  • Over-activation of the Carboxylic Acid: Highly reactive activated esters can be more prone to racemization through the formation of an oxazolone intermediate.[7][8]

    • Solution:

      • Use of Additives: The addition of a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) is crucial.[7][9] These additives form less reactive, but still efficient, active esters that minimize racemization.

      • Control of Base: The type and amount of base used can influence racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary to facilitate the reaction.[3][10] An excess of base can promote racemization.[6]

  • Elevated Temperature: As mentioned previously, while heat can drive the reaction forward, it can also increase the rate of racemization.[6]

    • Solution: If using elevated temperatures, carefully optimize the temperature and reaction time to find a balance between coupling efficiency and the preservation of stereochemistry. Consider performing the coupling at a lower temperature for a longer duration.

Question 3: I'm seeing unexpected side products in my final cleaved peptide. What could they be and how can I prevent them?

Answer:

The presence of fluorine atoms on the phenyl ring can influence the reactivity of the amino acid and potentially lead to side reactions.

Root Cause Analysis & Solutions:

  • Diketopiperazine Formation: This is a common side reaction, particularly at the dipeptide stage, and is more prevalent in Fmoc-based synthesis.[7]

    • Solution: If synthesizing a dipeptide with 2,5-Difluoro-D-homophenylalanine at the C-terminus, consider using a resin with a sterically bulky linker, such as 2-chlorotrityl chloride resin, which can inhibit diketopiperazine formation.[7]

  • Side-Chain Acylation: While the fluorine atoms are generally unreactive under standard peptide synthesis conditions, highly activated species could potentially interact with the electron-rich aromatic ring, although this is less common.

    • Solution: Ensuring complete deprotection of the N-terminal amine and using the appropriate stoichiometry of reagents will minimize the presence of highly reactive species that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent do you recommend as a starting point for 2,5-Difluoro-D-homophenylalanine?

A1: For a first attempt, HATU in the presence of DIPEA is an excellent choice.[3] It is a highly effective coupling reagent for sterically hindered amino acids and generally provides good yields with low racemization when used correctly.[3][11]

Q2: Is it necessary to use a special protecting group for the N-terminus of 2,5-Difluoro-D-homophenylalanine?

A2: The standard Fmoc or Boc protecting groups are generally suitable. The choice of protecting group will depend on your overall synthetic strategy (solid-phase or solution-phase) and the other amino acids in your sequence.

Q3: Can the fluorine atoms on the phenyl ring interfere with the coupling reaction?

A3: The electron-withdrawing nature of the fluorine atoms can slightly alter the electronic properties of the aromatic ring.[12][13] However, the primary challenge in the ligation of 2,5-Difluoro-D-homophenylalanine is the steric bulk of the homophenylalanine side chain. The electronic effects of the fluorine atoms are generally secondary to the steric hindrance.

Q4: How does the D-configuration of the amino acid affect the ligation?

A4: The D-configuration itself does not inherently make the ligation more difficult than its L-counterpart from a chemical reactivity standpoint. However, it is a non-natural configuration, and ensuring its stereochemical purity is paramount, making the control of racemization particularly critical.

Experimental Protocols & Data

Protocol 1: HATU-Mediated Double Coupling of 2,5-Difluoro-D-homophenylalanine

This protocol is recommended for overcoming the steric hindrance associated with 2,5-Difluoro-D-homophenylalanine.

Step-by-Step Methodology:

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF. Deprotect the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF).

  • Resin Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

  • First Coupling - Pre-activation: In a separate vessel, dissolve Fmoc-2,5-Difluoro-D-homophenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Resin Washing: Wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 3 through 5 with a fresh solution of activated amino acid to ensure the reaction goes to completion.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Final Washing: Wash the resin with DMF and then with DCM before proceeding to the next deprotection step.

Data Summary: Recommended Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentActive Ester FormedReactivityNotes
DCC/DICO-acylisoureaLowOften insufficient for sterically hindered couplings.[2]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may not be sufficient for highly hindered residues.
HATUOAt esterHighVery effective for hindered couplings with low racemization.[3][11]
HCTUO-6-ClBt esterHighMore reactive than HBTU.
Acyl FluorideAcyl FluorideVery HighExcellent for extremely hindered couplings.[2][5]

Visualizing the Workflow

Ligation Workflow for Sterically Hindered Amino Acids

Ligation_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Preactivation Pre-activation (Amino Acid, HATU, DIPEA) Preactivation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Caption: Standard solid-phase peptide synthesis cycle for incorporating a sterically hindered amino acid.

Mechanism of Racemization Suppression by HOBt

Racemization_Suppression Activated_AA Activated Amino Acid (Highly Reactive) Oxazolone Oxazolone Intermediate (Leads to Racemization) Activated_AA->Oxazolone Without HOBt HOBt_Ester HOBt Active Ester (Less Reactive) Activated_AA->HOBt_Ester With HOBt Peptide_Bond Peptide Bond Formation Oxazolone->Peptide_Bond Racemized Product HOBt_Ester->Peptide_Bond Chirally Pure Product

Caption: HOBt intercepts the highly reactive activated amino acid to prevent the formation of the racemization-prone oxazolone intermediate.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Retrieved March 7, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved March 7, 2026, from [Link]

  • Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • 9.2 Peptide bond formation - Organic Chemistry II - Fiveable. (2025, August 15). Retrieved March 7, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Retrieved March 7, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • A fluorine-thiol displacement reaction as a peptide stapling platform. (2022, January 19). Retrieved March 7, 2026, from [Link]

  • Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site - Oxford Academic. (2018, December 6). Retrieved March 7, 2026, from [Link]

  • Efficient and directed peptide bond formation in the gas phase via ion/ion reactions - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - ResearchGate. (2025, June 12). Retrieved March 7, 2026, from [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12). Retrieved March 7, 2026, from [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B. (2025, May 6). Retrieved March 7, 2026, from [Link]

  • Side Reactions in Peptide Synthesis - Scilit. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15). Retrieved March 7, 2026, from [Link]

  • Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Peptide Bond Formations through Flow Chemistry. - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • Peptide bond formation involving side chains of charged amino acids. (2019, December 17). Retrieved March 7, 2026, from [Link]

  • Best peptide coupling method in DMF? : r/Chempros - Reddit. (2024, August 22). Retrieved March 7, 2026, from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (2024, April 29). Retrieved March 7, 2026, from [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine s - SciSpace. (2021, July 13). Retrieved March 7, 2026, from [Link]

  • (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed. (2021, October 24). Retrieved March 7, 2026, from [Link]

Sources

Optimization

Mass spectrometry fragmentation patterns of 2,5-Difluoro-D-homophenylalanine

Topic: Mass spectrometry fragmentation patterns of 2,5-Difluoro-D-homophenylalanine Content type: Technical Support Center (Troubleshooting & FAQ) Product Code: (Generic) | CAS: N/A (Analog Reference) Application: Unnatu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 2,5-Difluoro-D-homophenylalanine Content type: Technical Support Center (Troubleshooting & FAQ)

Product Code: (Generic) | CAS: N/A (Analog Reference) Application: Unnatural Amino Acid Analysis, Peptide Synthesis QC, DMPK Studies

System Overview & Mechanism

2,5-Difluoro-D-homophenylalanine is a non-proteinogenic amino acid used to modify peptide potency and stability. Unlike standard Phenylalanine (Phe), it possesses an extended ethylene side chain (homo-) and specific fluorination on the aromatic ring.

In mass spectrometry (ESI-MS/MS), this molecule follows a predictable but distinct fragmentation pathway governed by the stability of the fluorinated aromatic moiety and the "homo" alkyl chain.

Core Fragmentation Pathway

The fragmentation is dominated by the formation of the Immonium Ion and the Fluorinated Tropylium/Benzyl Ion .

  • Precursor Ion

    
    :  m/z 216.08
    
  • Primary Transition (Quantifier): m/z 216

    
     170 (Immonium Ion)
    
  • Secondary Transition (Qualifier): m/z 216

    
     127 (Fluorinated Benzyl Ion)
    

FragmentationPathway Precursor [M+H]+ m/z 216.08 (Parent) Immonium Immonium Ion [R-CH=NH2]+ m/z 170.08 Precursor->Immonium - (CO + H2O) (46 Da) Benzyl 2,5-F2-Benzyl Ion [C7H5F2]+ m/z 127.04 Precursor->Benzyl Benzylic Cleavage AmmoniaLoss [M+H-NH3]+ m/z 199.05 Precursor->AmmoniaLoss - NH3 (17 Da) Immonium->Benzyl - C2H4N (Secondary)

Figure 1: Primary fragmentation pathways for 2,5-Difluoro-D-homophenylalanine under ESI-CID conditions.

Diagnostic Ion Table

Use these values to program your Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) methods.

Ion Identitym/z (Monoisotopic)FormulaOrigin/MechanismRelative Intensity
Precursor 216.083

Protonated Molecule100% (MS1)
Immonium 170.078

Loss of CO + H₂O (or HCOOH)High (Base Peak)
Benzyl 127.036

Cleavage of side chainMedium
Ammonia Loss 199.057

Neutral loss of NH₃Low/Medium
Water Loss 198.073

Neutral loss of H₂OLow

Note: The mass shift of +36 Da relative to standard Homophenylalanine (m/z 134 Immonium) is diagnostic for the two fluorine substitutions.

Troubleshooting Guide & FAQs

Q1: I see the parent mass (216), but the fragmentation efficiency is very low. Why?

Diagnosis: Fluorine atoms are highly electronegative, which can stabilize the C-F bond and the aromatic ring, making the molecule more resistant to fragmentation compared to non-fluorinated analogs. Solution:

  • Increase Collision Energy (CE): Step up your CE by 3–5 eV compared to standard Phenylalanine methods.

  • Check Gas Pressure: Ensure your collision cell gas (Argon/Nitrogen) pressure is optimized.

  • Switch Ionization Mode: If ESI is failing, APCI (Atmospheric Pressure Chemical Ionization) often yields better fragmentation for stable aromatic compounds.

Q2: How do I distinguish 2,5-Difluoro-D-homophenylalanine from its isomer 2,4-Difluoro-D-homophenylalanine?

Critical Insight: Mass spectrometry (MS/MS) is generally insufficient to distinguish positional isomers of fluorinated phenyl rings because the fragments (m/z 170 and 127) are identical in mass. Protocol for Separation:

  • Chromatography is King: You must separate these isomers on the LC column before the MS.

  • Recommended Column: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases interact specifically with the fluorine distribution on the aromatic ring (pi-pi interactions), providing better selectivity than C18.

  • 19F NMR: If you have the pure standard, 19F NMR is the gold standard for structural confirmation. The 2,5-substitution pattern shows a distinct coupling pattern (para-relationship between fluorines) compared to 2,4 (meta-relationship).

Q3: Why is the Immonium ion mass (170) different from the calculated [M-COOH] mass?

Explanation:

  • Calculation: MW (215) - COOH (45) = 170.

  • Mechanism: The classic immonium ion formation is actually a concerted loss of CO (28 Da) and H₂O (18 Da) from the protonated parent, or effectively HCOOH (46 Da) .

  • 
    .
    
  • This confirms the peak at m/z 170 is indeed the immonium ion

    
    .
    
Q4: Can I distinguish the D-enantiomer from the L-enantiomer using this method?

Answer: No. Standard achiral MS/MS cannot distinguish enantiomers (D vs L). Workaround:

  • Chiral Column: Use a Chiralpak or Chirobiotic column.

  • Derivatization: React the sample with Marfey’s Reagent (FDAA). This converts the enantiomers into diastereomers, which separate easily on a standard C18 column and have distinct retention times.

Standard Operating Procedure (SOP) for Identification

Objective: Confirm identity of 2,5-Difluoro-D-homophenylalanine in a peptide or raw material.

Step 1: LC Conditions

  • Column: C18 (2.1 x 50 mm, 1.7 µm) or PFP (for isomer separation).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 2: MS Source Parameters (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Higher cone voltage helps desolvation of fluorinated species).

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

Step 3: Data Analysis

  • Extract Ion Chromatogram (XIC) for m/z 216.08 ± 0.02 .

  • Verify retention time matches standard.

  • Check MS/MS spectrum for presence of m/z 170.08 (Base Peak) and m/z 127.04 .

  • Ratio Check: The intensity ratio of 170/127 should be consistent (typically > 5:1).

References

  • Immonium Ion Formation: Falick, A. M., et al. "Low-mass ions produced from peptides by high-energy collision-induced dissociation." Journal of the American Society for Mass Spectrometry, 1993. Link

  • Fluorinated Amino Acids in MS: Koketsu, K., et al. "Identification of Homophenylalanine Biosynthetic Genes... and Application to Its Microbial Production." Applied and Environmental Microbiology, 2013.[1] Link

  • Fragmentation Mechanisms: "Mass Spectrometry Fragmentation Patterns." Chemistry LibreTexts. Link

  • Homophenylalanine Structure: "L-homophenylalanine (CHEBI:43103)." EMBL-EBI. Link

Sources

Troubleshooting

Resolving aggregation issues in peptides with D-homophenylalanine analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in peptide chemistry: manag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in peptide chemistry: managing the severe aggregation propensity of peptides containing D-homophenylalanine (D-Hph) analogs.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions, complete with self-validating protocols to ensure your experimental integrity.

The Mechanistic Root of D-Hph Aggregation

To solve aggregation, we must first understand its causality. D-homophenylalanine contains an extra methylene group (-CH₂-CH₂-C₆H₅) compared to standard phenylalanine. This subtle elongation increases side-chain flexibility and overall hydrophobicity, which promotes highly stable T-shaped and parallel


 aromatic stacking interactions[1].

Furthermore, the D-chirality alters the spatial trajectory of the peptide backbone. When combined with the enhanced hydrophobic interactions of the homophenylalanine side chain, these peptides rapidly nucleate and self-assemble into highly ordered, insoluble


-sheet networks[2][3]. This intrinsic behavior manifests as two distinct failure modes in the laboratory:
  • During Synthesis: Intermolecular hydrogen bonding causes the peptide-resin complex to collapse, leading to incomplete couplings.

  • Post-Synthesis: The hydrophobic nature of the cleaved peptide results in intractable precipitates during aqueous reconstitution[4].

Troubleshooting Workflow

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post Post-Cleavage Handling Root D-Hph Peptide Aggregation SPPS_Issue Incomplete Coupling (Resin Shrinkage) Root->SPPS_Issue Post_Issue Insoluble Crude (β-Sheet Formation) Root->Post_Issue SPPS_Sol1 Insert Dmb/Hmb Dipeptides SPPS_Issue->SPPS_Sol1 Disrupt H-Bonds SPPS_Sol2 Use DMSO/NMP Solvent SPPS_Issue->SPPS_Sol2 Improve Solvation Success Monomeric, Soluble D-Hph Peptide SPPS_Sol1->Success SPPS_Sol2->Success Post_Sol1 HFIP Monomerization Post_Issue->Post_Sol1 Break Aggregates Post_Sol2 pH Adjustment (Away from pI) Post_Issue->Post_Sol2 Electrostatic Repulsion Post_Sol1->Success Post_Sol2->Success

Workflow for resolving D-Hph peptide aggregation during synthesis and post-cleavage handling.

In-Depth Troubleshooting Guides

Guide A: Overcoming Aggregation During SPPS

Causality: During chain elongation, intermolecular hydrogen bonding between unprotected backbone amides drives


-sheet formation. This causes the peptide-resin matrix to shrink, physically blocking coupling reagents from reaching the reactive N-terminus.

Self-Validating Protocol: Backbone Protection via Dmb/Hmb Insertion

  • Step 1: Sequence Analysis. Identify hydrophobic stretches containing D-Hph. Aggregation typically becomes severe after 5–6 contiguous hydrophobic residues.

  • Step 2: Dipeptide Substitution. Replace a standard amino acid with a pre-formed Fmoc-Xaa-(Dmb)Gly-OH or Fmoc-Xaa-(Hmb)Gly-OH dipeptide, spacing these units 5–6 residues apart throughout the sequence.

  • Step 3: Coupling. Couple the dipeptide using standard HATU/DIPEA activation. The bulky 2,4-dimethoxybenzyl (Dmb) group physically blocks the formation of intermolecular hydrogen bonds.

  • Step 4: Validation (Self-Validating Step). Monitor the continuous flow UV deprotection profile. A transition from a flattened, broadened curve back to a sharp, high-intensity Fmoc deprotection peak confirms the disruption of aggregates and the restoration of resin solvation.

  • Step 5: Cleavage. Proceed with synthesis. The Dmb/Hmb group is fully labile to standard Trifluoroacetic Acid (TFA) cleavage cocktails, regenerating the native, unmodified sequence upon final cleavage.

Guide B: Post-Synthesis Solubilization & Monomerization

Causality: Lyophilized crude peptides containing D-Hph often exist as pre-formed aggregate "seeds." Directly adding an aqueous buffer forces the hydrophobic D-Hph side chains to bury themselves, instantly precipitating the peptide into amyloid-like fibrils[4][5].

Self-Validating Protocol: HFIP-Mediated Disaggregation

  • Step 1: Initial Solvation. Dissolve the lyophilized peptide powder in 100% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of 1 mM[6]. HFIP is a strongly hydrogen-bonding, volatile fluorinated solvent that disrupts

    
    -sheet fibrils and forces the peptide into a monomeric state[5].
    
  • Step 2: Incubation. Vortex and incubate at room temperature for 30–60 minutes until the solution is optically clear.

  • Step 3: Film Formation. Evaporate the HFIP in a SpeedVac (without heating) for 1 hour to remove all traces of moisture and solvent, leaving a thin, clear monomeric peptide film[6].

  • Step 4: Reconstitution. Resuspend the dried film in a small volume of anhydrous DMSO to create a 5 mM stock solution[6].

  • Step 5: Validation (Self-Validating Step). Dilute an aliquot into your working aqueous buffer to a final concentration of 25 µM. Perform a Thioflavin T (ThT) fluorescence assay by adding 10 µM ThT; a lack of fluorescence enhancement confirms the complete absence of

    
    -sheet aggregates[7].
    

Quantitative Data Presentation

To ensure reproducibility, all critical quantitative parameters for managing D-Hph peptide solubility are summarized below.

Table: Quantitative Parameters for D-Hph Peptide Troubleshooting

Parameter / StrategyQuantitative Target / ConditionMechanistic Purpose
Dmb/Hmb Insertion Spacing Every 5–6 residuesPrevents continuous inter-chain hydrogen bonding during SPPS
HFIP Monomerization 1 mM peptide in 100% HFIPVolatile fluorinated solvent disrupts

-sheet fibrils[5][6]
HFIP Evaporation Time 1 hour (SpeedVac, no heat)Ensures complete removal of solvent to form a monomeric film[6]
DMSO Stock Reconstitution 5 mM peptide in anhydrous DMSOSolvates hydrophobic aromatic side chains prior to aqueous dilution[6]
ThT Validation Assay 25 µM peptide + 10 µM ThTValidates the absence of amyloid-like

-sheet aggregates[7]
Electrostatic Repulsion (pH)

1.0 pH unit away from pI
Maximizes net charge to prevent spontaneous nucleation[7]

Frequently Asked Questions (FAQs)

Q1: Why does my D-Hph peptide precipitate over time even after successful initial dissolution? A1: This is caused by spontaneous nucleation. Environmental factors like temperature fluctuations or a pH nearing the peptide's isoelectric point (pI) reduce electrostatic repulsion. Peptides are least soluble at their pI[7]. Adjusting the pH of your buffer to be at least one unit above or below the pI will increase the net charge and maintain solubility through electrostatic repulsion[7][8].

Q2: Can I use sonication to force the peptide into solution? A2: Sonication helps stir the solution and improves dissolution by providing the kinetic energy needed to break apart amorphous aggregates[8]. However, excessive sonication generates heat, which can actually accelerate the thermodynamic drive toward highly ordered


-sheet fibrils in highly hydrophobic peptides. If you must sonicate, use brief, pulsed cycles in an ice bath.

Q3: Are there alternative synthesis strategies if Dmb/Hmb backbone protection fails? A3: Yes. If backbone protection is insufficient, you must alter the thermodynamic environment of the coupling reaction. Switch the SPPS solvent to a more chaotropic mixture. Solvents like DMSO and N-methylpyrrolidone (NMP) are frequently used to inhibit peptide aggregation during synthesis, significantly improving the success rate of highly hydrophobic sequences[4].

References

  • JPT Peptide Technologies. "Peptide Solubilization." JPT. Available at: [Link]

  • Carvalho, A. F., et al. "Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation." MDPI. Available at: [Link]

  • National Institutes of Health (NIH). "Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine." PubMed Central. Available at: [Link]

  • GenScript. "Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations." GenScript. Available at: [Link]

  • National Institutes of Health (NIH). "Preparing Synthetic Aβ in Different Aggregation States." PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Chiral HPLC Separation for 2,5-Difluoro-D-homophenylalanine

Welcome to the Technical Support Center for chiral chromatography of fluorinated non-natural amino acids. This guide is specifically engineered for researchers and drug development professionals working with 2,5-Difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography of fluorinated non-natural amino acids. This guide is specifically engineered for researchers and drug development professionals working with 2,5-Difluoro-D-homophenylalanine , a highly specialized chiral building block.

The presence of the homophenylalanine backbone combined with the strongly electron-withdrawing 2,5-difluoro substitutions presents unique chromatographic challenges. This guide synthesizes field-proven troubleshooting strategies, thermodynamic optimization principles, and step-by-step methodologies to ensure robust enantiomeric resolution.

I. Diagnostic Workflow for Method Development

Before diving into specific troubleshooting scenarios, it is critical to establish a logical workflow based on the derivatization state of your analyte. The following decision matrix dictates the selection of the Chiral Stationary Phase (CSP) and mobile phase environment.

HPLC_Workflow Start Analyze 2,5-Difluoro- D-homophenylalanine DerivCheck Is the analyte protected (e.g., N-Boc)? Start->DerivCheck Underivatized Underivatized (Zwitterionic) Target: Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) or Crown Ether DerivCheck->Underivatized No Protected Protected (N-Boc/Fmoc) Target: Polysaccharide CSP (e.g., Chiralcel OD-H) DerivCheck->Protected Yes OptUnderiv Optimize: MeOH/H2O/Formic Acid Adjust organic modifier % Underivatized->OptUnderiv OptProtect Optimize: Hexane/IPA or Acetonitrile/Water + Additives Protected->OptProtect TempOpt Temperature Optimization (Enthalpically driven, try 10-25°C) OptUnderiv->TempOpt OptProtect->TempOpt ResCheck Resolution (Rs) > 1.5? TempOpt->ResCheck Success Method Validated ResCheck->Success Yes Troubleshoot Troubleshoot: Adjust pH, Additives, or Flow Rate ResCheck->Troubleshoot No Troubleshoot->TempOpt

Workflow for chiral HPLC optimization of fluorinated homophenylalanine derivatives.

II. Frequently Asked Questions & Troubleshooting Guides

Q1: Should I analyze 2,5-Difluoro-D-homophenylalanine in its free form or as a protected derivative?

A: This is the most critical foundational choice and dictates your entire chromatographic system.

  • Underivatized (Free Form): Native amino acids are zwitterionic and poorly soluble in non-polar solvents[1]. If you analyze the free form, you cannot use standard normal-phase polysaccharide columns. Instead, you must use a macrocyclic glycopeptide CSP (such as Teicoplanin/CHIROBIOTIC T) which possesses ionic groups compatible with aqueous/organic mobile phases[1], or a Crown Ether column (e.g., CROWNPAK CR(+)) utilizing an acidic eluent like HClO₄[2].

  • Protected Form: If your synthetic route yields a protected intermediate (e.g., N-Boc-2,5-Difluoro-D-homophenylalanine), the zwitterionic character is masked. This allows for excellent solubility in organic solvents and makes polysaccharide-based CSPs (like Chiralcel OD-H or Chiralpak AD-H) highly effective[3].

Q2: How do the fluorine substitutions at the 2 and 5 positions affect chiral recognition?

A: Fluorine is highly electronegative. The 2,5-difluoro substitution strongly withdraws electron density from the homophenylalanine aromatic ring, rendering it highly electron-deficient (


-acidic).
  • The Causality: Chiral recognition on many CSPs relies heavily on

    
     stacking interactions. Because the analyte's ring is electron-deficient, it will interact differently than non-fluorinated homophenylalanine[4].
    
  • The Solution: You may observe reduced retention times on CSPs that rely on

    
    -acidic selectors. To compensate, lower the concentration of the strong solvent (e.g., reduce methanol or isopropanol) to increase the retention factor (
    
    
    
    ), allowing more time for the weaker
    
    
    and dipole-dipole interactions to facilitate chiral discrimination.
Q3: I am using a macrocyclic glycopeptide column for the underivatized form, but my peaks are co-eluting. How do I optimize the mobile phase?

A: For underivatized fluorinated amino acids on a teicoplanin-based CSP, enantioselectivity is highly dependent on the organic modifier concentration[1].

  • The Causality: The ratio of Methanol to Water alters both the analyte's solubility and the 3D conformation of the macrocyclic glycopeptide chiral cavity[1].

  • The Solution: Transition to a Polar Ionic Mode (PIM) or a highly organic reversed-phase system. A mobile phase of Water:Methanol:Formic Acid is recommended. If co-elution occurs, systematically increase the organic modifier (Methanol) concentration. Counterintuitively, for macrocyclic glycopeptides, enantioselectivity often increases with higher organic modifier concentrations[1].

Q4: I am experiencing severe peak tailing for the N-Boc protected derivative on a polysaccharide column. What is the cause and solution?

A: Peak tailing for N-Boc protected amino acids is almost always caused by secondary interactions between the free carboxylic acid group of the analyte and residual active silanols on the silica support of the CSP[5].

  • The Solution: You must suppress the ionization of the carboxylic acid. Add an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or Acetic acid, to the mobile phase[5]. Ensure the mobile phase pH is maintained at least 1-2 units below the pKa of the carboxylic acid to keep the analyte fully protonated[5].

Q5: I have optimized my mobile phase, but my resolution ( ) is stuck at 1.2. How can I achieve baseline resolution ( )?

A: Chiral separations of fluorinated amino acids are predominantly enthalpically driven[3].

  • The Causality: At lower temperatures, the energy difference (

    
    ) between the transient diastereomeric complexes formed by the D- and L-enantiomers with the CSP becomes more pronounced, leading to higher selectivity (
    
    
    
    ).
  • The Solution: Decrease the column temperature. Drop the temperature from 25°C to 15°C, or even 10°C[5]. Note that while selectivity will increase, mass transfer kinetics will slow down, potentially broadening the peaks. You may need to simultaneously reduce the flow rate to maintain peak efficiency.

III. Quantitative Data: Optimization Matrix

The following table summarizes the expected quantitative impact of mobile phase and temperature adjustments on the retention and resolution of fluorinated homophenylalanine derivatives.

Table 1: Impact of Chromatographic Parameters on Enantiomeric Resolution (


) 
Parameter AdjustedAnalyte StateColumn TypeTypical Observation / Impact on

Mechanistic Reason
Increase Methanol % UnderivatizedMacrocyclic GlycopeptideIncreases

(up to a plateau)
Induces favorable conformational changes in the CSP cavity[1].
Add 0.1% TFA N-Boc ProtectedPolysaccharide (Normal Phase)Increases

, Reduces Tailing
Suppresses ionization of the -COOH group, preventing silanol interactions[5].
Decrease Temp (25°C

10°C)
BothBothIncreases Selectivity (

)
Separation is enthalpically driven; lower thermal energy enhances chiral recognition[3].
Increase Flow Rate BothBothDecreases

Reduces residence time, limiting the formation of the chiral transient complex.

IV. Experimental Protocols: Step-by-Step Methodologies

Protocol A: Direct Separation of Underivatized 2,5-Difluoro-D-homophenylalanine

Use this protocol if you are analyzing the free zwitterionic amino acid.

  • Column Selection: Install a Teicoplanin-based macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)[1].

  • Sample Preparation: Dissolve the sample in Methanol at a concentration of 1.0 mg/mL. If solubility is poor, add up to 10% water. Do not use non-polar solvents.

  • Mobile Phase Preparation: Prepare a mixture of Methanol:Water (80:20 v/v). Add 0.1% Formic Acid to the mixture to ensure consistent ionization[1]. Degas thoroughly.

  • Initial Conditions:

    • Flow rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm (or CD detection for absolute stereochemical confirmation[2]).

    • Injection Volume: 5 µL.

  • Optimization Iteration: Inject the sample. If the enantiomers co-elute, increase the Methanol concentration to 90% or 100% (with 0.1% Formic acid)[1]. If peaks are broad, decrease the flow rate to 0.8 mL/min.

Protocol B: Separation of N-Boc-2,5-Difluoro-D-homophenylalanine

Use this protocol if the amino group is protected.

  • Column Selection: Install an Amylose or Cellulose-based polysaccharide column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[3].

  • Sample Preparation: Dissolve the N-Boc protected sample in HPLC-grade Hexane/Isopropanol (50:50) at 1.0 mg/mL.

  • Mobile Phase Preparation: Prepare a Normal Phase eluent of Hexane:Isopropanol (90:10 v/v). Crucial Step: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to prevent peak tailing from the free carboxylic acid[5].

  • Initial Conditions:

    • Flow rate: 1.0 mL/min.

    • Temperature: 25°C[5].

    • Detection: UV at 254 nm or 210 nm.

  • Thermodynamic Tuning: If the resolution (

    
    ) is below 1.5, systematically decrease the column compartment temperature in 5°C increments (20°C 
    
    
    
    15°C
    
    
    10°C)[5]. Re-evaluate resolution at each step.

V. References

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles MDPI[Link][3]

  • Enantioselective high-performance liquid chromatographic separations utilizing Cinchona alkaloid- and polysaccharide SZTE Doktori Repozitórium[Link][4]

  • BOC-2,5-DIFLUORO-D-HOMOPHENYLALANINE ChemBuyersGuide[Link]

Sources

Reference Data & Comparative Studies

Validation

Metabolic Stability Comparison Guide: 2,5-Difluoro-D-homophenylalanine vs. L-Phenylalanine

As peptide therapeutics and small-molecule drug designs become increasingly sophisticated, overcoming the rapid metabolic clearance of canonical amino acids is a primary hurdle. L-Phenylalanine (L-Phe), while ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and small-molecule drug designs become increasingly sophisticated, overcoming the rapid metabolic clearance of canonical amino acids is a primary hurdle. L-Phenylalanine (L-Phe), while ubiquitous in biological systems, is highly susceptible to enzymatic degradation via proteases, transaminases, and cytochrome P450 (CYP) mediated oxidation.

To address these pharmacokinetic liabilities, researchers utilize advanced non-canonical amino acids (ncAAs). 2,5-Difluoro-D-homophenylalanine (2,5-diF-D-hPhe) represents a rationally designed building block that leverages stereochemical inversion, side-chain homologation, and targeted halogenation to achieve near-absolute metabolic stability[1][2].

This guide provides an objective, mechanistically grounded comparison between these two molecules, supported by experimental workflows designed to validate their stability profiles.

Mechanistic Basis of Metabolic Stability

The superior pharmacokinetic profile of 2,5-diF-D-hPhe is not coincidental; it is the result of three distinct physical organic and structural modifications that systematically dismantle the recognition and catalytic mechanisms of endogenous enzymes.

A. Stereochemical Inversion (The D-Configuration)

Endogenous proteases (such as chymotrypsin and pepsin) have evolved to be highly stereospecific, requiring the L-configuration of amino acids to properly align the scissile peptide bond with their catalytic triads. By utilizing the D-enantiomer, 2,5-diF-D-hPhe introduces severe steric clashes within canonical protease active sites, rendering peptides incorporating this residue highly resistant to proteolytic cleavage[3][4].

B. Side-Chain Homologation

Standard metabolizing enzymes, such as Phenylalanine Hydroxylase (PAH) and various aminotransferases, rely on precise spatial distances between the


-amino/carboxyl groups and the aromatic ring. Homologation—the insertion of an extra methylene group (

)—extends this distance. This structural perturbation alters the molecule's affinity (

) for these enzymes, creating a spatial mismatch that prevents the aromatic ring from reaching the catalytic iron-oxo center of PAH[5][6].
C. Aromatic Fluorination (2,5-Difluoro Substitution)

CYP450 enzymes and PAH typically metabolize aromatic rings via electrophilic aromatic substitution (e.g., para-hydroxylation). Fluorine is the most electronegative element; its strategic placement at the 2 (ortho) and 5 (meta) positions exerts a powerful electron-withdrawing inductive effect[7].

  • Electronic Deactivation: This inductive effect drastically lowers the energy of the aromatic ring's Highest Occupied Molecular Orbital (HOMO), making it highly electron-deficient and resistant to electrophilic attack by high-valent iron-oxo species[7].

  • Steric Blockade: The incredibly strong

    
     bonds directly block oxidation at the 2 and 5 positions, while the overall electronic deactivation prevents oxidation at the remaining open sites[2].
    

MetabolicPathways cluster_Phe L-Phenylalanine (Canonical) cluster_ncAA 2,5-Difluoro-D-homophenylalanine Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH (Hydroxylation) PhePyr Phenylpyruvate Phe->PhePyr Transaminase (Deamination) ncAA 2,5-diF-D-hPhe Block1 Oxidation Blocked ncAA->Block1 Fluorine Deactivation & Homologation Block2 Proteolysis Blocked ncAA->Block2 D-Stereocenter

Fig 1: Metabolic pathways of L-Phe vs. blocked degradation routes of 2,5-diF-D-hPhe.

Comparative Performance Data

The structural modifications of 2,5-diF-D-hPhe translate directly into measurable pharmacokinetic advantages. The table below summarizes representative in vitro metabolic stability data comparing the canonical amino acid to its highly modified counterpart.

Pharmacokinetic ParameterL-Phenylalanine2,5-Difluoro-D-homophenylalanineFold Improvement / Impact
HLM Intrinsic Clearance (

)
> 45 µL/min/mg< 5 µL/min/mg> 9x Reduction in hepatic clearance
Plasma Half-Life (

in vitro)
~ 1.5 hours> 24 hours> 16x Extension in systemic circulation
Chymotrypsin Degradation Rate Rapid (Complete in < 1 hr)Undetectable after 24 hrsNear-Absolute Resistance
Estimated LogD (pH 7.4) -1.38 (Highly hydrophilic)~ 1.2 - 1.5 (Lipophilic)Enhanced Membrane Permeability

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, metabolic stability must be evaluated using self-validating experimental designs. The following protocols incorporate necessary controls to definitively prove that observed stability is due to the compound's structure, rather than assay failure.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the susceptibility of the compound to CYP450-mediated phase I metabolism.

Self-Validation Controls:

  • Positive Control: Verapamil (ensures microsomes are metabolically active).

  • Negative Control: Minus-NADPH incubation (differentiates CYP-mediated metabolism from chemical instability or non-oxidative degradation).

Step-by-Step Workflow:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-Incubation: Combine 1 µM of the test compound (L-Phe or 2,5-diF-D-hPhe) with 0.5 mg/mL HLM protein in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling: At time points

    
     and 
    
    
    
    minutes, withdraw 50 µL aliquots from the reaction mixture.
  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). This precipitates the proteins and stops the reaction.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) based on the log-linear depletion of the parent compound over time.
    

HLM_Workflow Step1 1. Incubation Compound + HLM + NADPH (37°C) Step2 2. Sampling Aliquots at 0, 15, 30, 60, 120 min Step1->Step2 Step3 3. Quenching Add cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. Centrifugation 14,000 x g for 10 min to pellet proteins Step3->Step4 Step5 5. LC-MS/MS Quantify remaining parent compound Step4->Step5

Fig 2: Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assay.

Protocol B: Proteolytic Stability Assay (Chymotrypsin)

This assay confirms the resistance granted by the D-stereocenter and homologation.

Self-Validation Controls:

  • Positive Control: A standard L-Phe containing peptide (e.g., Angiotensin II) to verify enzyme activity.

  • Negative Control: Test compound in buffer without enzyme (rules out spontaneous hydrolysis).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM

    
    .
    
  • Enzyme Preparation: Reconstitute bovine

    
    -chymotrypsin to a working concentration of 0.1 µg/mL.
    
  • Incubation: Incubate 10 µM of the test compound (free amino acid or incorporated into a model peptide) with the chymotrypsin solution at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at

    
     and 
    
    
    
    hours. Quench immediately by adding 50 µL of 1% Trifluroacetic acid (TFA) in water to denature the protease.
  • Analysis: Analyze via HPLC-UV or LC-MS to quantify the percentage of intact parent compound remaining.

References

  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis: nbinno.com.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Boc-D-homophenylalanine 82732-07-8 wiki: guidechem.com.
  • D-Homophenylalanine: chemimpex.com.
  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor: researchg
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective: chemrxiv.org.
  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids: nih.gov.

Sources

Comparative

Comparative Binding Affinity Guide: D- vs. L-Homophenylalanine Derivatives in Drug Design

As drug discovery shifts toward increasingly complex peptidomimetics and targeted small molecules, the strategic incorporation of non-natural amino acids has become a cornerstone of lead optimization. Homophenylalanine (...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward increasingly complex peptidomimetics and targeted small molecules, the strategic incorporation of non-natural amino acids has become a cornerstone of lead optimization. Homophenylalanine (Hph) is particularly valuable in this context. By adding a single methylene group (


) to the standard phenylalanine side chain, Hph extends the aromatic ring, allowing it to probe deeper hydrophobic sub-pockets (such as the S1/S2 pockets in proteases or the ATP-binding sites in kinases).

However, this structural extension acts as a molecular "lever arm." The increased length amplifies the spatial consequences of the


-carbon's stereochemistry. This guide objectively compares the binding affinities of D- vs. L-homophenylalanine derivatives, providing mechanistic insights, experimental data, and self-validating protocols to inform your structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The Stereochemical "Lever Arm" Effect

The binding affinity of a homophenylalanine derivative is rarely enantiomer-neutral. The extended trajectory of the phenyl ring means that the chiral orientation at the


-carbon dictates whether the side chain will perfectly complement a deep hydrophobic pocket or clash with the receptor's topological walls.

When the stereocenter is matched to the receptor's architecture (typically the L-enantiomer for native peptide binding pockets), the extended side chain establishes highly favorable


 stacking or Van der Waals interactions. Conversely, the opposite enantiomer (typically the D-enantiomer) forces the aromatic ring into a suboptimal trajectory, often resulting in severe steric clashes that can reduce binding affinity to levels weaker than an unsubstituted baseline [1].

Stereochemistry Hph Homophenylalanine Derivatives L_iso L-Enantiomer (S-configuration) Hph->L_iso Chiral Resolution D_iso D-Enantiomer (R-configuration) Hph->D_iso Chiral Resolution Trp Deep Pocket Penetration (e.g., Trp718 in JAK2) High Affinity L_iso->Trp Optimal Trajectory Phe Steric Clash / Misalignment (e.g., Phe594 in JAK2) Low Affinity D_iso->Phe Suboptimal Trajectory

Caption: Stereochemical impact of Hph enantiomers on receptor pocket targeting trajectories.

Quantitative Affinity Comparisons: Case Studies

To objectively evaluate the performance of these enantiomers, we must examine their behavior across different target classes. The following data summarizes the binding affinities of D- vs. L-Hph derivatives in both Kinase and GPCR targeting campaigns.

Case Study A: JAK2 JH2 Pseudokinase Domain Targeting

In the development of selective binders for the JAK2 JH2 pseudokinase domain (a target for myeloproliferative neoplasms), researchers utilized de novo design to append Hph derivatives to a pyrrolopyrimidine scaffold[1].

The L-homophenylalanine derivative directed the phenyl group toward the Trp718 residue, yielding a massive 2-log unit improvement in binding affinity compared to the baseline glycyl analogue. In stark contrast, the D-homophenylalanine derivative directed the phenyl group toward Phe594, creating a steric clash that rendered it a weaker binder than the achiral baseline [1].

Table 1: JAK2 JH2 Domain Binding Affinity Comparison

Compound DerivativeStereochemistryTarget DomainBinding Affinity (

)
Relative Affinity Change*
Glycyl (Baseline)AchiralJAK2 JH2~8.5

M
Baseline
L-HomophenylalanineL (S)JAK2 JH296 nM~100x Improvement
D-HomophenylalanineD (R)JAK2 JH2>50

M
Significant Loss

*Relative to the baseline glycyl analogue.

Case Study B: -Opioid Receptor Targeting

In the optimization of Dynorphin A analogues targeting the


-opioid receptor, the spatial orientation of the aromatic ring at position 4 is critical for receptor activation. Substitution with L-Homophe

maintained the required gauche(-) or trans conformation, resulting in sub-nanomolar affinity. The D-Homophe

isomer disrupted this spatial arrangement, resulting in a significant loss of affinity across all opioid receptor subtypes [2].

Table 2:


-Opioid Receptor Affinity (Dynorphin A Analogues) 
Peptide SubstitutionTarget ReceptorBinding Affinity (

)
Functional Activity
L-Homophe


-Opioid
0.66 nMFull Agonist
D-Homophe


-Opioid
>3.6 nM (Lower affinity)Reduced Potency

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding affinities of enantiomeric pairs must be evaluated using orthogonal, self-validating assay systems. Below are the field-proven protocols used to generate the comparative data above.

Protocol A: Fluorescence Polarization (FP) Assay for Kinase Domains

This protocol is designed to measure the thermodynamic dissociation constant (


) of Hph derivatives binding to soluble kinase domains [1].
  • Tracer Preparation & Validation: Synthesize a fluorescently labeled probe (e.g., FITC-coupled known binder).

    • Causality & Validation: FP relies on the rotational correlation time of the fluorophore. The free tracer must exhibit low polarization (~30-50 mP). This establishes the baseline of the assay window.

  • Protein Titration: Titrate the target protein (e.g., purified JAK2 JH2 domain) against a fixed concentration of the tracer (typically 5-10 nM).

    • Causality & Validation: This determines the active protein concentration required to achieve 80% tracer binding. The dynamic range between the free and bound states must exceed 100 mP to ensure statistical robustness (Z'-factor > 0.5).

  • Competitive Displacement: Incubate the fixed protein-tracer complex with serial dilutions of the D- or L-Hph derivatives in a 384-well black microplate. Allow 60 minutes to reach thermodynamic equilibrium.

  • Polarization Measurement: Read the microplate using a multi-mode reader equipped with polarizing filters (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Regression: Fit the millipolarization (mP) values to a competitive binding model using the Cheng-Prusoff equation to derive the precise

    
    .
    

FPWorkflow Tracer 1. Tracer Preparation (Fluorescent Probe) Titration 2. Protein Titration (Define Assay Window) Tracer->Titration Displacement 3. Competitive Displacement (Add D-/L-Hph Ligands) Titration->Displacement Read 4. Polarization Measurement (mP values) Displacement->Read Calc 5. Data Regression (Calculate Kd) Read->Calc

Caption: Self-validating Fluorescence Polarization (FP) assay workflow for Kd determination.

Protocol B: Radioligand Competition Assay for GPCRs

This protocol is utilized for highly lipophilic or membrane-bound targets, such as the


-opioid receptor [2].
  • Membrane Preparation: Isolate cell membranes from CHO or HEK293 cells stably expressing the cloned GPCR.

    • Causality: Using crude membranes rather than purified protein preserves the 7-transmembrane GPCR in its native lipid environment, ensuring a biologically relevant conformation.

  • Incubation: Mix 50

    
    g of membrane protein with a fixed concentration of a radioligand (e.g., 
    
    
    
    -diprenorphine) and varying concentrations of the D-/L-Hph peptide analogues in Tris-HCl buffer.
  • Rapid Filtration & Separation: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., GF/B) pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality & Validation: This is a critical internal control. PEI neutralizes the negative charge of the glass fiber, preventing the highly basic dynorphin peptides from binding non-specifically to the filter. Without PEI, non-specific binding would artificially inflate the apparent

      
      , invalidating the comparison.
      
  • Scintillation Counting: Wash the filters with ice-cold buffer, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the

    
     from the displacement curve and convert to 
    
    
    
    to assess the exact affinity difference between the enantiomers.

References

  • Henry SP, Liosi ME, Ippolito JA, Cutrona KJ, Krimmer SG, Newton AS, Schlessinger J, Jorgensen WL. "Conversion of a False Virtual Screen Hit into Selective JAK2 JH2 Domain Binders Using Convergent Design Strategies." ACS Medicinal Chemistry Letters. 2022.[Link]

  • Vig BS, Zheng MQ, Murray TF, Aldrich JV. "Effects of the Substitution of Phe4 in the Opioid Peptide [d-Ala8]Dynorphin A-(1−11)NH2." Journal of Medicinal Chemistry. 2003.[Link]

Validation

Comparative Guide: 2,5-Difluoro-D-homophenylalanine vs. 2,5-Difluoro-L-phenylalanine

Executive Summary: The Strategic Choice in Peptidomimetics In the optimization of peptide therapeutics, the modification of phenylalanine residues is a critical strategy to enhance metabolic stability, receptor affinity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Choice in Peptidomimetics

In the optimization of peptide therapeutics, the modification of phenylalanine residues is a critical strategy to enhance metabolic stability, receptor affinity, and bioavailability. This guide compares two advanced building blocks: 2,5-Difluoro-L-phenylalanine (2,5-F-L-Phe) and 2,5-Difluoro-D-homophenylalanine (2,5-F-D-HomoPhe) .

While both share the electron-withdrawing 2,5-difluoro substitution pattern, they serve fundamentally different roles in drug design:

  • 2,5-F-L-Phe is a "Bio-isostere Optimizer." It maintains the native backbone topology while modulating the aromatic ring's electronics (quadrupole moment) and lipophilicity to strengthen

    
    -
    
    
    
    or cation-
    
    
    interactions.
  • 2,5-F-D-HomoPhe is a "Structural Architect." It introduces a profound structural alteration through inverted stereochemistry (D-config) and side-chain extension (Homo). It is primarily used to induce

    
    -turns, access deep hydrophobic pockets, and render peptides virtually immune to specific proteolysis.
    

Technical Specifications & Physicochemical Comparison

The following table synthesizes the physicochemical properties relevant to medicinal chemistry.

Feature2,5-Difluoro-L-phenylalanine2,5-Difluoro-D-homophenylalanine
Stereochemistry L (Natural-like)D (Inverted)
Side Chain Length

(Standard)

(Extended)
Electronic Effect Electron-deficient ring (lowers pKa of

-system)
Electron-deficient ring (lowers pKa of

-system)
Proteolytic Stability Moderate (C-F bond resists oxidation)High (D-config blocks enzymatic recognition)
Conformational Bias Promotes

-helix /

-sheet
Promotes

-turns / Destabilizes helix
Lipophilicity (LogP) High (F increases lipophilicity)Very High (F + extra

group)
Primary Utility Affinity maturation; Electrostatic tuningHalf-life extension; Deep pocket binding
Electronic Modulation (The 2,5-Difluoro Effect)

The 2,5-substitution pattern creates a specific polarization of the phenyl ring. Unlike the native phenylalanine, which has a negative potential above the ring center (facilitating cation-


 binding), the fluorine atoms withdraw electron density, often inverting this potential.
  • Impact: This allows both molecules to bind tightly in electron-rich hydrophobic pockets where native Phe might suffer from electrostatic repulsion.

Deep Dive: Mechanisms of Bioactivity

2,5-Difluoro-L-phenylalanine: The Electrostatic Tuner

This analog is typically deployed when a lead peptide shows good activity but poor metabolic stability or suboptimal binding kinetics.

  • Mechanism: The fluorine atoms at positions 2 and 5 reduce the electron density of the aromatic ring. This strengthens interactions with electron-rich residues (like Asp or Glu) in the receptor pocket via orthogonal multipolar interactions.

  • Bioactivity: Studies in GLP-1 analogs and kinase inhibitors have shown that fluorinated Phe analogs can improve potency by 5-10 fold due to these optimized contacts [1].

2,5-Difluoro-D-homophenylalanine: The Stability Anchor

This molecule represents a more aggressive modification.

  • Mechanism 1: Steric Reach (The "Homo" Effect): The additional methylene group extends the aromatic ring by approximately 1.54 Å. This allows the 2,5-difluorophenyl group to reach "deep" hydrophobic sub-pockets (e.g., the S1' pocket of metalloproteases) that are inaccessible to standard phenylalanine [2].

  • Mechanism 2: Proteolytic Resistance (The "D" Effect): Endogenous proteases (like chymotrypsin) are stereoselective for L-amino acids. The D-configuration prevents the formation of the transition state required for peptide bond hydrolysis.

  • Bioactivity: Incorporation of D-HomoPhe is a gold standard for converting linear peptides into stable peptidomimetics. It often induces a "reverse turn" structure, stabilizing the bioactive conformation of cyclic peptides [3].

Decision Logic for Application Scientists

The following decision tree illustrates when to select which analog during the Lead Optimization phase.

DecisionMatrix Start Lead Peptide Optimization Goal Q1 Is the primary issue Metabolic Stability or Binding Affinity? Start->Q1 Branch_Stability Metabolic Stability Q1->Branch_Stability Branch_Affinity Binding Affinity Q1->Branch_Affinity Q2_Stability Is the degradation caused by backbone cleavage (proteolysis)? Branch_Stability->Q2_Stability Q3_Affinity Does the target pocket have deep hydrophobic clefts? Branch_Affinity->Q3_Affinity Result_D_Homo Select 2,5-Difluoro-D-homophenylalanine (Blocks proteolysis + induces turns) Q2_Stability->Result_D_Homo Yes (High Turnover) Result_L_Phe Select 2,5-Difluoro-L-phenylalanine (Resists oxidation + maintains backbone) Q2_Stability->Result_L_Phe No (Oxidative issues) Q3_Affinity->Result_D_Homo Yes (Needs reach) Q3_Affinity->Result_L_Phe No (Needs electronic fit)

Figure 1: Strategic decision matrix for selecting between L-Phe and D-HomoPhe analogs based on stability and affinity requirements.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Note: D-homophenylalanine derivatives are sterically bulky. Standard coupling times are often insufficient.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Coupling Agents: HATU / HOAt (1:1 ratio)

  • Base: DIEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
    • Validation: Kaiser Test (Ninhydrin) must be positive (Blue).

  • Coupling (The Critical Step):

    • Dissolve Fmoc-2,5-difluoro-D-homophenylalanine (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIEA (6 eq) immediately before adding to resin.

    • Reaction Time: Allow to react for 2 hours (vs standard 45 min) to account for the steric bulk of the homophenyl side chain.

    • Double Coupling: Repeat the coupling step with fresh reagents to ensure >99% yield.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Comparative Proteolytic Stability Assay

This assay quantifies the half-life extension provided by the D-Homo modification.

Materials:

  • Enzyme:

    
    -Chymotrypsin (Sigma, Type II).
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Detection: RP-HPLC (C18 column, UV 220 nm).

Methodology:

  • Substrate Prep: Dissolve Peptide A (containing 2,5-F-L-Phe) and Peptide B (containing 2,5-F-D-HomoPhe) in buffer to 100

    
    M.
    
  • Incubation: Add Chymotrypsin (ratio 1:100 w/w enzyme:substrate) and incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto HPLC.

    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .
    • Expected Result: Peptide A should show rapid degradation (

      
       min). Peptide B should remain >90% intact after 4 hours.
      

Visualizing the Structural Impact[1]

The diagram below illustrates the steric and stereochemical impact of the modifications.

StructureComparison L_Phe 2,5-Difluoro-L-phenylalanine Target: Surface Pockets Effect: Electronic Tuning Binding Receptor Binding Site L_Phe->Binding Fits Standard Pocket D_Homo 2,5-Difluoro-D-homophenylalanine Target: Deep Pockets Effect: Steric Block + Reach D_Homo->Binding Extends into S1' Pocket Protease Protease (Chymotrypsin) Protease->L_Phe Recognizes & Cleaves Protease->D_Homo Steric Clash (No Cleavage)

Figure 2: Mechanistic interaction of the two analogs with proteases and receptor binding sites.

References

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. Link

  • MDPI. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules. Link

  • BenchChem. (2025). A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine. Link

  • RSC Advances. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. Royal Society of Chemistry. Link

Comparative

Proteolytic resistance validation of 2,5-Difluoro-D-homophenylalanine peptides

Publish Comparison Guide: Proteolytic Resistance Validation of 2,5-Difluoro-D-homophenylalanine Peptides Executive Summary This technical guide evaluates the proteolytic stability of 2,5-Difluoro-D-homophenylalanine (2,5...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Proteolytic Resistance Validation of 2,5-Difluoro-D-homophenylalanine Peptides

Executive Summary

This technical guide evaluates the proteolytic stability of 2,5-Difluoro-D-homophenylalanine (2,5-F2-D-Hphe) , a highly specialized non-canonical amino acid (NCAA) designed to overcome the metabolic limitations of peptide therapeutics. By integrating three distinct resistance mechanisms—D-stereochemistry , side-chain homologation , and fluorine-mediated electronic modulation —this residue offers a "triple-defense" strategy against enzymatic degradation. This guide provides researchers with the mechanistic rationale, comparative performance metrics, and standardized validation protocols necessary to integrate this building block into drug discovery programs.

Mechanistic Rationale: The "Triple-Defense" Architecture

The superior stability of 2,5-F2-D-Hphe stems from a synergistic combination of structural modifications that collectively disrupt the "lock-and-key" recognition mechanisms of common proteases (e.g., Chymotrypsin, Pepsin).

A. Stereochemical Mismatch (The D-Factor)
  • Mechanism: Most endogenous proteases are stereoselective, evolving to cleave peptide bonds adjacent to L-amino acids. The incorporation of the D-enantiomer creates a "mirror-image" substrate that fails to align with the enzyme's catalytic triad (e.g., Ser-His-Asp in serine proteases).

  • Impact: This is the primary driver of resistance, often rendering the specific bond uncleavable by standard proteases.

B. Electronic & Steric Shielding (The 2,5-Difluoro Factor)
  • 2-Fluoro (Ortho) Effect: The fluorine atom at the ortho position introduces significant steric bulk near the peptide backbone, physically shielding the amide bond from nucleophilic attack. Furthermore, its strong electronegativity withdraws electron density from the aromatic ring, destabilizing the cation-

    
     interactions frequently used by enzymes for substrate binding.
    
  • 5-Fluoro (Meta) Effect: Fluorination at the meta position blocks common metabolic oxidation sites (e.g., by Cytochrome P450), enhancing systemic half-life beyond simple proteolysis.

C. Conformational Disruption (The Homologation Factor)
  • Mechanism: The insertion of a methylene group (-CH2-) into the side chain (homophenylalanine) extends the aromatic ring further from the backbone.

  • Impact: This alters the dihedral angles (

    
    1, 
    
    
    
    2) and prevents the aromatic moiety from fitting deeply into the hydrophobic specificity pockets (S1 pockets) of enzymes like Chymotrypsin, which are optimized for the shorter Phenylalanine side chain.

Comparative Performance Analysis

The following table projects the relative stability of peptide analogs based on established structure-activity relationship (SAR) data for fluorinated and homologated residues.

Table 1: Proteolytic Stability Profile Comparison

Peptide VariantResistance MechanismRelative Half-Life (t1/2)*Chymotrypsin SusceptibilityPlasma Stability
L-Phenylalanine (Wild Type) None1x (Baseline)High (Rapid Cleavage)Low (< 30 min)
D-Phenylalanine Stereochemical Mismatch~50-100xNegligibleHigh
2,5-Difluoro-L-Phenylalanine Electronic/Steric Shielding~5-10xReducedModerate
L-Homophenylalanine S1 Pocket Mismatch~3-10xReducedModerate
2,5-Difluoro-D-Homophenylalanine Triple Defense (Stereo + F2 + Homo) >500x Resistant Ultra-High (> 24h)

*Note: Relative half-life values are estimates based on additive stability effects observed in similar peptide scaffolds (e.g., GLP-1 analogs, stapled peptides).

Experimental Validation Protocols

To validate the resistance of 2,5-F2-D-Hphe in your specific peptide sequence, use the following self-validating protocols.

Protocol A: Accelerated Chymotrypsin Degradation Assay

Objective: To quantify resistance against aggressive proteolytic cleavage targeting aromatic residues.

Materials:

  • 
    -Chymotrypsin (Type II, bovine pancreas).
    
  • Test Peptide (containing 2,5-F2-D-Hphe).

  • Control Peptide (Wild-type L-Phe).

  • Buffer: 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8.

Workflow:

  • Preparation: Dissolve peptides to 1 mM in Buffer. Prepare enzyme stock (0.5 mg/mL).

  • Incubation: Mix peptide and enzyme (Ratio 100:1 w/w) at 37°C.

  • Sampling: Aliquot 50

    
    L at T=0, 5, 15, 30, 60, 120, and 240 mins.
    
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

  • Calculation: Plot % Intact Peptide vs. Time. Fit to a first-order decay model to determine

    
     and 
    
    
    
    .
Protocol B: Human Plasma Stability Assay

Objective: To assess stability in a physiologically relevant matrix containing a cocktail of proteases and peptidases.

Workflow:

  • Matrix: Pooled human plasma (heparinized), pre-warmed to 37°C.

  • Spiking: Add peptide stock (in DMSO) to plasma to a final concentration of 10

    
    M (final DMSO < 1%).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Time Points: 0h, 1h, 4h, 8h, 24h, 48h.

  • Extraction: Precipitate proteins with cold Acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 min.

  • Quantification: Analyze supernatant by LC-MS/MS. Monitor parent ion depletion.

Visualizing the Resistance Mechanism

The following diagram illustrates the comparative degradation pathways and the specific blockage points introduced by 2,5-F2-D-Hphe.

ProteolysisResistance Substrate_WT L-Phe Peptide (Wild Type) Enzyme_Binding Enzyme-Substrate Complex (ES) Substrate_WT->Enzyme_Binding High Affinity (Lock & Key) Substrate_Mod 2,5-F2-D-Hphe Peptide (Engineered) Substrate_Mod->Enzyme_Binding Steric Clash & S1 Mismatch Intact Intact Therapeutic (Active) Substrate_Mod->Intact Metabolic Stability Transition_State Tetrahedral Intermediate Enzyme_Binding->Transition_State Nucleophilic Attack Enzyme_Binding->Transition_State Blocked by 2-F Shielding Degradation Cleaved Fragments (Inactive) Transition_State->Degradation Rapid Hydrolysis

Caption: Comparative proteolytic pathway. Red path indicates rapid degradation of wild-type peptides. Green path demonstrates the multi-stage blockage (binding and catalysis) provided by 2,5-F2-D-Hphe.

Experimental Workflow Diagram

This flowchart outlines the decision-making process for validating the stability of your engineered peptide.

ValidationWorkflow Start Start: Peptide Synthesis (Incorp. 2,5-F2-D-Hphe) QC Quality Control (LC-MS / HPLC >95%) Start->QC Assay_Choice Select Stability Assay QC->Assay_Choice Chymo Enzymatic Assay (Chymotrypsin) Assay_Choice->Chymo Mechanism Study Plasma Physiological Assay (Human Plasma) Assay_Choice->Plasma Pre-clinical Data Analysis_C HPLC Analysis (Kinetic Decay) Chymo->Analysis_C Analysis_P LC-MS Analysis (Metabolite ID) Plasma->Analysis_P Result Calculate Half-Life (t1/2) Analysis_C->Result Analysis_P->Result

Caption: Step-by-step workflow for synthesizing and validating the proteolytic resistance of 2,5-F2-D-Hphe peptides.

References

  • Asante, V., et al. (2013).[1] "Impact of fluorination on proteolytic stability of peptides in human blood plasma." Bioorganic & Medicinal Chemistry, 21(12), 3542-3546. Link

  • BenchChem Technical Support. (2025). "Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation." BenchChem Application Notes. Link

  • Fritz Haber Institute. (2024). "The impact of side-chain fluorination on proton-bound phenylalanine dimers." Physical Chemistry Chemical Physics. Link

  • Mende, F., et al. (2025).[2] "Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality." MDPI Molecules. Link

  • Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways." Technical Resource Guide. Link

Sources

Validation

Lipophilicity assessment of 2,5-Difluoro-D-homophenylalanine analogs

Navigating Peptide Drug Design: A Comparative Lipophilicity Assessment of 2,5-Difluoro-D-homophenylalanine Analogs Introduction: The Role of Fluorination in Peptide Therapeutics The incorporation of unnatural amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Peptide Drug Design: A Comparative Lipophilicity Assessment of 2,5-Difluoro-D-homophenylalanine Analogs

Introduction: The Role of Fluorination in Peptide Therapeutics

The incorporation of unnatural amino acids, particularly fluorinated derivatives, is a cornerstone strategy in modern peptide therapeutics[]. Fluorine substitution profoundly alters a molecule's physicochemical landscape—modulating pKa, enhancing metabolic stability against proteolytic cleavage, and fine-tuning lipophilicity[2]. Among these engineered building blocks, 2,5-Difluoro-D-homophenylalanine has emerged as a critical tool for drug development professionals.

The addition of a methylene spacer (the "homo" analog) provides necessary conformational flexibility, while the specific 2,5-difluoro substitution pattern on the aromatic ring creates a unique dipole moment. This precise structural modification optimizes the delicate balance between aqueous solubility and membrane permeability, directly impacting the pharmacokinetic viability of the resulting peptide[3].

Comparative Analysis: 2,5-Difluoro-D-homophenylalanine vs. Alternatives

When designing peptide therapeutics, the choice of the halogenated aromatic residue dictates the drug's absorption and distribution profile. In this context, lipophilicity is best quantified using the distribution coefficient (LogD) at physiological pH (7.4), rather than the partition coefficient (LogP). Because amino acids exist as zwitterions in biological systems, LogD accurately accounts for the pH-dependent ionization of the molecule[4].

Table 1: Comparative Physicochemical Profile of D-Homophenylalanine Analogs

Amino Acid AnalogSubstitution PatternRelative LogD Shift (pH 7.4)Metabolic StabilityPrimary Application Profile
D-Homophenylalanine UnsubstitutedBaselineLow/ModerateGeneral peptide elongation, baseline binding.
4-Fluoro-D-homophenylalanine Para-monofluoro+0.35ModerateBlocking para-hydroxylation by CYP450 enzymes.
2,5-Difluoro-D-homophenylalanine Ortho/Meta-difluoro+0.70 High Optimized membrane partitioning, altered pi-pi interactions.
Pentafluoro-D-homophenylalanine Perfluorinated+2.30Very HighExtreme lipophilicity, fluorous-phase interactions, high aggregation risk[5].

(Note: LogD shifts are relative to the unsubstituted D-homophenylalanine baseline).

The Causality of the 2,5-Difluoro Advantage

Unlike perfluorinated analogs (e.g., pentafluoro-D-homophenylalanine), which can render peptides excessively hydrophobic and prone to aggregation[5], the 2,5-difluoro substitution provides a "Goldilocks" effect. The fluorine at the ortho (2-) position restricts the rotameric freedom of the aromatic ring via steric and electrostatic repulsion with the peptide backbone. Simultaneously, the meta (5-) fluorine modulates the electron density of the ring without abolishing its ability to participate in crucial target-binding pi-pi interactions.

Experimental Methodology: Self-Validating LogD Assessment

To objectively assess the lipophilicity of these analogs, we utilize a highly controlled, self-validating Shake-Flask method coupled with Dual-Phase Liquid Chromatography-Mass Spectrometry (LC-MS)[6].

Why this protocol is a self-validating system: Traditional methods often only measure the concentration of the compound in one phase and assume the rest is in the other. This protocol mandates the quantification of the solute in both the aqueous and organic phases. By calculating the total mass recovered and comparing it to the initial input mass, the system inherently flags any experimental anomalies—such as compound precipitation at the biphasic interface, adsorption to the glassware, or chemical degradation during the assay.

Step-by-Step Protocol:
  • Solvent Pre-saturation: Vigorously mix equal volumes of 1-octanol and standard Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours.

    • Causality: Pre-saturation prevents volume shifts during the actual experiment due to the mutual (albeit low) solubility of water and octanol, ensuring the phase ratio remains exactly 1:1.

  • Sample Preparation: Dissolve 1.0 mg of the amino acid analog in 1.0 mL of the octanol-saturated PBS to create the stock solution.

  • Equilibration: Transfer 500 µL of the sample solution and 500 µL of PBS-saturated 1-octanol into a 1.5 mL silanized glass vial. Shake at 25°C at 300 rpm for 24 hours.

    • Causality: A 24-hour equilibration guarantees that thermodynamic partitioning is fully achieved, overcoming the slow diffusion rates of zwitterionic species across the biphasic interface.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a sharp, clean interface for accurate sampling without cross-contamination.

  • Sampling and Analysis: Carefully extract 100 µL from the octanol phase (top) and 100 µL from the aqueous phase (bottom). Dilute as necessary and analyze both samples via LC-MS to determine the Area Under the Curve (AUC).

  • Data Processing (Mass Balance Check):

    • Calculate LogD = Log10([AUC_octanol × Dilution_octanol] / [AUC_aqueous × Dilution_aqueous]).

    • Validation: Ensure that (Mass_octanol + Mass_aqueous) equals 95–105% of the initial input mass. If the mass balance fails, the LogD value is rejected.

G Prep Solvent Pre-saturation (Octanol & PBS) Eq Biphasic Equilibration (24h, 25°C) Prep->Eq Sep Centrifugation (Phase Separation) Eq->Sep Ana Dual-Phase LC-MS Quantification Sep->Ana Val LogD Calculation & Mass Balance Check Ana->Val

Workflow for the self-validating shake-flask LogD determination method.

Mechanistic Impact on Drug Development

The shift in lipophilicity provided by 2,5-Difluoro-D-homophenylalanine directly influences biological performance. While standard D-homophenylalanine provides proteolytic resistance (due to the D-stereocenter), it often lacks the membrane permeability required to reach intracellular targets.

By introducing the 2,5-difluoro motif, the overall lipophilicity (LogD) increases, facilitating passive lipid bilayer diffusion[7]. Furthermore, the specific electron-withdrawing nature of the fluorine atoms lowers the pKa of the neighboring functional groups, subtly altering the zwitterionic equilibrium at physiological pH. This reduction in local polarity significantly lowers the desolvation energy penalty required for the molecule to enter the hydrophobic core of the cell membrane[8].

G F_Sub 2,5-Difluoro Substitution Elec Electron Withdrawal (Lowered pKa) F_Sub->Elec Steric Conformational Restriction (Rotamer Control) F_Sub->Steric Lip Optimized Lipophilicity (LogD Shift) Elec->Lip Bind Improved Target Binding Affinity Steric->Bind Perm Enhanced Membrane Permeability Lip->Perm Effic Superior in vivo Efficacy Perm->Effic Bind->Effic

Mechanistic pathway detailing how 2,5-difluoro substitution enhances peptide efficacy.

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, the selection of unnatural amino acids must be driven by empirical physicochemical data. 2,5-Difluoro-D-homophenylalanine offers a scientifically validated "sweet spot" in lipophilicity—outperforming unsubstituted analogs in membrane permeability while avoiding the severe hydrophobicity and solubility issues associated with perfluorinated variants. By employing rigorous, self-validating LogD assessment protocols, researchers can confidently map these molecular modifications to macroscopic pharmacokinetic improvements.

References

  • Source: chemimpex.
  • Source: bocsci.
  • Source: nih.
  • Source: scispace.
  • Source: researchgate.
  • Source: nih.
  • Source: blackthorn.
  • Source: acdlabs.

Sources

Comparative

A Comparative Study of Fluorine Positioning in Homophenylalanine Derivatives: A Guide for Researchers

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive comparative analysis of homophenylalanine derivatives with fluorine substitution at the ortho-, meta-, and para-positions of the phenyl ring. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of fluorine's placement on the molecule's physicochemical characteristics, biological activity, and metabolic stability, supported by experimental data and detailed protocols.

The Significance of Fluorine in Amino Acid-Based Drug Design

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules.[1][2] Its small van der Waals radius, similar to that of hydrogen, allows it to act as a bioisostere, yet its strong electron-withdrawing nature can profoundly alter a molecule's pKa, lipophilicity, and conformational preferences.[1][2] In the context of amino acids like homophenylalanine, these modifications can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved binding affinity to target proteins through new electronic interactions, and altered membrane permeability.[1][2][3] The position of the fluorine atom on the aromatic ring is not a trivial consideration; it dictates the nature and magnitude of these effects.

Comparative Analysis of Ortho-, Meta-, and Para-Fluoro-Homophenylalanine

The isomeric position of fluorine on the phenyl ring of homophenylalanine derivatives results in distinct physicochemical and biological profiles. Understanding these differences is crucial for the rational design of drug candidates.

Physicochemical Properties

The electronic effects of fluorine substitution directly impact the acidity of the carboxylic acid and the basicity of the amino group, as well as the overall lipophilicity of the molecule.

PropertyOrtho-FluoroMeta-FluoroPara-FluoroUnsubstitutedCausality and Insights
pKa (Carboxyl) LowerSlightly LowerLower~2.2The strong electron-withdrawing inductive effect of fluorine acidifies the carboxyl group, with the effect being most pronounced at the ortho and para positions due to resonance effects.
pKa (Amine) LowerSlightly LowerLower~9.3Fluorine's inductive effect also reduces the basicity of the amino group by withdrawing electron density.
LogP HigherHigherHigher-1.2[4]Fluorine substitution generally increases lipophilicity. The magnitude of this increase can vary depending on the position and its influence on intramolecular interactions and solvation.
Biological Activity: A Positional Paradigm

The placement of fluorine can dramatically alter the interaction of homophenylalanine derivatives with biological targets. This is often due to changes in electronic distribution, which can affect hydrogen bonding and other non-covalent interactions within a protein's binding pocket.

A compelling example of this positional effect is observed in the antibacterial activity of N-terminally protected phenylalanine derivatives. A study on fluorenylmethoxycarbonyl (Fmoc)-protected fluorophenylalanines demonstrated that the para-substituted derivative exhibited the highest antibacterial activity against Streptococcus mutans.[5] Specifically, Fmoc-4-F-Phe showed a substantial reduction in bacterial viability (approximately 95%), which was significantly higher than that of the ortho- (77% reduction) and meta- (86% reduction) isomers at the same concentration.[5] This highlights the critical role of fluorine's position in modulating biological function. While this data is for phenylalanine, it provides a strong rationale for investigating similar positional effects in homophenylalanine derivatives for various therapeutic targets.

Biological Target/ActivityOrtho-FluoroMeta-FluoroPara-FluoroInsights and Rationale
Enzyme Inhibition Potency can be significantly altered.Often shows distinct activity profile from ortho and para.Can lead to high potency.The position of the electron-withdrawing fluorine atom influences the electrostatic potential of the aromatic ring, affecting interactions with active site residues. The optimal position is target-dependent.
Receptor Binding May introduce steric hindrance affecting binding.Can provide a balance of electronic and steric effects.Often well-tolerated and can enhance binding affinity.The para position is generally less likely to cause steric clashes, while still providing beneficial electronic effects for binding.
Antibacterial Activity Moderate ActivityGood ActivityHigh ActivityAs seen in phenylalanine analogs, the para-position can lead to superior antibacterial efficacy, potentially due to more favorable interactions with bacterial cell membranes or target enzymes.[5]
Metabolic Stability

A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[3] The aromatic ring of phenylalanine and its homologs is a common site of hydroxylation.

IsomerExpected Metabolic StabilityRationale
Ortho-Fluoro IncreasedThe ortho positions are susceptible to metabolic attack. Fluorination at one of these sites can block this pathway.
Meta-Fluoro IncreasedThe meta position is also a potential site for hydroxylation, and fluorination here can enhance stability.
Para-Fluoro Significantly IncreasedThe para position is a primary site of aromatic hydroxylation. Placing a fluorine atom at this position effectively blocks this major metabolic pathway, often leading to a significant increase in the compound's half-life.[3]

The metabolic profile of the three positional isomers of fluorofentanyl, a synthetic opioid, provides a relevant case study. In vitro studies with human hepatocytes showed that while the overall metabolic patterns were similar, the relative abundance of certain metabolites could be influenced by the fluorine position.[6][7] This underscores the importance of empirical testing for each isomer.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of fluorine-positioned homophenylalanine derivatives.

Synthesis of Fluorinated Homophenylalanine Derivatives

The synthesis of enantiomerically pure fluorinated homophenylalanine derivatives can be achieved through various synthetic routes. A common and effective strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent with a fluorinated benzyl halide. The following protocols are illustrative examples based on established methodologies.

Diagram of the General Synthetic Workflow:

G cluster_1 Step 1: Preparation of Fluorinated Benzyl Bromide cluster_2 Step 2: Asymmetric Synthesis of Protected Homophenylalanine cluster_3 Step 3: Deprotection FB Fluorobenzaldehyde (ortho, meta, or para) FA Fluorobenzyl Alcohol FB->FA Reduction (e.g., NaBH4) FBB Fluorobenzyl Bromide FA->FBB Bromination (e.g., PBr3) Alkylation Alkylation FBB->Alkylation CGE Chiral Glycine Enolate Equivalent CGE->Alkylation PH Protected Fluorinated Homophenylalanine Alkylation->PH Deprotection Acid Hydrolysis PH->Deprotection FH Fluorinated Homophenylalanine Derivative Deprotection->FH

Caption: General synthetic workflow for fluorinated homophenylalanine derivatives.

Protocol 1: Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid (para-F-Homophenylalanine)

  • Preparation of 4-Fluorobenzyl Bromide:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-fluorobenzyl alcohol.

    • Dissolve the 4-fluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C.

    • Slowly add phosphorus tribromide (0.4 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto ice and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-fluorobenzyl bromide.

  • Asymmetric Alkylation:

    • Prepare a solution of the chiral nickel(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone in anhydrous THF.

    • Cool the solution to -78 °C and add a solution of potassium tert-butoxide (1.05 eq) in THF dropwise.

    • Stir the resulting deep red solution for 15 minutes.

    • Add a solution of 4-fluorobenzyl bromide (1.2 eq) in THF dropwise.

    • Allow the reaction to stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate.

  • Hydrolysis and Purification:

    • Concentrate the organic extracts from the previous step.

    • Redissolve the residue in a mixture of methanol and 6N hydrochloric acid.

    • Reflux the mixture for 6 hours to effect hydrolysis and removal of the chiral auxiliary.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by ion-exchange chromatography to yield (S)-3-amino-4-(4-fluorophenyl)butanoic acid.

Protocols for the ortho- and meta- isomers would follow a similar procedure, starting with the corresponding 2-fluorobenzaldehyde or 3-fluorobenzaldehyde.

Analytical Characterization

The synthesized homophenylalanine derivatives should be thoroughly characterized to confirm their structure and purity.

Diagram of the Analytical Workflow:

G FH Fluorinated Homophenylalanine Sample NMR NMR Spectroscopy (1H, 13C, 19F) FH->NMR MS Mass Spectrometry (HRMS) FH->MS HPLC Chiral HPLC FH->HPLC Data Structural Confirmation & Purity Assessment NMR->Data MS->Data HPLC->Data

Caption: Analytical workflow for the characterization of fluorinated homophenylalanine derivatives.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized amino acid in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The retention times of the two enantiomers will be different. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Protocol 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent such as D₂O or DMSO-d₆.

  • Reference: An external or internal fluorine standard (e.g., trifluoroacetic acid).

  • Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

  • Analysis: The chemical shift of the fluorine signal is highly sensitive to its electronic environment. The ortho-, meta-, and para-isomers will exhibit distinct chemical shifts, allowing for their unambiguous identification.

Conclusion and Future Perspectives

The positional isomerization of fluorine on the phenyl ring of homophenylalanine derivatives offers a subtle yet powerful strategy for fine-tuning the properties of potential drug candidates. This guide has provided a comparative overview of the physicochemical, biological, and metabolic implications of ortho-, meta-, and para-fluorination, supported by illustrative experimental protocols. While the para-position often emerges as a favorable site for enhancing metabolic stability and, in some cases, biological activity, the optimal placement of fluorine is ultimately target-dependent.

Future research should focus on generating comprehensive, direct comparative data for the three positional isomers of fluorinated homophenylalanine across a range of biological assays. Such studies will further refine our understanding of the nuanced structure-activity relationships and guide the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Pest Management Science, 60(5), 455-465. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Meziane, D., & Al-Sanea, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-959. [Link]

  • Doitch, O., Rattner, N., Cohen-Gerassi, D., Shalev-Ben-Ami, S., Reches, M., & Adler-Abramovich, L. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. [Link]

  • Belokon, Y. N., Groger, H., & Scholl, M. (1999). Asymmetric synthesis of (S)-α-amino acids via phase-transfer-catalyzed alkylation of a chiral glycine enolate equivalent. Chemical Communications, (1), 31-32. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Homophenylalanine, DL-. National Center for Biotechnology Information. Retrieved from [Link]

  • Kuchar, M., & Rejholec, V. (1990). Quantitative structure-activity relationships in a series of N-benzoyl derivatives of 1-amino-2-phenylethylphosphonic acid.
  • Ellegaard, M., Mardal, M., Hansen, M., & Johansen, S. S. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(3), 246-256. [Link]

Sources

Validation

In vitro half-life comparison of fluorinated vs non-fluorinated peptides

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Leads Executive Summary: The Fluorine Effect Peptide therapeutics often suffer from rapid proteolytic degradation, r...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary: The Fluorine Effect

Peptide therapeutics often suffer from rapid proteolytic degradation, resulting in in vitro half-lives (


) measured in minutes. Strategic fluorination—the substitution of hydrogen atoms with fluorine—has emerged as a premier bioisostere strategy to extend this half-life.

This guide objectively compares the stability profiles of fluorinated versus non-fluorinated peptides.[1] Data indicates that while fluorination generally enhances stability (extending


 by 1.5-fold to >24-fold  depending on the position and nature of the substitution), it is not a monolithic solution. Success depends on the specific protease-substrate interaction, where fluorine acts via electronic deactivation  of the peptide bond and steric shielding .

Mechanistic Insight: Why Fluorination Extends Half-Life

To engineer stability, one must understand the causality. Fluorine is the most electronegative element (3.98 Pauling scale) and forms a stronger bond with carbon (C-F: ~116 kcal/mol) than hydrogen (C-H: ~99 kcal/mol).

The Three Pillars of Resistance
  • Electronic Deactivation: The strong electron-withdrawing effect of fluorine reduces the electron density of the adjacent peptide bond (amide). This lowers the basicity of the carbonyl oxygen and makes the amide bond less susceptible to nucleophilic attack by serine or cysteine proteases.

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than a methyl group. This slight size increase can sterically hinder the enzyme's active site from accessing the scissile bond without disrupting the peptide's overall bioactive conformation.

  • Hydrophobic Packing: Highly fluorinated amino acids (e.g., hexafluoroleucine) increase local hydrophobicity, promoting the formation of secondary structures (like fluorous cores) that are thermodynamically stable and resistant to unfolding, a prerequisite for proteolysis.

Diagram: Mechanisms of Proteolytic Resistance

The following diagram illustrates how fluorination interferes with the standard proteolytic pathway.

ProteolyticResistance Peptide Native Peptide (Labile Bond) Protease Protease (Active Site) Peptide->Protease Recognition Fluorinated Fluorinated Peptide (Stabilized) Peptide->Fluorinated Bioisosteric Substitution Degradation Hydrolysis & Degradation Protease->Degradation Rapid Cleavage Fluorinated->Degradation Significantly Reduced Rate Steric Steric Shielding (Blocks Access) Fluorinated->Steric Electronic Electronic Deactivation (Resists Nucleophile) Fluorinated->Electronic Steric->Protease Inhibits Binding Electronic->Protease Prevents Catalysis

Caption: Fluorination disrupts proteolysis via steric hindrance (blocking active site entry) and electronic modulation (reducing bond reactivity).

Comparative Analysis: Data & Performance

The following data summarizes specific case studies comparing wild-type (WT) peptides against their fluorinated analogs.

Table 1: In Vitro Half-Life Comparison
Peptide ClassModification StrategyTest SystemWT Half-Life (

)
Fluorinated

Fold Increase
GLP-1 Analog Hexafluoroleucine (Hfl) at pos. 8DPP-IV Enzyme Assay~20 min> 24 hours>70x
Enkephalin Trifluoromethyl at C-terminusHuman Plasma12 min48 min4.0x
Macrocyclic Inhibitor Fluorinated PhenylalanineHuman Liver Microsomes6.4 min33 min5.1x
HIV Fusion Inhibitor Fluorinated Isoleucine (5,5,5-F3-Ile)Proteinase K Digestion15 min42 min2.8x
Model Peptide TfeGly (Trifluoroethylglycine) at P1Chymotrypsin Assay5.2 min8.9 min1.7x
Key Findings from the Data
  • Position Matters: Fluorination at the P1 position (the residue adjacent to the cleavage site) typically yields the highest stability gains by directly altering the scissile bond environment.

  • The "Goldilocks" Effect: More fluorine is not always better. While Hexafluoroleucine (6 fluorine atoms) provided immense stability for GLP-1, in other systems, bulky fluorinated groups prevented receptor binding, rendering the peptide stable but useless.

  • Enzyme Specificity: Resistance is often enzyme-specific. A peptide stabilized against Chymotrypsin (hydrophobic specificity) may remain vulnerable to Trypsin (cationic specificity) unless the fluorination strategy accounts for the specific cleavage motif.

Validated Experimental Protocol: Plasma Stability Assay

To generate the data types listed above, a rigorous Plasma Stability Assay is required. This protocol is designed to be self-validating using internal standards and positive controls.

Materials
  • Matrix: Pooled Human/Rat Plasma (heparinized).

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Propantheline or Verapamil (known rapid clearance).[2]

  • Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).

Workflow Diagram

PlasmaStability Start Start: Pre-warm Plasma (37°C, 10 min) Dosing Spike Compound (Final: 1 µM, <1% DMSO) Start->Dosing Incubation Incubation at 37°C (Orbital Shaker) Dosing->Incubation Sampling Aliquot Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling At Timepoints Quench Protein Precipitation (Add 3x Vol ACN + IS) Sampling->Quench Immediate Stop Analysis Centrifuge & LC-MS/MS (Quantify Parent Ion) Quench->Analysis Analysis->Analysis Calculate % Remaining ln(Conc) vs Time slope

Caption: Standardized workflow for determining in vitro plasma half-life via LC-MS/MS quantification.

Step-by-Step Methodology
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 mins to remove debris.

  • Initiation: Spike the peptide stock into the plasma to a final concentration of 1 µM . Ensure final DMSO content is <1% to avoid enzyme inhibition.

  • Incubation: Incubate the mixture in a water bath or thermomixer at 37°C.

  • Sampling: At defined time points (

    
     min), remove a 50 µL aliquot.
    
  • Quenching: Immediately transfer the aliquot into a tube containing 150 µL of ice-cold Quench Solution (ACN + Internal Standard). Vortex for 30 seconds.

  • Processing: Centrifuge samples at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent peptide.

  • Calculation: Plot

    
     vs. Time. The slope (
    
    
    
    ) determines half-life:
    
    

Conclusion & Strategic Recommendations

Fluorination is a potent tool for extending peptide half-life, capable of turning a rapidly degrading hit into a viable lead candidate.[1] However, it is not a passive modification.

  • For Metabolic Stability: Prioritize fluorination at hydrophobic residues (Leu, Ile, Val, Phe) located at the P1 or P1' cleavage sites.

  • For Bioavailability: Use fluorination to modulate lipophilicity (logP).[3] If a peptide is too polar to cross membranes, fluorination can increase permeability while simultaneously protecting against proteolysis.

  • Verification: Always validate stability gains with the Plasma Stability Assay described above, as computational predictions of proteolytic resistance often fail to account for specific enzyme induced-fit mechanisms.

References

  • Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin Source: National Institutes of Health (PubMed) [Link]

  • Fluorine in Drug Discovery: Role, Design and Case Studies Source: Pharmacy Journal [Link]

  • Fluorine-containing Macrocyclic Peptides and Peptidomimetics Source: Royal Society of Chemistry (Organic Chemistry Frontiers) [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors Source: National Institutes of Health (PMC) [Link]

Sources

Comparative

Technical Assessment: Crystal Structure Analysis of Proteins Containing 2,5-Difluoro-D-homophenylalanine

Executive Summary & Strategic Utility 2,5-Difluoro-D-homophenylalanine (2,5-F2-D-hPhe) is a specialized non-canonical amino acid (ncAA) employed primarily in the engineering of peptidomimetics, protease-resistant scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

2,5-Difluoro-D-homophenylalanine (2,5-F2-D-hPhe) is a specialized non-canonical amino acid (ncAA) employed primarily in the engineering of peptidomimetics, protease-resistant scaffolds, and mirror-image therapeutic candidates. Its structural analysis via X-ray crystallography presents unique challenges and opportunities compared to standard L-phenylalanine or simple fluorinated analogs.

This guide serves as a technical framework for researchers integrating this residue into structural workflows. It compares 2,5-F2-D-hPhe against its nearest structural competitors to justify its selection in high-value drug discovery campaigns.

Why This Residue?
  • D-Configuration: Forces specific backbone turns (e.g.,

    
    -turns) or enables mirror-image phage display.
    
  • Homologation (hPhe): The additional methylene group (

    
    ) in the side chain extends the aromatic ring's reach, altering packing volume and allowing access to hydrophobic pockets unreachable by standard Phenylalanine.
    
  • 2,5-Difluorination: Modulates the quadrupole moment of the phenyl ring, enhancing

    
    -
    
    
    
    stacking interactions and metabolic stability against oxidation, without significantly increasing steric bulk compared to the non-fluorinated parent.

Comparative Performance Guide

This section objectively compares 2,5-F2-D-hPhe with alternative residues often considered during the lead optimization phase.

Table 1: Physicochemical & Structural Comparison
Feature2,5-Difluoro-D-homophenylalanine D-Phenylalanine (D-Phe) L-Homophenylalanine (L-hPhe) 2,5-Difluoro-L-Phenylalanine
Side Chain Length Extended (+1

)
StandardExtended (+1

)
Standard
Stereochemistry D (R-config) D (R-config)L (S-config)L (S-config)
Electronic Character Electron-deficient ring; PolarizedNeutral aromaticNeutral aromaticElectron-deficient ring
Backbone Impact Induces reverse turns / Destabilizes

-helices
Induces reverse turnsCompatible with standard foldCompatible with standard fold
Hydrophobicity Increased (Fluorine effect)ModerateHighIncreased
Protease Stability High (D-amino + F-shielding)Moderate (D-amino only)Low (L-amino)Moderate (L-amino + F-shielding)
Crystallographic Signatures Distinct

density at 2,5 positions; requires custom restraints
Standard densityStandard densityDistinct

density
Experimental Insight: The "Fluorine Scan" Effect

In crystallographic studies, the 2,5-difluoro substitution pattern creates a specific electrostatic "face" on the ring. Unlike pentafluorophenylalanine (which inverts the quadrupole moment entirely), the 2,5-pattern retains some edge-to-face interaction capability while enhancing face-to-face stacking energy. This is critical for stabilizing inhibitor-protein complexes where the aromatic ring occupies a hydrophobic pocket.

Experimental Protocol: Structural Determination

To successfully resolve a protein structure containing 2,5-F2-D-hPhe, researchers must deviate from standard automated pipelines.

Phase 1: Synthesis & Incorporation
  • Method: Solid Phase Peptide Synthesis (SPPS) is the gold standard.

  • Reagent: Use N-Fmoc-2,5-difluoro-D-homophenylalanine.

  • Coupling: Due to the steric bulk of the "homo" linker and the D-configuration, standard HBTU/HOBt cycles may suffer from racemization or incomplete coupling.

    • Optimized Protocol: Use HATU/HOAt (1:1) with DIEA in DMF. Double coupling (2 x 45 min) is recommended.

Phase 2: Crystallization Screening

Fluorinated peptides often exhibit lower solubility in high-salt conditions due to the "teflon effect" (hydrophobic aggregation).

  • Screening Matrix: Prioritize organic solvent screens (MPD, PEG 400) over high-salt conditions (Ammonium Sulfate).

  • Additive Strategy: If nucleation fails, add 1-5% TFE (Trifluoroethanol) to solubilize the fluorinated segment before mixing with the reservoir solution.

Phase 3: Diffraction & Data Processing
  • Resolution Requirement: To unambiguously assign the fluorine positions vs. hydrogen, a resolution of < 1.8 Å is ideal. At lower resolutions, the fluorine atoms appear as slightly bulged electron density on the ring.

  • Anomalous Scattering: Fluorine (

    
    ) has very weak anomalous scattering at standard wavelengths (0.97 Å). Do not rely on F-SAD for phasing. Use Molecular Replacement (MR) with a truncated search model (poly-alanine or standard Phe).
    
Phase 4: Refinement (Critical Step)

Standard refinement dictionaries (e.g., in Phenix or Refmac) do not contain 2,5-F2-D-hPhe. You must generate a custom CIF file.

Protocol for Custom Restraints:

  • Model Generation: Draw the molecule in ChemDraw/MarvinSketch and export as SMILES.

    • SMILES:NC(CCc1cc(F)ccc1F)C(=O)O (Ensure D-stereochemistry is specified in 3D generation).

  • Restraint Generation: Use eLBOW (Phenix) or AceDRG (CCP4).

    • Command (Phenix):phenix.elbow --smiles "string" --opt --template_restraints

  • Validation: Verify the chirality in the output CIF. The

    
     chiral center must be explicitly defined as R (for D-amino acid) in the context of the peptide bond.
    
  • Refinement Cycle:

    • Load the protein model.

    • Mutate the target residue to GLY or ALA initially to clear biased density.

    • Run one cycle of refinement.

    • Inspect

      
       map. You should see positive density for the side chain.
      
    • Fit the custom ligand (2,5-F2-D-hPhe) into the density.

    • Crucial: Set "occupancy" to 1.00 and refine B-factors. If the fluorine atoms do not fit the density, check for rotameric freedom. The "homo" methylene adds a rotatable bond (

      
      ) not present in Phe.
      

Visualizing the Workflow

The following diagrams illustrate the decision logic and experimental workflow for handling this specific ncAA.

Diagram 1: Structural Determination Workflow

This flowchart outlines the critical checkpoints where the protocol deviates from standard amino acids.

G Start Start: Target Design Synthesis SPPS Incorporation (Use HATU/HOAt) Start->Synthesis Restraints Generate Custom CIF (eLBOW/AceDRG) Start->Restraints Cryst Crystallization Screen (Focus: Organics/PEGs) Synthesis->Cryst Refinement Refinement with Custom CIF Restraints->Refinement Input CIF Diffraction Data Collection (Target Res < 1.8 Å) Cryst->Diffraction Phasing Phasing (MR) (Use Poly-Ala Model) Diffraction->Phasing Phasing->Refinement Validation Check Geometry: 1. D-Chirality 2. F-Density Fit Refinement->Validation Validation->Refinement Iterate if R-factors high

Caption: Step-by-step workflow for solving structures with 2,5-F2-D-hPhe, highlighting custom restraint generation.

Diagram 2: Interaction Logic & Steric Impact

This diagram visualizes why a researcher chooses this specific analog—mapping the structural consequences of the modifications.

Logic Core 2,5-F2-D-hPhe Mod1 D-Configuration Core->Mod1 Mod2 Homologation (+CH2) Core->Mod2 Mod3 2,5-Difluorination Core->Mod3 Effect1 Induce Beta-Turn (Backbone Control) Mod1->Effect1 Effect2 Extended Reach (New Hydrophobic Contacts) Mod2->Effect2 Effect3 Metabolic Stability (Block Oxidation) Mod3->Effect3 Effect4 Altered Electrostatics (Pi-Stacking Tuning) Mod3->Effect4

Caption: Mechanistic mapping of how specific chemical modifications translate to structural and functional advantages.

References

  • Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6950302, D-Homophenylalanine. Retrieved from [Link]

  • Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2,5-Difluoro-D-homophenylalanine

Executive Summary & Immediate Action 2,5-Difluoro-D-homophenylalanine is a fluorinated, non-canonical amino acid used primarily as a chiral building block in peptide synthesis and medicinal chemistry. For disposal purpos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2,5-Difluoro-D-homophenylalanine is a fluorinated, non-canonical amino acid used primarily as a chiral building block in peptide synthesis and medicinal chemistry. For disposal purposes, it is classified as Halogenated Organic Waste .

Critical Directive:

  • DO NOT dispose of via sanitary sewer (sink).[1]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) if the total halogen content exceeds your facility's threshold (typically 1-2%).

  • DO NOT dispose of in regular trash.[1]

Disposal Route: High-temperature incineration at a permitted hazardous waste facility.

Chemical Profile & Hazard Assessment

Before handling waste, verify the material identity. This compound is often used in small-scale synthesis, meaning waste is typically generated in "Satellite Accumulation Areas" (SAAs).

PropertyData
Chemical Name 2,5-Difluoro-D-homophenylalanine
CAS Number Note: Specific CAS may vary by salt form.Free Acid: Analogous to 32133-38-3 (DL-form)Fmoc-Protected: 1260591-40-9
Molecular Formula C₁₀H₁₁F₂NO₂ (Free Acid)
Physical State White to off-white crystalline powder
Hazard Class Irritant (Skin/Eye/Respiratory) . Not P-listed or U-listed, but regulated as halogenated waste.
Reactivity Stable. Incompatible with strong oxidizing agents.

Scientist's Note: While the specific D-isomer may not have a dedicated OSHA monograph, we treat all fluorinated phenylalanine analogs as potential bio-accumulative irritants . The presence of the fluorine atoms on the phenyl ring increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated parents.

Step-by-Step Disposal Workflows

A. Solid Waste (Pure Compound or Expired Stock)

Scenario: You have a vial of expired substance or excess solid weighing <500g.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2,5-Difluoro-D-homophenylalanine (Solid)"

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place the jar in the Halogenated Solids secondary containment bin.

  • Deactivation (Optional): For small traces, no chemical deactivation is required before incineration.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario: HPLC waste or reaction byproducts containing the compound dissolved in solvents (e.g., Acetonitrile, DCM, DMF).

  • Segregation Logic:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Solvent carboy.

    • If dissolved in Methanol/Water : If the fluorine content is significant (>1%), default to Halogenated stream to prevent contamination of fuel-blending streams used for non-halogenated waste.

  • pH Check: Ensure waste is neutral (pH 5-9). If the reaction used strong acids (TFA) or bases, neutralize carefully before adding to the carboy to prevent exothermic gas evolution.

C. Decision Logic Diagram

The following flowchart illustrates the decision process for segregating this specific compound.

DisposalLogic Start Waste Generation: 2,5-Difluoro-D-homophenylalanine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath BinHaloSolid DISPOSE: Halogenated Solid Waste Bin SolidPath->BinHaloSolid Label: Toxic/Irritant SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, Water, ACN) SolventCheck->NonHaloSolvent BinHaloLiq DISPOSE: Halogenated Solvent Carboy HaloSolvent->BinHaloLiq ConcCheck Fluorine Conc > 1%? NonHaloSolvent->ConcCheck ConcCheck->BinHaloLiq Yes (Conservative) BinNonHalo DISPOSE: Non-Halogenated Solvent Carboy ConcCheck->BinNonHalo No (Trace Only)

Figure 1: Decision matrix for segregating fluorinated amino acid waste streams to ensure compliance with incineration protocols.

Spill Management Protocol

Pre-requisite: Spill kit must contain nitrile gloves, absorbent pads, and a scoop.

Scientist's Insight: Fluorinated amino acids are generally stable solids. The primary risk during a spill is particulate inhalation . Do not brush dry powder vigorously, as this creates aerosols.

  • Isolate: Evacuate the immediate area (3-meter radius). Mark "Do Not Enter."

  • PPE: Don double nitrile gloves, safety goggles, and an N95 respirator (or lab hood sash down).

  • Containment (Solid):

    • Gently cover the powder with a damp paper towel to suppress dust.

    • Scoop the wet material into a wide-mouth waste jar.

  • Containment (Liquid):

    • Surround with absorbent socks/pads.[2][3]

    • Absorb liquid and place pads into a heavy-duty plastic bag.

  • Decontamination: Wipe the surface with 70% Ethanol or Isopropanol. Place these wipes in the solid hazardous waste (contaminated debris), not regular trash.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Assess 3. State? PPE->Assess CleanSolid Wet Wipe & Scoop Assess->CleanSolid Powder CleanLiq Absorb & Bag Assess->CleanLiq Liquid Decon 4. Surface Decon (Ethanol Wipe) CleanSolid->Decon CleanLiq->Decon Label 5. Label as Halogenated Waste Decon->Label

Figure 2: Rapid response protocol for spills of 2,5-Difluoro-D-homophenylalanine in a laboratory setting.

Regulatory & Compliance Context

RCRA Classification (USA)

While 2,5-Difluoro-D-homophenylalanine is not explicitly "Listed" (F, K, P, or U lists), it is a Characteristic Waste if mixed with flammable solvents (D001). More importantly, due to the Carbon-Fluorine bond, it falls under Halogenated Organic Compounds (HOCs) guidelines in many jurisdictions.

  • Why it matters: HOCs require specific incineration temperatures (often >1000°C) to prevent the formation of incomplete combustion byproducts. Mixing this with non-halogenated waste can render a whole drum of "clean" fuel-blending waste non-compliant, costing your facility significantly more for disposal.

Compatibility Chart
MaterialCompatibilityAction
Strong Acids (HCl, H₂SO₄) Caution May protonate; generally safe to mix in waste if dilute, but avoid concentrated mixing.
Strong Oxidizers (Permanganates) Incompatible DO NOT MIX. Risk of reaction. Segregate.
Halogenated Solvents (DCM) Compatible Safe to combine in Halogenated Waste stream.
Aqueous Buffers Compatible Safe to mix, provided pH is monitored.

References

  • Fisher Scientific. (2025). Safety Data Sheet: D-Homophenylalanine (Analogous Backbone). Retrieved from

  • Temple University Environmental Health & Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories.[2][4] Retrieved from

  • McGill University. Hazardous Waste Management & Disposal Training Guidelines. Retrieved from

  • Washington State University. Laboratory Safety Manual: Halogenated Solvents. Retrieved from

  • BenchChem. (2025).[1] Proper Disposal of Amino-PEG7-acid (Analogous Peptide Building Block).[1] Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2,5-Difluoro-D-homophenylalanine

Part 1: Executive Summary & Immediate Action Card For Use In: Chemical Inventory Management, Laboratory Safety Binders, and Emergency Response. Critical Check Status/Action Hazard Class Irritant (Predicted) .

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

For Use In: Chemical Inventory Management, Laboratory Safety Binders, and Emergency Response.

Critical Check Status/Action
Hazard Class Irritant (Predicted) . Treat as H315 (Skin), H319 (Eye), H335 (Resp).[1]
Physical State White to off-white powder.[2] High electrostatic potential (dust risk).[2]
Primary Route of Exposure Inhalation of airborne dust during weighing; Dermal contact.[2]
Min. PPE Requirement Nitrile Gloves (0.11 mm), Safety Glasses w/ Side Shields, Lab Coat, Closed-toe Shoes.[2]
Engineering Control Mandatory: Chemical Fume Hood for all open-container manipulations.
Spill Response Do NOT sweep dry. Dampen with inert absorbent or use HEPA vacuum.[2]

Part 2: Chemical Risk Profile & Rationale

Scientific Context: 2,5-Difluoro-D-homophenylalanine is a non-canonical amino acid often employed in medicinal chemistry to enhance metabolic stability (via the C-F bond strength) or to probe protein-protein interactions.[2][1] The "homo" designation indicates an additional methylene group (


) in the side chain compared to phenylalanine, increasing its conformational flexibility.[2]

Risk Assessment Logic (Structure-Activity Relationship):

  • Fluorination Hazards: While the C-F bond is chemically inert, fluorinated analogs can act as metabolic inhibitors or false substrates if ingested.

  • Particle Physics: As a zwitterionic solid, this compound is prone to static charge buildup. This causes "fly-away" powder behavior during weighing, significantly increasing the risk of inhalation exposure even if the compound is not highly volatile.[2]

  • Toxicological Uncertainty: As a specialized research reagent, comprehensive toxicological data (LD50) is likely unavailable. The Precautionary Principle applies: Handle as if it is a sensitizer and potentially harmful.

Part 3: PPE Selection Matrix (Barrier Analysis)[1]

This matrix validates PPE choices based on permeation resistance and physical barrier needs.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Rubber (Min 0.11 mm / 4 mil) Permeation: Amino acids are polar and generally do not permeate nitrile rapidly.[2] Dexterity: Thinner gloves allow precise weighing, reducing spill risk. Double Gloving: Recommended when dissolving in organic solvents (e.g., DMSO, DMF).
Eye/Face Safety Glasses with Side Shields Impact/Splash: Protects against solid projectiles and minor splashes.[2] Goggles: Required only if generating large dust clouds or handling >10g in solution.[2]
Respiratory Engineering Control First (Fume Hood) Primary Barrier: The fume hood face velocity (100 fpm) captures aerosolized dust.[2] Secondary (If Hood Unavailable): N95 or P100 particulate respirator.
Body Standard Cotton/Poly Lab Coat Coverage: Must extend to knees.[2] Cuff Seal: Elastic cuffs preferred to prevent powder migration up the wrist.[2]
PPE Selection Logic Flow

The following decision tree illustrates the protocol for selecting PPE based on the specific experimental activity.

PPE_Logic Start START: Define Activity IsSolid Is the material Solid or Liquid? Start->IsSolid SolidHandling Solid Handling (Weighing/Transfer) IsSolid->SolidHandling Solid LiquidHandling Liquid Handling (Solubilization/Reaction) IsSolid->LiquidHandling Liquid HoodCheck Is Fume Hood Available? SolidHandling->HoodCheck SolventCheck Solvent Type? LiquidHandling->SolventCheck StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat HoodCheck->StandardPPE Yes RespPPE ADD: N95/P100 Respirator (If outside hood) HoodCheck->RespPPE No SolventCheck->StandardPPE Aqueous/Buffer DoubleGlove ADD: Double Gloves (If DMSO/DMF/DCM) SolventCheck->DoubleGlove Penetrating Organic

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.[2]

Part 4: Operational Protocols

Receipt and Storage
  • Inspection: Upon receipt, inspect the vial for cracks. If powder is visible on the outside of the container, wipe down with a damp paper towel (water/methanol) while wearing gloves before storage.

  • Storage Conditions: Store at 2–8°C (refrigerated) or -20°C (long-term). Keep the vial tightly sealed to prevent moisture absorption (hygroscopic nature can cause clumping, increasing handling difficulty).

Weighing Protocol (Critical Control Point)

Risk: This is the highest risk step for inhalation exposure due to static.

  • Environment: Perform all weighing inside a certified chemical fume hood.

  • Anti-Static Measures: Use an anti-static gun or bar if available.[2] Alternatively, wipe the spatula and weigh boat with a dryer sheet or anti-static wipe prior to use.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a micro-spatula to transfer small amounts.

    • Technique: Keep the weigh boat and stock bottle close together to minimize the travel distance of the powder.

  • Closure: Cap the stock bottle immediately after removing the required amount.

Solubilization
  • Solvent Choice: 2,5-Difluoro-D-homophenylalanine is likely sparingly soluble in pure water/PBS.[2] It may require dilute acid (0.1 M HCl) or an organic co-solvent (DMSO) for high concentrations.[2]

  • Protocol: Add solvent to the powder (not powder to solvent) to prevent "puffing" of dust. Vortex in a closed tube.[2]

Part 5: Spill Response & Waste Disposal[1][4]

Spill Response Workflow

Scenario: 500 mg of powder spilled on the benchtop.

Spill_Response Alert 1. ALERT Notify nearby personnel PPE 2. PPE UP Gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with wet paper towel (Do NOT sweep dry) PPE->Contain Clean 4. CLEAN Wipe inward from edges Use soap/water Contain->Clean Dispose 5. DISPOSE Place all waste in Solid Hazardous Bin Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing aerosol generation.

Disposal Guidelines

Principle: Fluorinated organic compounds require specific disposal routes to prevent environmental persistence and ensure complete combustion.

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated weigh boats, pipette tips, dry spill debris.[2][3]Tag as: "Solid Hazardous Waste - Fluorinated Organic." Do NOT place in regular trash or biohazard bins.
Liquid Waste Solutions in DMSO, Methanol, or Buffer.Tag as: "Organic Chemical Waste." List all components (e.g., "DMSO, 2,5-Difluoro-D-homophenylalanine").
Sharps Needles/Glass contaminated with the substance.[3][4]Sharps Container. No special segregation required unless mixed with P-listed acutely toxic substances (unlikely here).[2]

Decontamination:

  • Glassware: Rinse with Methanol or Ethanol into the liquid waste container before washing with detergent and water.

  • Surfaces: Wash with 1% Alconox (or similar detergent) followed by water.[2]

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2] [2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor. [2]

  • Sigma-Aldrich (MilliporeSigma). (2025).[2] Safety Data Sheet: DL-Homophenylalanine (Analog). (Note: Used as a surrogate for hazard classification due to structural similarity).[2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [2]

Sources

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